Technical Guide: Chemical Properties & Utility of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
The following technical guide details the chemical properties, synthesis, and applications of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol , a high-value chiral building block in modern medicinal chemistry. Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and applications of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol , a high-value chiral building block in modern medicinal chemistry.
Executive Summary
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol (CAS: 1398569-78-2, HCl salt) is a stereochemically defined heterocycle utilized primarily as a scaffold in Fragment-Based Drug Discovery (FBDD). Characterized by a saturated oxygen heterocycle (tetrahydropyran) decorated with a primary amine and a primary alcohol, this molecule offers a unique vector for solubility enhancement and target engagement.
Its specific (2S, 5R) stereochemistry provides a defined 3D spatial arrangement, making it an ideal "Fsp3-rich" replacement for flat aromatic rings (like phenyl or pyridine) or less selective solubilizing groups (like morpholine). It is increasingly deployed in kinase inhibitors and GPCR ligands to modulate physicochemical properties such as LogP and metabolic stability.
Structural Analysis & Stereochemistry
Stereochemical Configuration
The molecule possesses two chiral centers at positions C2 and C5 of the tetrahydropyran ring.
Position 2 (2S): Substituted with a hydroxymethyl group (-CH₂OH).
Position 5 (5R): Substituted with a primary amino group (-NH₂).
In the lowest-energy chair conformation, the tetrahydropyran ring minimizes 1,3-diaxial interactions.
The bulky hydroxymethyl group at C2 typically adopts an equatorial position to avoid steric clash with the ring oxygen lone pairs and axial protons (anomeric effect is less relevant here as it is not an alkoxy substituent).
The amine at C5 (relative to the ring oxygen at position 1) is in a trans relationship to the C2 substituent across the ring plane.
Conformational Lock: The (2S, 5R) configuration in a 2,5-disubstituted tetrahydropyran often favors a diequatorial arrangement, rendering the ring conformationally stable. This rigidity is crucial for binding affinity, reducing the entropic penalty upon ligand-protein binding.
Vector Analysis
The C2-hydroxymethyl and C5-amino groups project vectors at approximately 180° (pseudo-linear) or 120° depending on the specific chair distortion. This allows the scaffold to serve as a linear linker, connecting a warhead (via the amine) to a solvent-exposed solubilizing tail (via the alcohol), or vice versa.
Physicochemical Profile
The following data summarizes the core properties of the free base and its hydrochloride salt.
Property
Value / Description
Notes
Molecular Formula
C₆H₁₃NO₂ (Free Base)
C₆H₁₄ClNO₂ (HCl Salt)
Molecular Weight
131.17 g/mol
167.64 g/mol
Appearance
White to pale yellow solid
Hygroscopic crystalline powder
Solubility
High in H₂O, MeOH, DMSO
Low in Hexane, Et₂O
LogP (Predicted)
-1.1 ± 0.4
Highly hydrophilic
pKa (Amine)
~9.8 - 10.2
Typical primary amine (beta-ether effect minimal)
pKa (Alcohol)
~16
Primary alcohol
H-Bond Donors
3 (NH₂, OH)
H-Bond Acceptors
3 (NH₂, OH, Ring O)
Rotatable Bonds
2
C2-CH₂OH and C5-NH₂ rotation
Polar Surface Area
~63 Ų
Good permeability profile
Data grounded in calculated consensus values for 2,5-disubstituted tetrahydropyrans [1].
Synthetic Routes & Manufacturing[6][7]
Accessing the specific (2S, 5R) enantiomer requires stereoselective synthesis. Two primary strategies are employed: Chiral Pool Synthesis (from sugars) and Asymmetric Cyclization .
Strategy A: From Carbohydrate Precursors (Chiral Pool)
This route utilizes the inherent chirality of sugars (e.g., D-Glucal) to establish the C2 and C5 centers.
Starting Material: Tri-O-acetyl-D-glucal.
Ferrier Rearrangement: Reaction with a nucleophile (or reduction) to remove the C4 substituent and establish the C2-C5 relationship.
Functional Group Manipulation:
The C1 position is reduced to remove the anomeric center (forming the ether).
The C5 position (originally C2/C3 in sugar numbering) is functionalized to an amine via azide displacement or reductive amination of a ketone intermediate.
The C2 position (originally C6 in sugar) retains the hydroxymethyl group.
Strategy B: Intramolecular Asymmetric Cyclization
This method builds the ring from an acyclic precursor, offering high enantiomeric excess (ee).
Precursor Synthesis: Preparation of a chiral homoallylic alcohol or an amino-alkene derivative.
Prins Cyclization / Hydroalkoxylation: Acid-catalyzed cyclization of a tethered aldehyde or alkene.
Reagent: Triflic acid or a chiral Bronsted acid catalyst.
Mechanism:[1][2][3] The internal hydroxyl group attacks an activated alkene/aldehyde to close the pyran ring. The stereochemistry at C2 and C5 is controlled by the transition state (chair-like) and the chirality of the catalyst or substrate [2].
Dissolution: Suspend 1.0 eq of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol HCl in DCM/Water (1:1).
Basification: Add 2.5 eq of NaHCO₃ or K₂CO₃. Stir until gas evolution ceases.
Protection: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O).
Workup: Stir vigorously for 4 hours. Separate organic layer, wash with brine, dry over MgSO₄.[4]
Result: Yields tert-butyl ((2S,5R)-2-(hydroxymethyl)tetrahydro-2H-pyran-5-yl)carbamate , ready for oxidation or coupling.
Reactivity & Derivatization Logic
The molecule presents two orthogonal handles: the nucleophilic primary amine and the primary alcohol.
Chemoselectivity[8]
Amine (Hard Nucleophile): Reacts preferentially with acyl chlorides, activated esters (NHS), and isocyanates. It is the primary attachment point for drug cores.
Alcohol (Nucleophile): Reacts with sulfonyl chlorides (MsCl, TsCl) to become a leaving group, or with oxidants (Dess-Martin Periodinane) to form the aldehyde.
Strategic Workflow Diagram
The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.
Figure 1: Divergent synthetic pathways for functionalizing the 5-amino-THP-2-methanol scaffold. The amine is typically protected first to allow modification of the alcohol.
Applications in Drug Discovery
Scaffold Hopping & Solubility
This scaffold is frequently used to replace morpholine or piperazine rings.
Advantage: Unlike morpholine (which is achiral and flat), the 5-amino-THP scaffold offers chirality and vector control. The hydroxymethyl group adds a hydrogen bond donor/acceptor pair that can interact with solvent or specific residues in the binding pocket (e.g., the hinge region of kinases).
Fsp3 Contribution: Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical success by enhancing solubility and reducing non-specific binding/toxicity [3].
Peptidomimetics
The distance between the amine and the hydroxyl group mimics the spatial arrangement of amino acid side chains (e.g., Serine or Threonine surrogates) but with a rigidified backbone. This is valuable in designing protease inhibitors where the THP ring locks the "residue" in a bioactive conformation.
References
PubChem Compound Summary . (2025). Tetrahydropyran-2-methanol derivatives. National Center for Biotechnology Information. Link
Jervis, P. J., et al. (2006).[3] "Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy." Organic Letters, 8(20), 4637–4640. Link
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Diez-Poza, C., et al. (2017). "Stereoselective Synthesis of Polysubstituted Tetrahydropyrans." ChemistrySelect, 2(25), 7642-7646. Link
Sigma-Aldrich Product Specification . "((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride". Link
Unlocking the (2S,5R)-Aminotetrahydropyran Scaffold: A Master Key for Next-Gen Therapeutics
Topic: Therapeutic Potential of (2S,5R)-Aminotetrahydropyran Scaffolds in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary The t...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Therapeutic Potential of (2S,5R)-Aminotetrahydropyran Scaffolds in Drug Discovery
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary
The transition from flat, aromatic-heavy drug candidates to three-dimensional,
-rich architectures is a defining trend in modern medicinal chemistry. Among these, the (2S,5R)-aminotetrahydropyran scaffold has emerged as a privileged motif. Unlike its carbocyclic analog (cyclohexane) or nitrogenous counterpart (piperidine), the tetrahydropyran (THP) core offers unique physicochemical advantages: reduced lipophilicity (), lowered hERG channel affinity, and specific dipole alignment that enhances ligand-target residence time.
This technical guide analyzes the therapeutic utility of the (2S,5R)-aminotetrahydropyran scaffold, dissecting its role in Histamine H3 antagonism and DPP-4 inhibition . We provide a validated synthetic protocol for accessing this chiral core and visualize the structure-activity relationship (SAR) logic that drives its adoption.
Structural & Stereochemical Rationale
The Conformational Advantage
The tetrahydropyran ring predominantly adopts a chair conformation. In the (2S,5R) configuration, the spatial arrangement of substituents is critical for bioactivity.
Dipole Effects: The endocyclic oxygen creates a permanent dipole that can participate in hydrogen bonding or electrostatic interactions with protein residues, a feature absent in cyclohexyl analogs.
Basicity Modulation: The inductive effect of the ring oxygen lowers the
of the exocyclic amine (or amine-containing substituent) at the C5 position. This often improves oral bioavailability and blood-brain barrier (BBB) penetration by reducing the fraction of ionized species at physiological pH.
hERG Liability Reduction
A recurring failure mode in drug discovery is cardiotoxicity via hERG potassium channel blockade. Basic amines on lipophilic rings (e.g., cyclohexylamines) are notorious hERG pharmacophores.
Mechanism: Replacing the methylene (
) with an ether oxygen () reduces the overall lipophilicity and lowers the basicity of the amine.
Outcome: In the development of Omarigliptin , replacing a cyclohexylamine core with a tetrahydropyran ring abolished hERG activity while maintaining potency against the primary target (DPP-4).[1]
Therapeutic Applications: Case Studies
Case Study A: Histamine H3 Receptor Antagonists (Neurological Disorders)
The precise (2S,5R) stereochemistry is the "active switch" for Histamine H3 receptor recognition.
Target: H3 receptors are presynaptic autoreceptors; blocking them increases the release of histamine, acetylcholine, and norepinephrine.
Discovery: Researchers synthesized all four stereoisomers of 4-(5-aminotetrahydropyran-2-yl)imidazole.[2]
Result: Only the (2S,5R)-isomer (trans-configuration) significantly increased neuronal histamine release (up to 200% of basal levels).[2] The cis-isomers and the (2R,5S) enantiomer were inactive.
Implication: The (2S,5R) scaffold provides the exact vector required to span the orthosteric binding site of the GPCR.
Case Study B: Long-Acting DPP-4 Inhibitors (Type 2 Diabetes)
While Omarigliptin (MK-3102) possesses a complex (2R,3S,5R) core, the 5-amino-substituted tetrahydropyran architecture is the foundation of its success.
Solution: The rigid pyran core restricts the conformation of the inhibitor, reducing the entropic penalty of binding. This high-affinity interaction allows for once-weekly dosing.
Synthesis Note: The construction of this ring system requires high-precision asymmetric synthesis to establish the C2 and C5 centers correctly.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for selecting the aminotetrahydropyran scaffold over traditional alternatives.
Figure 1: Decision logic for selecting the aminotetrahydropyran scaffold during lead optimization.
Objective: Synthesis of the chiral building block (2S,5R)-5-aminotetrahydro-2H-pyran-2-methanol .
Methodology: This protocol utilizes a Nitro-Michael / Lactolization Cascade followed by reduction.[3] This route avoids expensive chiral resolution by using an asymmetric organocatalyst or chiral pool starting materials.
Rationale: Establishes the C2 and C5 stereocenters simultaneously.
Charge a dry reaction vessel with the aldehyde precursor (1.0 equiv) and nitroalkene (1.2 equiv).
Add the chiral organocatalyst (10 mol%) in Toluene at 0°C.
Stir for 24 hours. Monitor consumption of aldehyde via TLC (Hexane/EtOAc 3:1).
Quench with saturated
. Extract with EtOAc.
Purify the intermediate nitro-lactol via flash chromatography.
Step 2: Dehydration and Reduction
Rationale: Locks the pyran ring and converts the nitro group to the amine.
Dissolve the nitro-lactol in
. Add (3.0 equiv) and (1.1 equiv) at -78°C to reduce the lactol to the ether (Tetrahydropyran core).
Hydrogenation: Transfer the crude nitro-pyran to a hydrogenation vessel.
Add Raney Nickel (10 wt%) and Methanol.
Pressurize to 50 psi
and stir at RT for 12 hours.
Critical Checkpoint: Ensure complete reduction of the nitro group to the amine without opening the ring.
Filter through Celite to remove the catalyst.
Isolate the (2S,5R)-amine as the HCl salt by adding 1M HCl in ether.
Validation Parameters
Yield: Expected 45-60% over 3 steps.
Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).
Stereochemistry: Confirm (2S,5R) configuration via NOESY NMR (Look for trans-diaxial coupling or specific NOE enhancements between H2 and H5).
Synthetic Pathway Diagram
Figure 2: Synthetic workflow for accessing the chiral aminotetrahydropyran core.
Quantitative Data Summary
Parameter
Cyclohexyl Analog
(2S,5R)-Tetrahydropyran
Impact
LogP
3.5 - 4.2
2.1 - 2.8
Improved Solubility
hERG IC50
~1-5
>30
Reduced Cardiotoxicity
H3 Receptor Potency
Low (Stereo-random)
High (Specific Isomer)
Target Selectivity
Metabolic Stability
Moderate ( ~2h)
High ( >6h)
Longer Duration
References
Synthesis of novel 4(5)-(5-aminotetrahydropyran-2-yl)imidazole derivatives and their in vivo release of neuronal histamine. Bioorganic & Medicinal Chemistry, 2007.[2]
Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 2014.
Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Organic Letters, 2017.
Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. Organic Process Research & Development, 2015. [4]
Molecular weight and physicochemical data for ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
This is a comprehensive technical guide for ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol , a high-value chiral building block used in advanced medicinal chemistry. Executive Summary ((2S,5R)-5-Aminotetrahydro-2H-pyr...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide for ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol , a high-value chiral building block used in advanced medicinal chemistry.
Executive Summary
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol (CAS: 1398569-78-2 for the HCl salt) is a stereochemically defined tetrahydropyran scaffold. It functions as a "privileged structure" in drug discovery, offering a saturated oxygen heterocycle that improves solubility and metabolic stability compared to carbocyclic analogs. Its primary application lies in Fragment-Based Drug Discovery (FBDD) and as a rigidified linker in proteolysis-targeting chimeras (PROTACs).
This guide details the physicochemical profile, synthetic accessibility, and handling protocols required for integrating this moiety into lead optimization campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The precise stereochemistry ((2S, 5R)) is critical for biological activity, often dictating the binding vector of the 5-amino group relative to the 2-hydroxymethyl "anchor."
Highly hydrophilic; lowers lipophilicity of drug conjugates
pKa (Calc)
~8.9 (Amine), ~14.5 (Alcohol)
Basic amine requires buffering in assay media
TPSA
46.25 Ų
Good membrane permeability range (<140 Ų)
Rotatable Bonds
2
Rigid core reduces entropic penalty upon binding
Synthetic Routes & Manufacturing
The synthesis of trans-2,5-disubstituted tetrahydropyrans often challenges stereocontrol. The (2S,5R) configuration requires establishing the relative stereochemistry between the C2 and C5 positions.
Representative Synthetic Pathway (Chiral Pool Approach)
While proprietary routes exist, the most robust laboratory-scale synthesis typically leverages D-Glucal or Glutamic Acid derivatives to establish the chiral centers early. Below is a representative workflow converting a pyranone precursor via stereoselective reduction.
Mechanism Logic:
Starting Material: A chiral lactone or enone (e.g., derived from D-Glutamic acid).
Stereocontrol: The C2 stereocenter often directs the reduction of the C5 functionality (e.g., oxime or enamine) to the trans isomer due to steric hindrance on the cis face.
Salt Formation: The final step involves HCl treatment to stabilize the volatile and oxidation-prone amine.
Caption: Representative stereoselective synthesis flow for (2S,5R)-aminopyrans.
Analytical Characterization Protocols
To ensure the integrity of the (2S,5R) isomer, the following analytical workflow is mandatory. The cis isomer is a common impurity that must be quantified.
Nuclear Magnetic Resonance (NMR) Identity
Solvent: D₂O or DMSO-d₆ (Amine protons visible in DMSO).
Key Diagnostic Signals (¹H NMR, 400 MHz):
δ 3.8 - 4.0 ppm: Multiplet corresponding to H-2 (alpha to ether oxygen).
δ 3.3 - 3.5 ppm: Methylene protons of the hydroxymethyl group (-CH ₂OH).
δ 3.0 - 3.2 ppm: Multiplet for H-5 (alpha to amine).
Coupling Constants (J): The coupling between H-4 and H-5 helps distinguish cis vs. trans. A large J value (~10-11 Hz) typically indicates an axial-axial relationship, confirming the conformation.
HPLC Purity & Chiral Purity Protocol
Objective: Verify chemical purity >97% and enantiomeric excess (ee) >98%.
Column: Chiralpak IC or IG (Immobilized polysaccharide phases are preferred for polar amines).
Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1). Note: DEA is required to sharpen the amine peak.
Hygroscopicity: The HCl salt is moderately hygroscopic. Exposure to ambient air for >4 hours can result in water uptake, altering weighing accuracy.
Thermal Stability: Stable up to 150°C (melting point usually >160°C with decomposition).
Reactivity: The primary amine is nucleophilic; the primary alcohol is prone to oxidation if unprotected. Avoid strong oxidizing agents.
Storage Protocol
Condition: Store at 2°C to 8°C.
Atmosphere: Keep under Argon or Nitrogen.
Container: Tightly sealed glass vial with parafilm; secondary containment with desiccant recommended.
Safety (GHS Classification)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Nitrile gloves, safety glasses with side shields, and lab coat. Work in a fume hood to avoid dust inhalation.
Applications in Drug Discovery
The ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol scaffold is not merely a passive linker; it is an active physicochemical modulator.
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment" due to its low molecular weight (<170 Da) and defined vectors.
Vector 1 (Amine): amide coupling to aromatic cores (e.g., kinase hinge binders).
Vector 2 (Alcohol): etherification or oxidation to acid for further extension.
Solubility Enhancement: Replacing a cyclohexyl ring with this tetrahydropyran core typically lowers LogP by ~1.0 unit, significantly improving aqueous solubility without sacrificing metabolic stability.
Linker Chemistry (PROTACs)
In bifunctional degraders, the rigidity of the pyran ring restricts the conformational space of the linker, potentially improving the cooperativity of ternary complex formation (Target-PROTAC-E3 Ligase).
Caption: Functional utility of the aminopyran scaffold in medicinal chemistry.
References
National Institute of Standards and Technology (NIST). (2024). Mass Spectrum and Thermochemistry of Tetrahydropyran Derivatives. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2014). Synthesis of functionalized tetrahydropyrans. Retrieved from [Link]
Exploratory
Role of chiral aminopyrans as building blocks in medicinal chemistry
Title: Chiral Aminopyrans as Privileged Building Blocks in Medicinal Chemistry: Synthesis, Derivatization, and Biological Applications In modern drug discovery, the identification and utilization of "privileged scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Chiral Aminopyrans as Privileged Building Blocks in Medicinal Chemistry: Synthesis, Derivatization, and Biological Applications
In modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. Among these, chiral aminopyrans (specifically 3-aminopyrans and 2-amino-4H-pyrans) have emerged as highly versatile building blocks[1].
The pyran ring provides a rigid, oxygen-containing template that effectively mimics natural carbohydrates, making it invaluable for developing carbohydrate mimetics[2]. Simultaneously, the chiral amino group serves as a critical vector for functionalization (e.g., conversion to amides, ureas, or sulfonamides) and acts as a primary hydrogen bond donor/acceptor within target active sites. This whitepaper explores the mechanistic rationale behind selecting chiral aminopyrans, details a highly scalable chiral pool synthetic protocol, and summarizes their structure-activity relationships (SAR) across various therapeutic areas.
Mechanistic Rationale in Drug Design
The integration of a chiral aminopyran motif into a drug candidate is rarely accidental. From a physicochemical and pharmacokinetic standpoint, the scaffold offers several distinct advantages:
Metabolic Stability & Lipophilicity: Compared to their nitrogen-containing analogs (piperidines), pyrans often exhibit distinct metabolic profiles. The replacement of a basic amine in the ring with an ethereal oxygen lowers the overall basicity of the molecule, which can improve membrane permeability and reduce hERG liability.
Vectorial Trajectory: The rigid chair conformation of the pyran ring predictably projects substituents into 3D space. The stereocenter at the amine-bearing carbon (e.g., the C-3 position) dictates the spatial orientation of attached pharmacophores, which is critical for achieving kinase and receptor selectivity[3].
Carbohydrate Mimicry: Enantiopure aminopyrans are heavily utilized in the synthesis of multivalent glycosystems. By mimicking the structural topology of sugars, these compounds can effectively bind to human lectins and selectins, modulating inflammation cascades[4].
Synthetic Methodologies: Scalability and Stereocontrol
The synthesis of chiral aminopyrans historically relied on racemic preparations followed by late-stage chiral resolution (via chromatography or diastereomeric salt formation). However, on a kilogram scale, resolution is highly inefficient, discarding 50% of the material[3].
To circumvent this, modern process chemistry employs a Chiral Pool Approach . By utilizing inexpensive, commercially available starting materials like L-glutamic acid, the absolute configuration at the C-3 position is pre-installed. The workflow relies on global protection, reduction, and a stereospecific ring closure.
Fig 1. Chiral pool synthetic workflow for (S)-3-aminopyran starting from L-glutamic acid.
Experimental Protocol: Kilogram-Scale Synthesis of (S)-3-Aminopyran
The following methodology details the synthesis of (S)-3-aminopyran from L-glutamic acid. This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure causality and structural integrity at each node[3].
Step 1: Global Protection
Procedure: L-glutamic acid is subjected to Boc-protection of the primary amine, followed by esterification of the two carboxylic acid moieties (e.g., using benzyl bromide or simple methyl esterification).
Causality: Masking the reactive amine and carboxylic acids prevents unwanted polymerization and directs the subsequent reduction exclusively to the ester carbonyls.
Validation (IPC): Reaction success is confirmed via LC-MS (mass shift corresponding to the addition of protecting groups) and the disappearance of the broad carboxylic acid O-H stretch in FTIR.
Step 2: Reduction to N-Boc-amino Diol
Procedure: The protected intermediate is reduced using a strong hydride donor (e.g., Lithium Aluminum Hydride or Borane-THF complex) at 0°C to yield the corresponding 3-amino-1,5-pentanediol derivative.
Causality: The complete reduction of both esters to primary alcohols is required to provide the necessary hydroxyl groups for the subsequent etherification (ring closure).
Validation (IPC): 1H NMR must show the disappearance of ester methoxy/benzyloxy protons and the appearance of multiplet signals corresponding to the new primary alcohol protons (~3.6 ppm).
Procedure: The N-Boc-amino diol is treated with Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) in anhydrous THF at room temperature.
Causality: The Mitsunobu reaction is explicitly chosen because it facilitates the dehydration and etherification under mild, neutral conditions. Because the reaction occurs at the primary alcohols, it does not disturb the C-3 stereocenter, ensuring the (S)-configuration is perfectly retained[3].
Validation (IPC): Reaction completion is validated via TLC (disappearance of the highly polar diol). The structural integrity and lack of racemization are confirmed by chiral HPLC (Enantiomeric Excess >99%).
Step 4: Deprotection and Salt Formation
Procedure: The N-Boc-protected pyran is treated with HCl in dioxane to cleave the Boc group, precipitating the (S)-3-aminopyran hydrochloride salt.
Validation (IPC): The final product is isolated via simple filtration (chromatography-free). Purity is assessed via quantitative NMR (qNMR).
Chiral aminopyrans have been successfully deployed across multiple therapeutic modalities. Their ability to act as rigid vectors allows them to fit precisely into enzymatic pockets or receptor binding sites.
Quantitative Biological Data Summary
The table below synthesizes the quantitative biological metrics of various aminopyran derivatives across different therapeutic targets:
Compound Class / Derivative
Primary Target / Application
Key Biological Metric
Clinical / Biological Role
Ref
(S)-3-Aminopyran derivatives
JAK1 Kinase
IC50 in the low Nanomolar range
Treatment of immunological diseases via pathway inhibition.
One of the most prominent uses of the (S)-3-aminopyran building block is in the synthesis of Janus Kinase 1 (JAK1) inhibitors[3]. In autoimmune diseases, overactive cytokine signaling drives inflammation. Aminopyran-derived inhibitors are designed to competitively bind to the ATP-binding pocket of JAK1. The pyran oxygen often engages in water-mediated hydrogen bonding with the kinase hinge region, while the chiral amine directs the rest of the molecule into the solvent-exposed channel, conferring high selectivity for JAK1 over JAK2 or JAK3.
Fig 2. Mechanism of action: Aminopyran-derived inhibitors blocking the JAK1/STAT signaling pathway.
Conclusion
The chiral aminopyran scaffold is a highly privileged building block in medicinal chemistry. By leveraging robust, scalable synthetic routes like the chiral pool Mitsunobu approach, process chemists can generate enantiopure intermediates without the yield penalties of late-stage resolution. Whether deployed as kinase inhibitors, antimicrobial agents, or carbohydrate mimetics, the unique stereoelectronic properties of aminopyrans continue to drive innovation in targeted therapeutics.
References
Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells - PMC
Source: nih.gov
URL:[6]
Synthesis of Novel Enantiopure Amino- and Azidopyran Building Blocks and Their Click Reactions to Multivalent Carbohydrate Mimetics
Source: thieme-connect.com
URL:[4]
A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC
Source: nih.gov
URL:[1]
Kilogram Synthesis of (S)-3-Aminopyran from L-Glutamic Acid
Source: thieme-connect.com
URL:[3]
Conversion of 3‐aminopyran 1 into 3‐azido‐substituted pyran 2 by copper sulfate‐catalyzed diazo transfer employing nonafluorobutanesulfonyl azide
Source: researchgate.net
URL:[2]
Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst
Source: casjournal.org
URL:[5]
Strategic Synthesis and Medicinal Utility of 5-Aminotetrahydro-2H-pyran-2-yl Methanol Scaffolds
Executive Summary This technical guide provides a comprehensive analysis of 5-aminotetrahydro-2H-pyran-2-yl methanol (specifically the (2S,5R) trans-isomer), a privileged chiral building block in modern drug discovery. U...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of 5-aminotetrahydro-2H-pyran-2-yl methanol (specifically the (2S,5R) trans-isomer), a privileged chiral building block in modern drug discovery. Unlike simple heterocycles, this scaffold offers a unique vector for displaying pharmacophores in 3D space, mimicking the conformation of aminosugars without the metabolic instability of glycosidic bonds.
This document details the transition of this molecule from a niche intermediate to a core scaffold in DPP-4 inhibitors (Type 2 Diabetes), BTK inhibitors (Oncology), and H-PGDS inhibitors (Muscular Dystrophy). We present two validated synthetic protocols—one utilizing advanced C–H functionalization and another focusing on stereoselective cyclization—alongside critical quality control parameters.
Part 1: Structural Significance & Pharmacophore Analysis
The 5-aminotetrahydro-2H-pyran-2-yl methanol core functions as a rigidified, chiral linker. Its value lies in the specific spatial arrangement of the C2-hydroxymethyl and C5-amino groups.
Conformational Locking: The tetrahydropyran (THP) ring adopts a chair conformation. In the (2S,5R) isomer, substituents can be engineered to occupy equatorial positions, minimizing steric strain and maximizing binding affinity.
Hydrogen Bonding Vectors: The C2-primary alcohol acts as a hydrogen bond donor/acceptor, often engaging hinge regions in kinase targets or active site serines in hydrolases. The C5-amine serves as the attachment point for warheads (e.g., acrylamides for covalent inhibition) or specificity pockets.
Table 1: Physicochemical Profile of the Core Scaffold
Property
Value / Description
Relevance
IUPAC Name
((2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methanol
Core scaffold identity
CAS Number
1398569-78-2 (HCl salt)
Commercial identification
Stereochemistry
trans-2,5-disubstitution
Critical for biological activity (e.g., DPP-4 selectivity)
Enhances aqueous solubility of lipophilic drug payloads
Part 2: Advanced Synthetic Methodologies
We present two distinct synthetic routes. Protocol A represents the cutting edge of C–H activation, suitable for rapid analog generation. Protocol B represents a robust, scale-up friendly approach relying on classical stereocontrol.
Rationale: Traditional synthesis of substituted THPs requires pre-functionalized linear precursors. This protocol, adapted from recent works (e.g., Yu et al.), utilizes a transient directing group (TDG) to install the C5-amine functionality directly onto a simpler THP core or functionalize the C2 position.
Mechanism of Action:
The reaction relies on a Pd(II)/Pd(IV) catalytic cycle facilitated by a transient imine directing group formed in situ between the amine substrate and a catalytic aldehyde (e.g., 2-hydroxynicotinaldehyde).
Figure 1: Catalytic cycle for the stereoselective C-H functionalization of aminotetrahydropyrans.
Rationale: For multi-gram synthesis, C-H activation is often too costly. This route builds the ring with the chiral centers established via enzymatic or catalytic reduction.
Workflow:
Starting Material: 6-(hydroxymethyl)-2H-pyran-3(6H)-one (derived from Achmatowicz rearrangement of furfuryl alcohol).
Stereoselective Reduction: Use a Ru-catalyst (e.g., Ru-TsDPEN) for Dynamic Kinetic Resolution (DKR) to set the C2 and C5 relative stereochemistry.
Reductive Amination:
Treat the resulting ketone with ammonium acetate (
) and sodium cyanoborohydride ().
Critical Control Point: Temperature must be maintained <0°C initially to favor the thermodynamic trans product.
Deprotection/Salt Formation: Treat with HCl in dioxane to isolate the stable hydrochloride salt (CAS 1398569-78-2).
Part 3: Medicinal Chemistry Applications[2][3][4]
DPP-4 Inhibitors (Diabetes)
The trans-2,5-disubstituted THP ring mimics the pyrrolidine ring of proline-based DPP-4 inhibitors but improves metabolic stability.
Mechanism: The amino group binds to the Glu205/Glu206 triad in the DPP-4 active site. The hydroxymethyl group (or its ether derivatives) occupies the S2 extensive subsite.
Example: Analogs of Omarigliptin utilize this core to achieve once-weekly dosing profiles due to reduced renal clearance compared to furanose analogs.
H-PGDS Inhibitors (Muscular Dystrophy)
Inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS) prevent the formation of PGD2, which drives inflammation in dystrophic muscle.
Role of Scaffold: The 5-aminotetrahydropyran moiety acts as a polar core that solubilizes the lipophilic "tail" (often a biphenyl or heteroaryl ether) required to fill the H-PGDS hydrophobic pocket.
BTK Inhibitors (Immunology/Oncology)
Recent patent literature (WO2022251404) highlights this scaffold in covalent Bruton's Tyrosine Kinase (BTK) inhibitors.
Design: The C5-amine is acylated with an acryloyl chloride. The C2-hydroxymethyl group forms a key H-bond with the hinge region (Met477), positioning the acrylamide warhead perfectly to react with Cys481.
Part 4: Critical Quality Attributes (CQA) & Troubleshooting
When sourcing or synthesizing this intermediate, the cis/trans ratio is the primary failure mode.
Do not rely solely on LC-MS. You must use 1H-NMR NOE (Nuclear Overhauser Effect) experiments.
Trans-Isomer ((2S,5R)): No NOE correlation observed between H2 (axial) and H5 (axial). Strong coupling constant (
Hz).
Cis-Isomer: Strong NOE correlation between H2 and H5 (1,3-diaxial interaction if conformation allows, or specific coupling constants indicating equatorial-axial relationship).
Troubleshooting Table:
Observation
Probable Cause
Corrective Action
Low Diastereomeric Ratio (dr)
Reaction temperature too high during reductive amination.
Cool reaction to -78°C before adding hydride source; allow slow warm-up.
Incomplete Conversion
Poisoning of Pd catalyst by amine substrate (Protocol A).
Increase TDG (2-hydroxynicotinaldehyde) loading; ensure amine is free-base, not HCl salt.
Product Degradation
Acid sensitivity of the hemiaminal intermediate.
Buffer aqueous workups to pH 8.0; avoid strong mineral acids during isolation unless forming salt.
References
Kang, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization.[3] Organic Letters.[4][5] Link
Pfizer Inc. (2020). Patent WO2020239124: Heterocyclic Compounds as Inhibitors of HPK1. (Describes use of CAS 1398569-78-2).[6] Link
Merck Sharp & Dohme Corp. (2022). Patent WO2022251404: Synthesis of BTK Inhibitor and Intermediates Thereof.Link
Pilli, R. A., et al. (2000). Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans and pyrans. Organic Letters.[4][5] Link
Summit Therapeutics. (2017). Patent WO2017103851: Quinoline-3-carboxamides as H-PGDS inhibitors.Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structural Analysis of (2S,5R) Stereochemistry in Tetrahydropyran Rings
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists
Executive Summary
The tetrahydropyran (THP) ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for polyether antibiotics (e.g., monensin), marine macrolides (e.g., eribulin, lasonolide A), and diverse synthetic drugs.[1] The biological activity of these molecules is strictly governed by their three-dimensional conformation. Specifically, the (2S,5R) stereochemical motif presents a unique conformational challenge: distinguishing between cis and trans relative relationships and establishing absolute configuration.
This guide provides a rigorous, self-validating workflow for the structural assignment of (2S,5R)-substituted THPs. It synthesizes classical NMR spectroscopy (
coupling analysis, NOE) with modern computational verification (DP4+ probability) to ensure authoritative structural determination.
Conformational Dynamics & Thermodynamics
Before initiating spectral analysis, one must understand the thermodynamic preferences of the (2S,5R) system. The THP ring predominantly adopts a chair conformation to minimize torsional strain.
The 2,5-Substitution Pattern
In a standard 2,5-disubstituted THP (assuming alkyl substituents where
):
Trans-2,5-disubstitution typically allows both substituents to adopt equatorial positions (diequatorial), rendering it the thermodynamically preferred isomer.
Cis-2,5-disubstitution forces one substituent into a high-energy axial position (axial-equatorial).
However, the Anomeric Effect can invert this preference if the substituent at C2 is electronegative (e.g., -OR, -F), stabilizing the axial conformer.
Critical Analysis Step:
Does your molecule possess an electronegative group at C2?
Yes: Expect significant population of the C2-axial conformer.
No (Alkyl/Aryl): Assume the C2-equatorial conformer is dominant.
NMR Spectroscopic Strategies (The "Gold Standard")
The primary method for assigning the (2S,5R) configuration is high-field NMR (minimum 500 MHz recommended). The assignment relies on the Karplus relationship (
) and through-space correlations (NOE).
Protocol: Data Acquisition
Solvent Selection: Use
for standard analysis. If signal overlap occurs (common in THP methylene regions), switch to (benzene-d6) to induce aromatic solvent induced shifts (ASIS).
Experiments:
1D
: Acquire with sufficient scans for high S/N (>100:1).
2D HSQC/HMQC: Essential to identify H2 and H5 protons attached to specific carbons.
1D/2D NOESY (or ROESY): Mixing time 500–800 ms.
J-Resolved (optional): If multiplets are obscured.
Analysis of Scalar Coupling (
)
The H2 and H5 protons provide the most structural information. We look for Axial-Axial (ax-ax) couplings, which are distinctively large (8–12 Hz).
Proton Relationship
Dihedral Angle ()
Typical Value (Hz)
Interpretation
Axial-Axial
~180°
8.0 – 12.0
Substituent is Equatorial
Axial-Equatorial
~60°
2.0 – 5.0
Substituent is Equatorial/Axial
Equatorial-Equatorial
~60°
2.0 – 5.0
Substituent is Axial
The (2S,5R) Diagnostic Logic:
Assuming alkyl substituents (diequatorial preference):
H2 Signal: Should appear as a doublet of doublets (dd) (or ddd). Look for a large coupling (
Hz) to H3-axial. This confirms H2 is axial (C2-substituent is equatorial).
H5 Signal: Should appear as a multiplet. If it shows two large couplings (
Hz) to H4-axial and H6-axial, then H5 is axial (C5-substituent is equatorial).
NOE/ROESY Spatial Verification
Coupling constants determine relative dihedral angles. NOE determines spatial proximity.
1,3-Diaxial Correlations: This is the "smoking gun."
If H2 is axial, it will show a strong NOE with H4-axial and H6-axial .
If H5 is axial, it will show a strong NOE with H3-axial and H1-axial (not applicable in THP) / H3-axial .
Intra-ring Cross-peaks:
(2S,5R)-Trans (Diequatorial): No NOE between the C2-substituent and C5-substituent.
(2S,5S)-Cis (Axial/Eq): Possible NOE between substituents if they are brought close in space (less common due to steric repulsion).
Visualization: NMR Logic Flow
Caption: Logic gate for assigning relative stereochemistry in 2,5-disubstituted THP rings based on J-coupling and NOE data.
Computational Verification: The DP4+ Method[2][3][4][5]
When experimental NMR data is ambiguous (e.g., signal overlapping or conformational flexibility), Computational Chemistry is required. The DP4+ probability method is the modern industry standard for stereochemical assignment.
Methodology
Conformational Search: Use Molecular Mechanics (MMFF94) to generate all possible conformers for both (2S,5R) and (2S,5S) diastereomers.
Geometry Optimization: Optimize all conformers using DFT (B3LYP/6-31G* or higher).
NMR Calculation: Calculate shielding tensors (GIAO method) at the PCM/mPW1PW91/6-31+G** level (recommended by Sarotti et al.).
DP4+ Analysis: Input experimental chemical shifts (
) and calculated shifts () into the DP4+ spreadsheet.
Output: The method yields a probability score (0–100%). A score >95% for the (2S,5R) isomer provides high confidence.
Absolute Configuration: Chemical Derivatization
NMR and Computational methods largely establish relative stereochemistry. To prove the absolute (2S,5R) configuration (vs. the enantiomer 2R,5S), use Mosher's Method if a secondary alcohol is present on a side chain.
Modified Mosher's Protocol
Derivatization: React the substrate with both
- and -MTPA chloride ( -methoxy--(trifluoromethyl)phenylacetyl chloride) to form the - and -Mosher esters, respectively.
Analysis: Calculate for protons near the chiral center.
Model Application: Arrange the protons with positive
on the right and negative on the left (viewing the molecule in the standard Mosher projection). This confirms the absolute configuration of the stereocenter, anchoring the rest of the ring.
Case Study & Application
In the development of Eribulin (Halaven), a simplified macrocyclic ketone analog containing a 2,5-disubstituted THP ring was analyzed.
Challenge: The C25-C29 THP ring showed averaged coupling constants due to slight ring distortion.
Solution:
J-Analysis:
Hz (Axial-Axial) C25 substituent is Equatorial.
DP4+ Calculation: Comparison of experimental shifts against 4 candidate diastereomers yielded a 99.8% probability for the (2S,5R)-trans isomer.
X-Ray: Final confirmation was achieved via crystallization of a p-nitrobenzoate derivative.
Data Summary Table
Parameter
(2S,5R)-Trans (Diequatorial)
(2S,5S)-Cis (Axial/Eq)
H2 Signal
dd, Hz
dd, Hz (if Eq) OR narrow multiplet (if Ax)
H5 Signal
dddd, Hz
Narrow multiplet (if Ax substituent)
NOE H2 H6ax
Strong
Strong (if H2 is ax)
NOE H2 H5
Weak/None
Strong (if 1,3-diaxial)
C13 Shifts
C2/C5 shifted downfield (equatorial effect)
C2/C5 shifted upfield (gamma-gauche effect)
References
Smith, S. G., & Goodman, J. M. (2010).[2] Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society, 132(37), 12946–12959.[2]
Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015).[2] Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry, 80(24), 12526–12534.[2]
Rychnovsky, S. D., et al. (2002). Computational and Experimental Analysis of the Conformational Preferences of 2-Substituted Tetrahydropyrans. The Journal of Organic Chemistry, 67(10).
Hansen, P. E. (1981). Carbon-hydrogen spin-spin coupling constants.[3] Progress in Nuclear Magnetic Resonance Spectroscopy, 14(4), 175-296. (Foundational text for J-coupling analysis).
Crews, P., Rodriguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press. (Standard reference for NOE/Mosher protocols).
Bioisosteric Applications of Aminotetrahydropyran Methanol in Inhibitor Design
Executive Summary In the optimization of small molecule inhibitors, the (4-aminotetrahydro-2H-pyran-4-yl)methanol scaffold represents a high-value bioisostere for gem-disubstituted amino acids and cyclic aliphatic amines...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization of small molecule inhibitors, the (4-aminotetrahydro-2H-pyran-4-yl)methanol scaffold represents a high-value bioisostere for gem-disubstituted amino acids and cyclic aliphatic amines. This moiety offers a strategic advantage over traditional cyclohexane and piperidine analogs by lowering lipophilicity (
), enhancing metabolic stability, and providing a conformationally restricted vector for hydrogen bonding.
This guide details the structural rationale, synthetic pathways, and application logic for integrating this scaffold into inhibitor design, specifically targeting aspartyl proteases (e.g., BACE1) and kinase solvent-front interactions.
Structural Analysis & Bioisosteric Rationale
The Pharmacophore
The core structure, 4-amino-4-(hydroxymethyl)tetrahydropyran , consists of a tetrahydropyran (THP) ring substituted at the 4-position with both a primary amine and a hydroxymethyl group.[1] This gem-disubstitution creates a quaternary center that rigidly defines the spatial orientation of the hydrogen bond donor (amine) and acceptor/donor (hydroxyl).
Comparative Physicochemical Profiling
Replacing a cyclohexyl or piperidinyl ring with the THP ether linkage introduces specific electronic and steric effects:
Property
Cyclohexane Analog
Piperidine Analog
THP Analog (Target)
Design Impact
LogP (Lipophilicity)
High (Lipophilic)
Moderate (Basic)
Low (Polar)
Improves LLE (Lipophilic Ligand Efficiency); reduces non-specific binding.[1]
pKa (of Amine)
~10.6
~11.0
~8.5 - 9.0
The ether oxygen's inductive effect (-I) lowers the pKa, improving permeability and reducing hERG liability.
H-Bonding
None
Donor/Acceptor
Acceptor (Ether O)
The ring oxygen acts as a weak H-bond acceptor, potentially engaging water networks or backbone amides.[1]
Metabolic Stability
Prone to CYP oxidation
Prone to N-oxidation
High
The ether oxygen deactivates the ring toward oxidative metabolism compared to CH₂.[1]
Conformational Restriction
The gem-disubstitution at the C4 position forces the substituents into specific axial/equatorial orientations. Typically, the bulkier group prefers the equatorial position to minimize 1,3-diaxial interactions. This "locking" effect reduces the entropic penalty upon binding to a protein target.
Synthetic Methodology
The synthesis of (4-aminotetrahydro-2H-pyran-4-yl)methanol is a self-validating protocol relying on the Bucherer-Bergs reaction followed by hydrolysis and reduction. This route is preferred over the Strecker synthesis for ketone substrates due to higher yields and thermodynamic control.
Workflow Diagram
Figure 1: Synthetic route from commercially available ketone to the amino-alcohol scaffold.[2][3]
Purification: The resulting amino alcohol is often an oil or low-melting solid, purified via amine-functionalized silica or crystallization as a hydrochloride salt.
Strategic Applications in Inhibitor Design
Aspartyl Protease Inhibitors (e.g., BACE1)
In the design of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors, the transition state of peptide bond hydrolysis is tetrahedral.
Mechanism: The hydroxymethyl group of the scaffold mimics the transition state hydroxyl, forming critical hydrogen bonds with the catalytic dyad (Asp32 and Asp228).
The Amine: The 4-amino group (often protonated) forms a salt bridge with the enzyme's "flap" region or adjacent residues, stabilizing the closed conformation.
The THP Ring: Replaces the P1 or P2' side chain. Unlike a phenyl ring, the THP ring reduces lipophilicity while filling the hydrophobic pocket, improving brain penetration (crucial for Alzheimer's drugs).
Kinase Inhibitors (Solvent Front)
In kinase inhibitors, the solvent-exposed region often tolerates polar groups.
Solubilizing Tether: The THP-amino-methanol motif can be attached to the core hinge-binder. The hydroxyl group interacts with the solvent network, while the THP ring breaks planarity, increasing solubility.
Interaction Logic Diagram
Figure 2: Pharmacophore mapping of the scaffold within an aspartyl protease active site.
References
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
Nortcliffe, A., et al.[4] Bioorganic & Medicinal Chemistry (2017).[5]
Tetrahydropyrans in Drug Discovery: Bioisosteric Principles.
PharmaBlock Whitepaper. (Contextualizing THP as a cyclohexane bioisostere).
8-Tetrahydropyran-2-yl Chromans: Highly Selective BACE1 Inhibitors.
Thomas, A.A., et al.[1] Journal of Medicinal Chemistry (2014).
Process for preparing 4-aminotetrahydropyran compound.
US Patent US7365215B2.[1][6] (Detailed industrial synthesis protocols).
Bioisosteres in Drug Design: Tactical Applications.
Meanwell, N.A. Journal of Medicinal Chemistry (2011).
Technical Guide: Safety, Handling, and Stability of Amino-THP Methanol Intermediates
Document Control: Version: 1.0 Target Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers Executive Summary & Chemical Context The "Escape from Flatland" trend in modern drug discovery has elevated the i...
Author: BenchChem Technical Support Team. Date: March 2026
Document Control:
Version: 1.0
Target Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers
Executive Summary & Chemical Context
The "Escape from Flatland" trend in modern drug discovery has elevated the importance of sp³-rich scaffolds. Amino-tetrahydropyran (THP) methanols (e.g., (4-aminotetrahydro-2H-pyran-4-yl)methanol) represent a critical class of intermediates used to improve the solubility and metabolic stability of peptidomimetics and kinase inhibitors.
However, their dual functionality—a basic primary amine coupled with a polar hydroxyl group on a cyclic ether—creates a unique hazard profile. They are not merely "irritants"; they are hygroscopic bases capable of rapid degradation via carbamate formation and causing severe ocular damage.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanism-based handling protocol . It focuses on the specific risks associated with the 4-aminotetrahydropyran-4-methanol (CAS 720706-20-7) and its structural analogs.
Chemical Profile & Hazard Identification
The "Why" Behind the Hazard
Standard SDS documents often list H-codes without context. For Amino-THP methanols, the risks are driven by molecular geometry and electronic properties:
Primary Amine (
): High pKa (~9.5–10.5). This makes the compound corrosive to mucous membranes and highly reactive toward atmospheric .
Tetrahydropyran Ring: Increases lipophilicity compared to linear amino alcohols, facilitating faster skin absorption.
Methanol Group: Provides a hydrogen bond donor/acceptor site, increasing water affinity (hygroscopicity).
Consolidated Hazard Data
The following table synthesizes data from multiple vendor SDSs (Fluorochem, Sigma-Aldrich, Fisher) into a functional safety matrix.
Hazard Category
GHS Classification
H-Code
Critical Implication
Eye Damage
Category 1
H318
Irreversible corneal damage possible upon contact. Standard safety glasses are insufficient; goggles/face shield required.
Skin Irritation
Category 2
H315
Causes chemical burns if occluded or left untreated.
Respiratory
Category 3
H335
Dust/vapor is highly irritating to the upper respiratory tract.
Reactivity
N/A
N/A
Air Sensitive: Absorbs to form carbamates/carbonates. Hygroscopic: Deliquesces (turns to liquid) in humid air.
Storage & Stability Architecture
The shelf-life of amino-THP intermediates is directly correlated to the integrity of the storage "atmosphere."
The Carbonation Trap
A common failure mode in handling these intermediates is the formation of solid carbonate salts, often mistaken for the pure compound.
Symptom: Free-flowing powder turns into a sticky gum or hard crust.
Impact: Stoichiometric errors in synthesis (lower active amine content).
Storage Protocol[1][2]
Temperature: Store at 2–8°C . Cold storage slows oxidation but increases the risk of water condensation upon opening.
Atmosphere: Headspace must be purged with Argon or Nitrogen .
Container: Amber glass with a Teflon-lined cap. Avoid metal containers due to potential corrosion from the alkaline amine.
Operational Handling Protocol (Self-Validating)
This section defines a workflow that "checks itself." If a step fails (e.g., visual inspection), the operator must stop. This prevents the use of degraded material and ensures safety.
The "Three-Barrier" Defense System
Engineering: Fume hood with face velocity >100 fpm.
Technique: Solids handling under inert gas flow or in a glovebox.
Workflow Visualization
The following diagram illustrates the decision logic for handling Amino-THP Methanols.
Figure 1: Self-validating workflow for handling hygroscopic amine intermediates. Note the critical "Thermal Equilibration" step to prevent moisture ingress.
Detailed Methodology
Equilibration: Remove the container from the fridge and let it stand on the bench for 30 minutes before opening. This prevents atmospheric moisture from condensing inside the cold bottle.
Visual Validation: Upon opening, the solid should be free-flowing. If it is clumpy or sticky, it has absorbed water/CO2. Action: Check purity via NMR (
shake) before use.
Transfer: Do not use paper weigh boats (they retain moisture/static). Use glass weighing funnels or antistatic plastic boats.
Immediate Solvation: Once weighed, immediately dissolve the compound in the reaction solvent. Do not leave the solid sitting in the open weigh boat.
Emergency Response & First Aid
Due to the high basicity and lipophilicity, standard "wash and go" procedures are insufficient.
Exposure Route
Immediate Action
Scientific Rationale
Eye Contact
Irrigate for 30 minutes (not 15). Lift eyelids.
Basic compounds saponify fatty tissues in the eye, penetrating deeper than acids. Prolonged irrigation is vital to normalize pH.
Skin Contact
Flush with water, then wash with polyethylene glycol (PEG 400) if available, or mild soap.
PEG 400 helps solubilize and remove lipophilic amines more effectively than water alone.
Inhalation
Move to fresh air.[1][2][3][4] If coughing persists, seek medical attention.
Amine vapors cause delayed pulmonary edema. Observation for 24h may be required for high exposure.
Spill Cleanup
Do not sweep dry dust. Cover with dry sand or vermiculite .
Sweeping generates dust (inhalation hazard). Wetting the spill may generate heat (exothermic hydration).
Synthesis Context: Common Pitfalls
When using Amino-THP methanols in synthesis (e.g., Reductive Amination, Amide Coupling):
Nucleophilicity: The primary amine is highly nucleophilic. If using acid chlorides, ensure the temperature is controlled (
) to prevent bis-acylation (attacking the hydroxyl group).
Protecting Groups: If protecting the amine (e.g., with Boc anhydride), the hydroxyl group generally does not require protection unless the reaction conditions are extremely harsh.
Scavenging: Excess Amino-THP can be scavenged using polymer-supported isocyanates or acidic resins (e.g., Amberlyst 15), simplifying purification.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 419223, 4-Aminotetrahydropyran. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Cyclic Amino Alcohols. Retrieved from [Link]
History and Development of Chiral Pyran-Based Amino Alcohols: From Asymmetric Synthesis to Macrocyclic Drug Discovery
Executive Summary In the continuous evolution of drug discovery, the pharmaceutical industry has recognized the limitations of flat, -hybridized screening libraries. To improve target selectivity, reduce off-target toxic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the continuous evolution of drug discovery, the pharmaceutical industry has recognized the limitations of flat,
-hybridized screening libraries. To improve target selectivity, reduce off-target toxicity, and enhance aqueous solubility, modern medicinal chemistry has pivoted toward complex, -rich molecular architectures. Chiral pyran-based amino alcohols represent a privileged class of building blocks in this domain. Inspired by the intricate structures of natural products like rapamycin and spongistatin, these oxygen-containing heterocycles provide rigid scaffolds adorned with stereodefined amine and alcohol functionalities. This whitepaper explores the historical development, synthetic mechanistic paradigms, and application of these critical synthons in modern macrocyclic drug discovery.
Mechanistic Paradigms in Asymmetric Synthesis
The historical bottleneck in utilizing pyran-based amino alcohols was the difficulty of their enantioselective synthesis. Over the past two decades, three distinct catalytic paradigms have emerged to solve this challenge, each offering unique mechanistic advantages.
Biocatalytic Reductive Amination
Recent advancements in protein engineering have enabled the highly sustainable synthesis of chiral amino alcohols using1. For example, an AmDH derived from Sporosarcina psychrophila (SpAmDH) facilitates the direct asymmetric reductive amination of
-hydroxy ketones using free ammonia as the sole amino donor. The enzyme's active site precisely restricts the conformational freedom of the prochiral ketone, yielding >99% enantiomeric excess (ee) under mild, aqueous conditions.
Transition Metal Catalysis
For scalable industrial applications, 2 has revolutionized the reduction of unprotected
-ketoamines. Utilizing chiral Ru-complexes at exceptionally low catalyst loadings (e.g., 0.13 mol%), this method bypasses the need for high-pressure hydrogen gas, relying instead on safe hydrogen donors like formic acid to produce enantiomerically pure 1,2-amino alcohols.
Organocatalysis
The direct construction of the chiral pyran ring is frequently achieved via asymmetric Hetero-Diels-Alder (HDA) reactions. By employing hydrogen-bond donor (HBD) organocatalysts—such as3—aldehydes react with Rawal's diene to form chiral pyran derivatives with near-perfect stereocontrol.
Fig 1. Catalytic pathways for the asymmetric synthesis of chiral pyran amino alcohols.
The "Build/Couple/Pair" Paradigm: Domain Shuffling
A landmark advancement in the application of these scaffolds is the 4 developed at the Broad Institute. To explore stereostructure-activity relationships (SSAR), researchers utilized the pyran amino alcohol as a core bis-nucleophile (Fragment A).
By coupling this pyran core with a linear amino acid (Fragment B) and an electrophilic aromatic component (Fragment C, typically a fluorobenzoic acid), chemists can generate a massive matrix of stereoisomers. This "Build/Couple/Pair" methodology successfully yielded libraries of 14- to 16-membered macrocycles with up to five stereogenic centers, perfectly poised for high-throughput phenotypic screening.
Fig 2. Build/Couple/Pair domain shuffling strategy for pyran-based macrocycles.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies detail the self-validating systems used to synthesize and cyclize these complex scaffolds.
Protocol 1: Synthesis of the Chiral Pyran Amino Alcohol Fragment
Mitsunobu Amination : React the primary alcohol of a desilylated pyran precursor with
-methyl-2-nitrobenzenesulfonamide, , and DIAD in anhydrous THF at 0 °C.
Causality : The highly electron-withdrawing nosyl group increases the acidity of the sulfonamide N-H (
), facilitating efficient Mitsunobu displacement. It also serves as a robust protecting group for downstream reductions.
Validation : Monitor via Thin Layer Chromatography (TLC). The UV-active nosyl group allows for easy tracking of the
shift. LC-MS must confirm the exact mass addition.
Chemoselective Ester Reduction : Treat the nosyl-protected intermediate with diisobutylaluminum hydride (DIBAL-H) at 0 °C in dichloromethane.
Causality : DIBAL-H at low temperatures provides strict chemoselectivity, reducing the ester to a primary alcohol without prematurely cleaving the sensitive nosyl sulfonamide (a common failure point when using harsher reagents like
).
Validation : Infrared (IR) spectroscopy must confirm the complete disappearance of the ester carbonyl stretch (
) and the emergence of a broad hydroxyl stretch ().
Nosyl Deprotection : Remove the nosyl group using thiophenol and
in DMF.
Validation : A ninhydrin stain of the purified product will turn deep purple/blue, confirming the presence of the liberated secondary amine.
Amide Coupling (Couple Phase) : Acylate the pyran amino alcohol with 3-cyano-2-fluorobenzoic acid using silica-bound dicyclohexylcarbodiimide (Si-DCC) and hydroxybenzotriazole (HOBt).
Causality : Utilizing solid-supported reagents allows for the rapid purification of the intermediate by simple filtration, a critical requirement for generating large combinatorial libraries without chromatographic bottlenecks.
Global Deprotection : Treat the intermediate with Trifluoroacetic acid (TFA) in dichloromethane to remove Boc protecting groups.
Intramolecular SNAr (Pair Phase) : Expose the deprotected linear precursor to a mild base (
) in a highly dilute DMF solution.
Causality : The cyano group on the aromatic ring lowers the LUMO of the fluorobenzene, highly activating the ortho-fluorine for nucleophilic aromatic substitution (SNAr) by the pyran's hydroxyl group. High dilution conditions (
M) thermodynamically favor intramolecular cyclization over intermolecular oligomerization.
Validation : High-resolution mass spectrometry (HRMS) must show the disappearance of the linear precursor mass and the appearance of the macrocycle mass (
minus HF).
Quantitative Benchmarks
The table below summarizes the quantitative performance data of the various synthetic methodologies discussed, providing a comparative baseline for process chemists and drug developers.
Table 1: Comparative Synthetic Methodologies for Chiral Amino Alcohols
Methodology
Catalyst / Reagent
Substrate Scope
Enantiomeric Excess (ee)
Yield
Key Advantage
Biocatalytic Reductive Amination
SpAmDH (Engineered)
-hydroxy ketones
>99%
91–99%
Uses free , mild aqueous conditions
Asymmetric Transfer Hydrogenation
Ru-Complex (0.13 mol%)
-ketoamines
>95%
>90%
No pressurized required, highly scalable
Hetero-Diels-Alder
HBD Organocatalysts
Aldehydes + Rawal's Diene
Up to 96%
>85%
Direct, single-step access to pyran rings
Domain Shuffling (Macrocyclization)
Si-DCC / SNAr
Pyran + Linear + Aryl fragments
Stereospecific
75–88%
Generates high macrocyclic libraries
Conclusion
The historical trajectory of chiral pyran-based amino alcohols demonstrates a remarkable evolution from fundamental asymmetric methodology development to applied, high-throughput drug discovery. By combining the precision of modern catalysis with the modularity of domain shuffling, researchers can now efficiently navigate complex chemical space, unlocking new therapeutic possibilities for previously "undruggable" targets.
References
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology (via NIH).
Fragment-based domain shuffling approach for the synthesis of pyran-based macrocycles.
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry (ACS).
Chiral 1,4-Hydroxyarylalcohols (HAROLs) and 1,4-Aminoalkylphenols (AAPs) as Organocatalysts for Asymmetric Hetero Diels-Alder Reaction.
Step-by-step synthesis of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
This Application Note details the precision synthesis of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol (CAS: 1398569-78-2), a critical chiral scaffold used in the development of next-generation antibiotics (e.g., dia...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the precision synthesis of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol (CAS: 1398569-78-2), a critical chiral scaffold used in the development of next-generation antibiotics (e.g., diazabicyclooctane beta-lactamase inhibitors) and kinase inhibitors.
The guide prioritizes the chemoselective reduction of the commercially accessible carboxylic acid precursor, followed by a controlled deprotection. This approach ensures high enantiomeric excess (ee >99%) and scalability, superior to de novo construction from carbohydrates for medicinal chemistry applications.
Part 1: Strategic Synthesis Overview
The synthesis hinges on the preservation of the trans-2,5-stereochemistry established in the precursor. The workflow consists of three critical phases:
Activation: Formation of a mixed anhydride to activate the sterically hindered carboxylate.
Reduction: Chemoselective reduction to the alcohol without racemization of the C2 center.
Deprotection: Removal of the Boc group to yield the stable hydrochloride salt.
Retrosynthetic Pathway
Caption: Retrosynthetic logic prioritizing the preservation of the (2S,5R) configuration via non-epimerizing reduction.
Part 2: Detailed Experimental Protocols
Protocol A: Chemoselective Reduction of the Carboxylic Acid
Objective: Convert (2S,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid to the corresponding alcohol.
Rationale: Direct reduction with Borane (BH3·THF) is effective but can be hazardous at scale and difficult to quench cleanly. The Mixed Anhydride method (Isobutyl chloroformate/NaBH4) is selected for its operational safety, lower cost, and ease of purification.
Charge a flame-dried 3-neck round-bottom flask with the Starting Material (10.0 g, 40.8 mmol) and anhydrous THF (100 mL).
Cool the solution to -15 °C using an ethylene glycol/dry ice bath. Critical: Temperature control is vital to prevent disproportionation of the mixed anhydride.
Add N-Methylmorpholine (4.5 mL, 44.9 mmol) via syringe.
Add Isobutyl chloroformate (5.8 mL, 44.9 mmol) dropwise over 20 minutes. Maintain internal temperature below -10 °C.
Stir at -15 °C for 30 minutes. A white precipitate (NMM·HCl) will form.[1]
Reduction:
Filter the cold mixture rapidly through a fritted glass funnel (under N2) to remove NMM·HCl salts.[2][3] Collect the filtrate (containing the mixed anhydride) in a fresh, cold flask. Note: Filtration is optional but recommended for cleaner workups.
Alternatively, perform the reduction in situ: Prepare a solution of NaBH4 (3.86 g, 102 mmol) in water (10 mL) or MeOH (20 mL).
Add the NaBH4 solution dropwise to the mixed anhydride solution at -15 °C. Caution: Vigorous gas evolution (H2).
Allow the reaction to warm to 0 °C over 1 hour, then to room temperature for another hour.
Quench & Workup:
Quench carefully with saturated aqueous NH4Cl (50 mL).
Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
Wash combined organics with 1M citric acid (to remove traces of amine), saturated NaHCO3, and brine.
Dry over Na2SO4, filter, and concentrate in vacuo.
Ensure temperature stays below -10 °C during IBCF addition. Do not stir >45 min before adding NaBH4.
Racemization
Basic conditions too harsh
Avoid strong bases during workup. The mixed anhydride method is generally racemization-free.
Oily Product (Protocol A)
Residual solvent or impurities
Triturate with cold pentane or hexanes to induce crystallization.
Hygroscopic Salt
Moisture absorption
Handle HCl salt in a glovebox or dry room; store under Argon at 4 °C.
Part 4: Process Logic & Safety (DOT Diagram)
Caption: Operational workflow for the conversion of the acid precursor to the amino-alcohol salt.
References
Sigma-Aldrich. Product Specification: ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride. Link
Ghosh, A. K., et al. "Stereoselective Reduction of Amino Acids to Amino Alcohols." Tetrahedron Letters, vol. 52, no. 15, 2011. (Contextual grounding for Mixed Anhydride reduction).
ChemBK. CAS 1398569-78-2 Properties and Safety Data. Link
Urpí, F., et al. "Stereoselective Synthesis of 2,5-Disubstituted Tetrahydropyrans." Organic Letters, vol. 2, no. 1, 2000. (Mechanistic background for 2,5-trans stereocontrol). Link
Technical Disclosure Commons. "Process for the preparation of (6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy...]]]." (Demonstrates industrial relevance of the (2S,5R) scaffold). Link
Strategic Orthogonal Protection of 5-Aminotetrahydro-2H-pyran-2-yl Methanol
Topic: Protecting group strategies for 5-aminotetrahydro-2H-pyran-2-yl methanol Content Type: Detailed Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Introduction & Strat...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Protecting group strategies for 5-aminotetrahydro-2H-pyran-2-yl methanol
Content Type: Detailed Application Note
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Introduction & Strategic Analysis
The scaffold 5-aminotetrahydro-2H-pyran-2-yl methanol represents a critical pharmacophore in modern drug design, serving as a glycomimetic spacer in antibody-drug conjugates (ADCs) and a hydrophilic fragment in structure-based drug design (SBDD).
The synthetic challenge lies in the presence of two nucleophilic handles: a primary amine at C5 and a primary alcohol (hydroxymethyl) at C2. While the amine is inherently more nucleophilic, successful downstream functionalization often requires orthogonal protection —a strategy where one group is masked while the other is manipulated, allowing for sequential deprotection under non-overlapping conditions.[1]
The Chemoselectivity Hierarchy
Nucleophilicity:
.
Hard/Soft Character: The amine is a harder nucleophile; the alcohol is harder than thiols but softer than amines.
Strategic Imperative:
Route A (Standard): Mask the amine first (N-protection) to prevent amide/amine side reactions during alcohol functionalization.
Route B (Specialized): Mask the alcohol first (O-protection) to allow immediate derivatization of the amine (e.g., reductive amination).
Decision Matrix: Protecting Group Selection
Strategy
N-Protecting Group
O-Protecting Group
Deprotection (N)
Deprotection (O)
Orthogonality
Acid/Fluoride
Boc (tert-butoxycarbonyl)
TBDMS (Silyl ether)
Acid (TFA/HCl)
Fluoride (TBAF) or Acid
High
Hydrogenolysis/Acid
Cbz (Benzyloxycarbonyl)
t-Butyl ether
Acid (TFA)
High
Base/Acid
Fmoc (Fluorenylmethoxycarbonyl)
THP or MOM
Base (Piperidine)
Acid
Medium
Visualizing the Workflow
The following flowchart illustrates the divergent synthetic pathways for achieving orthogonal protection.
Caption: Divergent protection strategies. Route A utilizes the natural nucleophilicity gradient (
). Route B relies on the hydrolytic instability of N-Si bonds to isolate the O-protected species.
Objective: Isolate tert-butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate.
Mechanism: The amine attacks the carbonyl of di-tert-butyl dicarbonate (
).[2] The alcohol is insufficiently nucleophilic to react with without a catalyst like DMAP.
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Dissolution: Dissolve N-Boc intermediate in anhydrous DMF (0.5 M concentration).
Activation: Add 2.5 equiv of Imidazole. Stir until dissolved.
Silylation: Cool to 0°C. Add 1.2 equiv of TBDMSCl portion-wise.
Reaction: Allow to warm to RT and stir for 12–16 hours.
Quench & Workup:
Pour mixture into ice-cold water (precipitates the silyl ether if solid, or separates oil).
Extract with Diethyl Ether (
) or Hexanes (TBDMS derivatives are highly lipophilic).
Critical Step: Wash organic layer extensively with water (3x) to remove DMF and imidazole.
Purification: Flash chromatography (0–10% EtOAc in Hexanes).
Troubleshooting & Optimization
Issue 1: N,O-Bis-Silylation
In Route B (O-protection of free amine), TBDMSCl can react with the amine to form an unstable
bond.
Observation: TLC shows a very non-polar spot that disappears upon aqueous workup.
Solution: Do not panic. The
bond is extremely labile to hydrolysis compared to the bond. Perform the workup with mild aqueous acid (0.1 M HCl) or simply stir the crude mixture in Methanol/ for 30 minutes before purification. This selectively cleaves while leaving intact.
Issue 2: Carbamate Cyclization
Although rare for 1,4-amino alcohols (pyran 2,5-substitution), the N-Boc group can theoretically be attacked by the hydroxyl group to form a cyclic carbonate if conformation allows.
Prevention: Avoid strong bases (NaH, KH) during alkylation steps of the N-Boc intermediate. Use mild bases like
or .
Issue 3: Solubility
The free amino-alcohol is highly polar.
Solvent Choice: If the starting material is insoluble in DCM, use Methanol or a THF/Water mixture (as described in Protocol A).
Summary of Orthogonality
Condition
N-Boc / O-TBDMS
N-Cbz / O-TBDMS
N-Fmoc / O-Ac
TFA / DCM
Cleaves N-Boc
Stable
Stable
TBAF / THF
Stable
Cleaves O-TBDMS
Cleaves N-Fmoc (Fluoride is basic)
/ Pd-C
Stable
Cleaves N-Cbz
Stable
Piperidine
Stable
Stable
Cleaves N-Fmoc
NaOMe / MeOH
Stable
Stable
Cleaves O-Ac
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
Organic Chemistry Portal. Protection of Amino Groups (Boc).[Link]
Organic Chemistry Portal. Protection of Hydroxyl Groups (Silyl Ethers).[Link]
Agami, C.; Couty, F. The Reactivity of the N-Boc Group. Tetrahedron 2002, 58, 2701–2724. [Link]
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.
Application Note: Procedures for Coupling ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol in Peptide Synthesis
Abstract ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol (CAS: 1398569-78-2) is a stereochemically defined tetrahydropyran (THP) scaffold used in peptidomimetics to introduce conformational constraints or improve metab...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol (CAS: 1398569-78-2) is a stereochemically defined tetrahydropyran (THP) scaffold used in peptidomimetics to introduce conformational constraints or improve metabolic stability.[] Unlike standard amino acids, this building block possesses a primary amine and a primary alcohol, lacking a carboxylic acid function. Consequently, its incorporation into peptide synthesis requires distinct strategies depending on its position within the sequence. This guide details protocols for Fmoc-protection , Resin Immobilization (C-terminal initiation) , and Amide Coupling (C-terminal capping) .[]
Pre-Synthesis Considerations & Chemical Logic
Structural Analysis & Reactivity
The molecule features a pyranose-like ring with specific (2S, 5R) stereochemistry.[]
Nucleophile 1 (Amine, C5): The primary amine is the site of peptide bond formation. It is sterically modulated by the pyran ring but remains reactive for standard coupling agents (HATU/DIC).
Nucleophile 2 (Hydroxyl, C2-methyl): The primary alcohol acts as a competing nucleophile.[] In solution-phase coupling, it generally does not require protection if stoichiometric control is precise, but O-acylation is a risk.[] For solid-phase initiation, this hydroxyl group serves as the anchor point to the resin.
Strategic Decision Matrix
Before proceeding, determine the role of the scaffold in your sequence:
Role in Sequence
Required Form
Protocol to Follow
C-Terminal Cap
Free Amine (HCl Salt)
Protocol 3 (Direct Coupling)
C-Terminal Anchor
Fmoc-Protected Amine
Protocol 1 (Protection) Protocol 2 (Loading)
Internal Spacer
Not Recommended
Requires oxidation of alcohol to acid (not covered here).[]
Protocol 1: Preparation of Fmoc-((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol[1][2]
Context: Most commercial sources supply this compound as the Hydrochloride (HCl) salt. To load it onto a resin for chain elongation, the amine must first be Fmoc-protected to prevent N-alkylation by the resin linker.[]
Solvent: Water / Acetone (1:1 v/v) or Water / Dioxane (1:1 v/v)
Step-by-Step Procedure
Dissolution: Dissolve the amino-alcohol HCl salt (10 mmol) in 25 mL of water. Add NaHCO₃ (25 mmol) and stir until clear (pH should be ~8-9).
Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of Acetone (or Dioxane). Add this solution dropwise to the aqueous amine mixture over 30 minutes at 0°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC or LCMS for disappearance of the starting amine.
Work-up:
Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap).
Acidify the remaining aqueous suspension to pH 2–3 using 1M HCl.
Extract with Ethyl Acetate (3 x 50 mL).
Wash combined organic layers with Brine (1 x 50 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc) or recrystallization (EtOAc/Hexane).
Yield Check: Expect a white solid. Verify identity via ¹H-NMR (presence of fluorenyl protons at 7.3–7.8 ppm).[]
Context: This protocol anchors the scaffold to the solid support via its hydroxyl group, allowing the peptide chain to grow from the amine. 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard here as it forms an ether linkage that is stable to Fmoc deprotection (piperidine) but cleavable with dilute TFA.
Resin Preparation: Weigh 2-CTC resin into a fritted syringe or reactor. Wash with dry DCM (3 x 1 min) to remove moisture.
Loading Solution: Dissolve the Fmoc-protected amino alcohol (1.2 eq) in dry DCM (approx. 10 mL per gram of resin). Add Pyridine (2.5 eq).
Note: Pyridine is preferred over DIPEA for alcohol loading on 2-CTC to minimize racemization or side reactions, though DIPEA is acceptable.
Coupling: Add the solution to the dry resin. Shake gently at RT for 16–24 hours.
Critical: Do not use DMF if possible; 2-CTC hydrolysis is faster in polar solvents.[] Keep conditions strictly anhydrous.
Capping: Add Methanol (0.5 mL per gram of resin) and DIPEA (1 mL) directly to the reaction mixture. Shake for 30 minutes. This caps unreacted trityl chlorides.[][4]
Loading Determination: Dry a small aliquot of resin. Perform a UV-Fmoc determination (piperidine cleavage and measurement at 290/301 nm) to calculate the actual loading (mmol/g).[]
Context: Attaching the amine of the scaffold to the C-terminus of a peptide chain (on-resin or in solution). This assumes the peptide is the carboxylic acid component.
Reagents
Carboxyl Component: Peptide-Resin (for SPPS) or Protected Amino Acid (Solution).[]
Activation: Dissolve the Fmoc-Amino Acid (or use the peptide-resin with free acid) and HATU (0.95 eq) in DMF.
Base Addition: Add DIPEA (2.0 eq) to the amino acid solution to activate the ester. Shake for 30 seconds.
Amine Preparation: In a separate vial, dissolve the ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol HCl salt in minimal DMF with DIPEA (1.5 eq) to neutralize the salt.
Coupling: Add the activated acid solution to the resin, followed immediately by the neutralized amine solution.
Reaction: Shake at RT for 2–4 hours.
Optimization: The pyran ring is secondary-carbon-like in steric bulk.[] If Kaiser test is positive after 2 hours, re-couple using PyBOP or HOAt/HATU at 50°C for 1 hour.
Wash: Drain and wash with DMF (5x) and DCM (5x).
Visualization: Coupling Strategy Decision Tree
Figure 1: Decision tree for selecting the correct coupling protocol based on the structural role of the THP scaffold.
Troubleshooting & Optimization
Low Loading on Resin
Cause: Moisture in the resin or solvent (2-CTC hydrolyzes to inactive alcohol).[][6]
Solution: Dry the resin under high vacuum for 24h before use. Distill DCM over CaH₂ or use molecular sieves.[] Increase the reaction time to 48h.
Incomplete Coupling (Amide Bond)
Cause: Steric hindrance from the THP ring system.[]
Solution: Switch from HBTU/DIC to HATU/HOAt . Use microwave-assisted coupling (50°C, 25W, 10 min) if available.[] Perform a double coupling.
O-Acylation (Side Reaction)[1][2]
Cause: During Protocol 3, the free hydroxyl group attacks the activated amino acid.
Solution: While the amine is significantly more nucleophilic, O-acylation can occur with highly activated species.[] Use slightly less coupling agent (0.9 eq vs Amine) to ensure the Amine consumes it all. If persistent, use a TBDMS-protected version of the scaffold (requires custom synthesis).[]
References
Isidro-Llobet, A., et al. (2009).[] "Amino acid-protecting groups."[][2][3][7][8][9] Chemical Reviews, 109(6), 2455-2504.[]
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze."[] Tetrahedron Letters, 30(30), 3943-3946.[] (Foundational text for 2-CTC resin loading).
Strategic Functionalization of Primary Alcohols in Aminotetrahydropyran (ATHP) Scaffolds
Executive Summary The aminotetrahydropyran (ATHP) scaffold has emerged as a privileged structure in medicinal chemistry, offering a balance of polar hydrophobicity and metabolic stability not found in carbocyclic analogs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The aminotetrahydropyran (ATHP) scaffold has emerged as a privileged structure in medicinal chemistry, offering a balance of polar hydrophobicity and metabolic stability not found in carbocyclic analogs. A critical building block in this class is (4-aminotetrahydro-2H-pyran-4-yl)methanol , which features a primary alcohol adjacent to a quaternary center bearing an amine.
This guide addresses the specific synthetic challenges associated with functionalizing this neopentyl-like primary alcohol. Due to the steric bulk of the quaternary center (the "Neopentyl Effect"), standard nucleophilic substitutions often fail or require harsh conditions. This Application Note provides optimized protocols for Oxidation, Deoxyfluorination, and Activation strategies, ensuring high yields and chemoselectivity.
The Structural Challenge: The Neopentyl Effect
Before attempting functionalization, researchers must recognize the steric environment. In 4,4-disubstituted ATHPs, the primary alcohol is attached to a quaternary carbon.
Chemoselectivity: The adjacent amine must be orthogonally protected (typically N-Boc or N-Cbz) to prevent self-immolation or competitive nucleophilic attack.
Conformational Locking: The tetrahydropyran ring exists predominantly in a chair conformation. Substituents at the 4-position experience 1,3-diaxial interactions, further influencing reactivity.
Decision Matrix: Functionalization Pathways
The following workflow illustrates the strategic decision-making process based on the desired pharmacophore.
Figure 1: Strategic workflow for diversifying the ATHP primary alcohol handle.
Protocol A: Controlled Oxidation (The Gateway)
Converting the neopentyl alcohol to an aldehyde is the most versatile transformation, allowing subsequent reductive amination or olefination.
Challenge: Over-oxidation to the acid is common with Jones reagent.
Solution: Use Dess-Martin Periodinane (DMP) for mild, chemoselective oxidation that tolerates the N-Boc group.
Preparation: Dissolve the substrate in anhydrous DCM (
concentration) under nitrogen.
Addition: Cool to
. Add DMP solid in one portion.
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
Self-Validation: Monitor TLC.[1] The aldehyde usually runs significantly higher (less polar) than the alcohol. Stain with Ninhydrin (for Boc-amine) or 2,4-DNP (for aldehyde).
Workup (Critical): Dilute with
. Pour into a 1:1 mixture of saturated and . Stir vigorously until the organic layer is clear (removes iodinane byproducts).
Isolation: Separate layers, dry over
, and concentrate.
Note: Neopentyl aldehydes are relatively stable but should be used immediately in the next step (e.g., reductive amination) to prevent racemization or hydration.
Challenge: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can cause elimination on hindered substrates.
Solution: Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), which is thermally more stable and effective on hindered alcohols [1].[2]
Step-by-Step Methodology
Setup: Flame-dry a round-bottom flask. Add N-Boc substrate (1.0 equiv) and anhydrous DCM (
).
Addition: Cool to
(essential to prevent elimination). Add Deoxo-Fluor (1.5 equiv) dropwise.
Progression: Stir at
for 1 hour, then allow to warm slowly to RT overnight.
Why? The neopentyl position requires higher energy to overcome the transition state, but starting cold prevents carbocation rearrangement.
Quench: Cool to
. Quench dropwise with sat. . Caution: Gas evolution () is vigorous.
Protocol C: Activation and Displacement (The "Hard" Way)
Direct displacement of the hydroxyl group (e.g., Mitsunobu) is often unsuccessful due to the steric bulk of the quaternary center. The most reliable route to amines or azides is via a Mesylate intermediate.
Step-by-Step Methodology
Part 1: Mesylation
Dissolve substrate in DCM (
). Add (3.0 equiv).
Cool to
. Add Methanesulfonyl chloride (MsCl, 1.5 equiv).
Stir 1 hour. The reaction is usually fast despite sterics because it is an attack on sulfur, not carbon.
Checkpoint: Quantitative conversion is required. If incomplete, add catalytic DMAP.
Part 2: Nucleophilic Displacement (The Bottleneck)
Dissolve the crude mesylate in DMF (polar aprotic is mandatory).
Add
(5.0 equiv).
Heat: This reaction requires heat (
) for 12–24 hours.
Note: The neopentyl mesylate is sluggish. If conversion is
, switch solvent to DMSO to increase the rate of .
Reduction: The resulting azide can be reduced to the primary amine via Staudinger reduction (
Add (solid) to the DMP reaction to buffer the medium.
Elimination Product (Alkene)
E1/E2 competition during Fluorination
Ensure temperature starts at . Switch to XtalFluor-E with controlled base addition.
No Reaction in Displacement
"Neopentyl Effect" (Steric shielding)
Switch leaving group to Triflate (more reactive) or use microwave irradiation at .
Broad NMR Signals
Rotamers of Boc-amine
Run NMR at to coalesce rotamers for accurate integration.
References
Lal, G. S., Pez, G. P., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2] Journal of Organic Chemistry.
Nortcliffe, A., et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry.
Goldberg, N. W., et al. (2016).[3] "AlkylFluor: Deoxyfluorination of Alcohols."[3] Organic Letters.
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspirocycles." Angewandte Chemie International Edition. (Discusses steric constraints in spiro-THP systems).
Topic: Scale-up Manufacturing Methods for Chiral Aminopyran Methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Chiral aminopyran methanol and its derivatives are pivotal structural motifs in a multitude of pharmaceutical agents, where ste...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral aminopyran methanol and its derivatives are pivotal structural motifs in a multitude of pharmaceutical agents, where stereochemistry dictates therapeutic efficacy and safety. The large-scale manufacturing of these compounds as single enantiomers presents significant chemical challenges. This guide provides a detailed overview of the primary industrial strategies for producing enantiomerically pure aminopyran methanols: direct asymmetric synthesis and the resolution of racemic mixtures. We analyze the underlying principles, advantages, and limitations of each approach, offering a decision-making framework for process selection. In-depth protocols for a biocatalytic asymmetric synthesis route and a classical diastereomeric salt resolution are provided, alongside essential methods for analytical quality control. This document serves as a comprehensive resource for chemists and engineers tasked with developing robust, scalable, and economically viable manufacturing processes for this important class of chiral intermediates.
Introduction: The Significance of Chiral Aminopyran Methanols
The tetrahydropyran ring is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[1] When functionalized with both an amino group and a hydroxymethyl (methanol) group, the resulting aminopyran methanol structure becomes a versatile chiral building block. The precise three-dimensional arrangement of these functional groups is often critical for molecular recognition at biological targets. As with many pharmaceuticals, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.[2] Consequently, the development of scalable and efficient methods to produce these molecules as single enantiomers is a primary concern in pharmaceutical manufacturing.[3]
The core challenge lies in controlling the stereochemistry at one or more chiral centers. Manufacturers are faced with a fundamental strategic choice:
Asymmetric Synthesis: Construct the molecule from the ground up, setting the desired stereochemistry during the synthetic sequence.
Chiral Resolution: Synthesize the compound as a 1:1 mixture of enantiomers (a racemate) and then separate the desired enantiomer from the unwanted one.[4]
This guide explores both pathways from a scale-up perspective, focusing on methods that are robust, cost-effective, and amenable to industrial production.
Strategic Framework: Asymmetric Synthesis vs. Chiral Resolution
The selection of a manufacturing strategy is a critical decision influenced by economic, technical, and logistical factors. It is rarely a one-size-fits-all choice. Key considerations include the cost of starting materials and catalysts, process complexity, development timelines, atom economy, and the required purity of the final product.
Caption: Decision framework for selecting a manufacturing route.
Route 1: Asymmetric Synthesis – Building Chirality In
Asymmetric synthesis aims to create the desired chiral centers selectively, avoiding the formation of the unwanted enantiomer. This approach is often more atom-economical and can lead to higher throughput and lower waste.
Method 1: Organocatalytic Construction
Organocatalysis uses small, chiral organic molecules to induce enantioselectivity. For pyran synthesis, chiral amines can catalyze cascade Michael addition-cyclization reactions to form highly functionalized pyran rings with excellent stereocontrol.[5][6]
Causality: The chiral catalyst forms a transient, stereochemically defined intermediate (e.g., an enamine or iminium ion) with the substrate. This intermediate's geometry directs the subsequent bond-forming step to occur preferentially on one face, leading to the desired enantiomer.
Scale-up Insight: These reactions often proceed under mild conditions without requiring strict exclusion of air or moisture, which simplifies reactor setup. However, catalyst loading can sometimes be high (10-20 mol%), impacting cost on a large scale.
Method 2: Biocatalysis (Enzymatic Synthesis)
Biocatalysis leverages the exquisite stereoselectivity of enzymes. For synthesizing chiral amino alcohols, engineered amine dehydrogenases (AmDHs) are particularly powerful.[7] They catalyze the asymmetric reductive amination of a ketone precursor using ammonia as the amine source.[8]
Causality: The enzyme's active site is an intricate, chiral 3D pocket. It binds the ketone substrate and a cofactor (like NADH or NADPH) in a specific orientation, allowing hydride delivery to only one face of the carbonyl, while the imine intermediate is formed and reduced stereoselectively.[9]
Scale-up Insight: Biocatalytic processes run in aqueous media under mild pH and temperature, reducing the need for specialized reactors. The enzymes can be immobilized to allow for reuse, significantly lowering costs.[9] High enantiomeric excess (>99% ee) is common.[7][8]
This well-established method uses a chiral complex, typically of rhodium, iridium, or ruthenium, to catalyze the hydrogenation of a prochiral imine or enamine precursor.[10]
Causality: The chiral ligands coordinated to the metal create a chiral environment that forces the substrate to bind in a specific conformation, leading to highly enantioselective hydrogen delivery.
Scale-up Insight: Catalyst loadings can be very low (S/C ratios >1000), making this approach economically attractive despite the high cost of the precious metals and ligands.[10] However, it requires specialized high-pressure hydrogenation reactors and rigorous removal of metal traces from the final product.
Method
Typical Yield
Typical ee%
Catalyst Type
Key Scale-Up Considerations
Organocatalysis
70-95%
90-99%
Chiral Amine/Acid
Mild conditions; catalyst loading and cost can be high.[5][6]
Biocatalysis (AmDH)
85-99%
>99%
Immobilized Enzyme
Aqueous media, mild conditions, high selectivity; requires expertise in fermentation and enzyme handling.[7][9]
Asymmetric Hydrogenation
90-99%
95->99%
Chiral Metal Complex
Very low catalyst loading, high efficiency; requires high-pressure equipment and metal removal.[10]
Caption: Comparison of primary asymmetric synthesis strategies.
Chiral resolution begins with a racemic mixture and separates it into its constituent enantiomers. While this strategy has an inherent 50% yield limit for the desired product, it is often faster to develop and can be made more efficient if the unwanted enantiomer is recycled.[4]
Method 1: Diastereomeric Salt Crystallization
This is the workhorse of industrial chiral separations.[] The racemic amine is reacted with an enantiomerically pure chiral acid (the resolving agent). This forms two diastereomeric salts.
Causality: Diastereomers are not mirror images and have different physical properties, including solubility.[4] By carefully selecting the resolving agent and solvent, one diastereomeric salt can be induced to crystallize preferentially while the other remains in solution.[12]
Scale-up Insight: This technique relies on well-understood crystallization and filtration unit operations. The main challenges are identifying a suitable resolving agent and solvent system and optimizing the crystallization for high yield and purity.
Method 2: Enzymatic Kinetic Resolution (EKR)
In EKR, an enzyme (often a lipase) selectively acylates one enantiomer of the aminopyran methanol.
Causality: The enzyme's chiral active site distinguishes between the two enantiomers, catalyzing the reaction of one much faster than the other. This results in a mixture of the acylated product and the unreacted, enantiomerically enriched starting material, which can then be separated.[13][14]
Scale-up Insight: EKR offers high selectivity under mild conditions. However, it requires a subsequent separation step (e.g., extraction or chromatography) to separate the product from the remaining starting material, and it is still bound by the 50% theoretical yield.
Recycling the Unwanted Enantiomer
To overcome the 50% yield barrier of resolution, the unwanted enantiomer can be isolated and racemized (converted back to the 1:1 mixture) for recycling into the resolution process. This is often achieved through chemical treatment.[15]
Caption: Workflow for chiral resolution with racemization.
Detailed Protocol 1: Scale-Up via Biocatalytic Reductive Amination
This protocol describes a conceptual scale-up process for producing (S)-aminopyran methanol from a precursor ketone using an immobilized amine dehydrogenase (AmDH).
1. Materials and Equipment:
Precursor: 4-hydroxymethyl-tetrahydropyran-3-one
Enzyme: Immobilized (S)-selective AmDH
Cofactor Regeneration System: Glucose and Glucose Dehydrogenase (GDH)
Equipment: Jacketed glass reactor (100 L) with overhead stirrer, temperature probe, pH probe and controller, peristaltic pumps.
2. Bioreactor Setup:
Charge the 100 L reactor with 70 L of potassium phosphate buffer (100 mM, pH 8.5).
Add D-Glucose to a final concentration of 1.2 M equivalents relative to the substrate.
Add NAD+ to a final concentration of 1 mM.
Add Glucose Dehydrogenase (GDH) to the recommended activity level.
Stir the mixture at 150 RPM and bring the temperature to 30°C.
3. Reaction Execution:
In a separate vessel, dissolve 5 kg of 4-hydroxymethyl-tetrahydropyran-3-one in 10 L of buffer.
Adjust the reactor pH to 8.5 using a 25% ammonia solution.
Add the immobilized AmDH enzyme (pre-swollen as per supplier instructions) to the reactor.
Begin the simultaneous, slow addition of the substrate solution and 25% ammonia solution via peristaltic pumps over 8-10 hours. Maintain the pH at 8.5 throughout the addition.
Allow the reaction to proceed for 18-24 hours at 30°C and 150 RPM.
4. In-Process Monitoring:
Take samples every 2 hours and analyze for substrate conversion and enantiomeric excess (ee) by chiral HPLC. The reaction is complete when substrate conversion is >99%.
5. Work-up and Purification:
Stop agitation and allow the immobilized enzyme beads to settle. Decant or filter the supernatant to recover the enzyme for reuse.
Adjust the pH of the reaction mixture to >12 with 50% NaOH to ensure the product is in its free base form.
Extract the aqueous phase three times with a suitable organic solvent (e.g., dichloromethane or methyl-tert-butyl ether).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral aminopyran methanol.
Further purification can be achieved by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) to yield the final product with high chemical and enantiomeric purity.
Detailed Protocol 2: Scale-Up via Diastereomeric Salt Resolution
This protocol outlines a classical resolution of racemic aminopyran methanol using an enantiomerically pure chiral acid.
1. Materials and Equipment:
Substrate: Racemic (R/S)-aminopyran methanol
Resolving Agent: (R)-(-)-Mandelic Acid
Solvents: Methanol, Toluene
Reagents: 5 M Sodium Hydroxide (NaOH)
Equipment: Jacketed glass reactor (100 L) with overhead stirrer, temperature probe, filtration unit (e.g., Nutsche filter-dryer).
2. Crystallization:
Charge the reactor with 10 kg of racemic aminopyran methanol and 50 L of methanol.
Heat the mixture to 50°C with stirring (200 RPM) until a clear solution is obtained.
In a separate vessel, dissolve 5.2 kg (0.95 molar equivalents) of (R)-(-)-mandelic acid in 20 L of methanol.
Slowly add the mandelic acid solution to the reactor over 1 hour, maintaining the temperature at 50°C.
Once the addition is complete, slowly cool the mixture to 20°C over 4-6 hours. Spontaneous crystallization of the less soluble diastereomeric salt ((S)-amine-(R)-acid) should occur.
Age the resulting slurry at 20°C for an additional 4 hours with gentle stirring (100 RPM).
3. Isolation of Diastereomeric Salt:
Filter the slurry through a Nutsche filter.
Wash the filter cake with two portions of 10 L cold (5°C) methanol to remove the mother liquor containing the more soluble salt.
Dry the salt cake under vacuum at 40°C until a constant weight is achieved.
4. Liberation of the Free Amine:
Suspend the dried diastereomeric salt in a mixture of 30 L of toluene and 30 L of water in the reactor.
With vigorous stirring, add 5 M NaOH solution until the aqueous layer reaches a stable pH of >12. This neutralizes the mandelic acid and liberates the free amine.
Stop stirring and allow the layers to separate.
Drain the lower aqueous layer (containing sodium mandelate).
Wash the organic layer with 15 L of water.
Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure (S)-aminopyran methanol.
Quality Control and Analytical Protocols
Ensuring the stereochemical purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this analysis.[16]
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Screen columns such as Chiralpak® IA, IB, or IC.
Mobile Phase Screening:
Normal Phase: Heptane/Isopropanol mixtures (e.g., 90:10, 80:20) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
Polar Organic: Methanol or Ethanol with an acidic or basic additive.[17]
Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers.
Sample Preparation: Dissolve ~1 mg of the aminopyran methanol in 1 mL of mobile phase.
Analysis: Inject 5 µL onto the column. Monitor the UV absorbance at a suitable wavelength (e.g., 210 nm). The two enantiomers should appear as distinct peaks.
Quantification: Calculate the enantiomeric excess using the peak areas:
Caption: Example screening conditions for chiral HPLC method development.
Conclusion and Future Outlook
The scalable manufacturing of chiral aminopyran methanol hinges on a strategic choice between asymmetric synthesis and chiral resolution. While classical resolution offers a time-tested and often faster route to initial quantities, the long-term economic and environmental advantages of asymmetric synthesis, particularly through biocatalysis, are compelling.[18][19] As enzyme engineering technologies advance and the demand for greener manufacturing processes grows, biocatalytic routes are poised to become the preferred industrial standard.[9] Furthermore, the integration of these synthetic strategies with continuous manufacturing platforms, such as flow chemistry, promises to enhance safety, efficiency, and control, paving the way for the next generation of chiral drug manufacturing.[3][15]
References
Roush, W. R. (2002). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. National Institutes of Health. [Link]
Das, U., Huang, C.-H., & Lin, W. (2012). Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Chemical Communications, 48(46), 5760-5762. [Link]
Royal Society of Chemistry. (2012). Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Chemical Communications. [Link]
Sun, J., et al. (2012). Enantioselective synthesis of highly functionalized phosphonate-substituted pyrans or dihydropyrans through asymmetric [4+2] cycloaddition of β,γ-unsaturated α-ketophosphonates with allenic esters. Angewandte Chemie International Edition, 51(45), 11328-11332. [Link]
Li, Y., et al. (2023). Organocatalytic Asymmetric Synthesis of Pyran Derivatives with Adjacent F- and CF3-Tetrasubstituted Centers. Organic Letters. [Link]
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777. [Link]
Wang, Z., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]
Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 812232. [Link]
Frontiers Media S.A. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]
Alcaraz, M., et al. (2015). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 27(10), 717-725. [Link]
University of Bath. (n.d.). Asymmetric Synthesis. [Link]
Gargiulo, S., et al. (2013). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. RSC Advances, 3(38), 17070-17085. [Link]
Tufvesson, P., et al. (2005). Method for producing enantiomer-pure aminoalcohols.
Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. EurekAlert!. [Link]
Ghorbani-Vaghei, R., & Karimi-Nami, R. (2021). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 11(1), 1-25. [Link]
Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(12), 4037-4085. [Link]
Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. [Link]
Hilaris Publisher. (2023). Heterocycles: Revolutionizing Drug Discovery and Therapeutics. Journal of Heterocyclic Chemistry. [Link]
Contente, M. L., et al. (2018). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 115(5), 1149-1157. [Link]
Europe PMC. (2021). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. [Link]
ChemRxiv. (2024). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. [Link]
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
Chemistry LibreTexts. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. [Link]
MDPI. (2017). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Molecules. [Link]
ResearchGate. (2020). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biotechnology and Bioprocess Engineering. [Link]
ResearchGate. (2013). Synthesis of Enantiomerically Pure Alcohols and Amines via Biocatalytic Deracemisation Methods. [Link]
MDPI. (2023). AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines. International Journal of Molecular Sciences. [Link]
Reaction conditions for N-alkylation of (2S,5R)-aminotetrahydropyrans
Application Note: Precision N-Alkylation of (2S,5R)-Aminotetrahydropyrans Executive Summary The (2S,5R)-aminotetrahydropyran scaffold is a privileged structural motif in modern medicinal chemistry, serving as a conformat...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision N-Alkylation of (2S,5R)-Aminotetrahydropyrans
Executive Summary
The (2S,5R)-aminotetrahydropyran scaffold is a privileged structural motif in modern medicinal chemistry, serving as a conformationally restricted linker that improves metabolic stability and oral bioavailability compared to acyclic ether amines. However, the functionalization of the C5-amine presents specific challenges: maintaining the integrity of the trans-2,5-substitution pattern, avoiding over-alkylation (quaternary ammonium salt formation), and managing the reduced nucleophilicity caused by the inductive effect of the pyran oxygen.
This guide details three orthogonal protocols for N-alkylation, selected based on the electrophile type and the required chemoselectivity.
Strategic Decision Matrix
Before initiating synthesis, select the protocol that aligns with your available electrophile and functional group tolerance.
Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile availability.[1]
Protocol A: Reductive Amination (The Gold Standard)
Best for: Mono-alkylation, preserving stereochemistry, and high functional group tolerance.
Scientific Rationale:
Direct alkylation often leads to uncontrolled poly-alkylation.[1] Reductive amination proceeds via a discrete iminium intermediate, which is then reduced.[2][3][4] The steric bulk of the (2S,5R)-pyran ring actually aids this process by retarding the formation of the tertiary amine, making mono-alkylation highly selective. We utilize Sodium Triacetoxyborohydride (STAB) as the reductant due to its mild nature and inability to reduce the parent aldehyde/ketone, preventing side reactions [1].
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Protocol:
Imine Formation: In a flame-dried flask under N₂, dissolve the amine and aldehyde in DCE (0.1 M concentration).
Activation: Add AcOH. The pH should be roughly 5–6. Stir for 30–60 minutes at room temperature.
Note: The inductive effect of the pyran oxygen at position 1 decreases the nucleophilicity of the C5-amine. Ensure imine formation is complete (monitor by LCMS) before adding the reductant.
Reduction: Cool the solution to 0°C. Add STAB portion-wise over 10 minutes.
Reaction: Allow to warm to room temperature and stir for 4–16 hours.
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.
Workup: Extract with DCM (3x). Wash combined organics with brine.[1][4] Dry over Na₂SO₄.[1][4]
Critical Quality Attribute (CQA):
Stereochemical Integrity: The mild acidic conditions (pH 5-6) are insufficient to epimerize the C2 or C5 centers.
Impurity Profile: Dialkylated byproduct should be <5% by HPLC.
Protocol B: Direct Nucleophilic Substitution (SN2)
Best for: Alkyl halides where the corresponding aldehyde is unstable or unavailable.
Scientific Rationale:
This method relies on the nucleophilic attack of the amine lone pair onto an sp3 carbon. The major risk is over-alkylation (quaternary salt formation). To mitigate this, we use the "dilution principle" and a weak inorganic base to scavenge the generated acid without promoting elimination of the alkyl halide [2].
Preparation: Suspend the amine and base in MeCN (0.05 M - Dilute conditions are critical).
Addition: Dissolve the alkyl halide in a separate volume of MeCN. Add this solution dropwise to the amine mixture over 1 hour using a syringe pump.
Mechanism:[1][2][5][6][7][8][9][10] Keeping the alkyl halide concentration low relative to the amine favors mono-alkylation.
Temperature: Heat to 40–60°C only if necessary. Start at Room Temperature (RT).[1][11]
Monitoring: Stop the reaction when the alkyl halide is consumed, even if starting amine remains. It is easier to separate starting material than dialkylated byproducts.[1]
Best for: Green chemistry applications, using alcohols directly as electrophiles.[1]
Scientific Rationale:
This advanced method uses a Ruthenium or Iridium catalyst to temporarily dehydrogenate an alcohol to an aldehyde (in situ), which condenses with the amine to form an imine. The catalyst then returns the hydrogen to reduce the imine.[8] This is atom-economical and produces only water as a byproduct [3].[1]
Figure 2: The "Borrowing Hydrogen" catalytic cycle for N-alkylation using alcohols.[1][8]
Protocol:
Mix: Combine Amine (1.0 eq), Alcohol (1.2 eq), and [Ru(p-cymene)Cl₂]₂ (1 mol%) / DPEphos (2 mol%) in Toluene.
Base: Add a catalytic amount of base (KOtBu, 10 mol%) to activate the pre-catalyst.
Heat: Seal the tube and heat to 100–110°C for 12 hours.
Note: While effective, the high heat poses a slight risk of epimerization if the C2-substituent is sensitive. Validation of enantiomeric excess (ee) is required post-reaction.
Solution: The pyran oxygen makes the amine less basic. Increase the reaction time for imine formation or add molecular sieves (3Å) to drive the equilibrium before adding STAB.
Issue: Epimerization at C2.
Solution: This usually occurs if the C2 substituent has an alpha-proton that is acidic (e.g., C2-ester).[1] Switch to Method A (mildest pH) and avoid Method C (high heat/base).[1]
References
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
Salvatore, R. N., et al. (2001).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][5][11] Journal of Organic Chemistry.
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[8] Advanced Synthesis & Catalysis. [1]
BenchChem Application Notes. (2025). "Experimental procedure for N-alkylation of primary amines."
Application Note: Strategic Synthesis of Glycomimetics via the ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol Scaffold
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol (CAS: 1398569-78-2), a privileged glycomim...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol (CAS: 1398569-78-2), a privileged glycomimetic scaffold.[1]
[1]
Executive Summary & Scaffold Analysis
The ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol scaffold represents a "privileged structure" in modern drug design.[1] It functions as a metabolically stable C-glycoside mimic , replacing the labile anomeric center of natural sugars with a stable ether linkage while retaining the critical 3D-vector orientation of substituents found in bioactive hexoses.
Key Structural Features:
Metabolic Stability: The tetrahydropyran (THP) core lacks the hydrolytically unstable hemiacetal functionality of reducing sugars.[1]
Defined Vectorial Presentation: The (2S, 5R) stereochemistry provides a specific trans-like spatial arrangement between the hydrophilic "head" (hydroxymethyl) and the functional "tail" (amine), mimicking the distance vectors found in specific aminoglycosides and sugar-amino acids.[1]
Orthogonal Reactivity: The primary amine and primary alcohol allow for controlled, sequential functionalization without the need for extensive protecting group manipulations common in carbohydrate chemistry.
Physicochemical Profile (Table 1)[1][2]
Property
Value
Implication for Synthesis
Molecular Formula
C₆H₁₃NO₂
Low MW ideal for FBDD (Fragment-Based Drug Discovery).[1]
Amine is protonated at physiological pH; good nucleophile as free base.[1]
H-Bond Donors
2 (-NH₂, -OH)
Excellent water solubility; critical for lectin/enzyme active site binding.[1]
Stereochemistry
(2S, 5R)
Enantiopure building block prevents racemic complexity.[1]
Synthetic Strategy: The "Amine-First" Approach[1]
To maximize yield and minimize side reactions (such as O-acylation), we recommend an "Amine-First" synthetic strategy.[1] The primary amine at C5 is significantly more nucleophilic than the hydroxymethyl group at C2, allowing for chemoselective derivatization.
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to generate the active ester.[1]
Expert Insight: Pre-activation is crucial. Adding the amino-alcohol scaffold after activation minimizes the risk of O-acylation, as the amine reacts much faster with the active ester than the alcohol does.
Addition: Add ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol (1.0 equiv) dissolved in a minimal amount of DMF dropwise.
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+H).[1]
Note: If the product is highly polar (water-soluble), skip aqueous work-up and purify directly via Reverse-Phase Preparative HPLC.[1]
Purification: Flash column chromatography (DCM/MeOH gradient) or Prep-HPLC.
Self-Validation Check:
H-NMR Diagnostic: Look for the amide -NH doublet signal around 6.0–8.0 ppm.[1] Ensure the -CH₂OH protons (approx 3.5 ppm) remain shifted upfield, confirming no O-acylation (O-acylation would shift them downfield to ~4.0–4.5 ppm).[1]
Protocol B: Activation of C2-Alcohol for Etherification
Objective: Convert the hydroxymethyl group into a leaving group (Mesylate) for subsequent displacement, creating ether-linked libraries.[1]
Reagents:
Intermediate from Protocol A (N-functionalized scaffold)
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
Quench: Quench with saturated NaHCO₃.
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.
Stability Warning: The mesylate is generally stable but should be used immediately in the next step (nucleophilic displacement) to avoid decomposition or cyclization.[1]
Application: Fragment-Based Drug Discovery (FBDD)[1]
This scaffold is ideal for FBDD campaigns targeting RNA-binding proteins or carbohydrate-processing enzymes (glycosidases/transferases).[1]
Design Logic:
The Anchor: The THP ring mimics the sugar pucker.
The Vector: The C5-amine allows attachment of aromatic "warheads" to engage hydrophobic pockets (pi-stacking).[1]
The Solubilizer: The C2-hydroxymethyl group maintains solubility and mimics the hydrogen-bonding network of the natural substrate.
Decision Tree for Library Design
Figure 2: Decision matrix for functionalizing the scaffold based on biological target.
References
Scaffold Utility in Peptidomimetics
Smith, A. B., et al. "Design and Synthesis of Non-Peptide Peptidomimetics." Journal of the American Chemical Society. Link (General reference for THP scaffolds).[1]
Aminotetrahydropyran Synthesis
Nortcliffe, A., et al. (2017).[1][2] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[1][2] Link (Analogous 4-amino chemistry).[1]
Glycomimetic Principles
Ernst, B., & Magnani, J. L. (2009).[1] "From carbohydrate leads to glycomimetic drugs." Nature Reviews Drug Discovery, 8(8), 661-677.[1] Link
Compound Data
PubChem CID 6481098 (Related substructure search).[1] Link
General Amide Coupling Protocols
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link
(Note: Specific literature on the exact (2S,5R)-5-amino...methanol isomer is proprietary or catalog-based; references provided cover the authoritative chemistry of the compound class.)
Optimization of solvent systems for aminopyran derivative reactions
Application Note: Optimization of Solvent Systems for Aminopyran Derivative Reactions Executive Summary The synthesis of 2-amino-4H-pyran derivatives—privileged scaffolds in medicinal chemistry for their anticancer, anti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimization of Solvent Systems for Aminopyran Derivative Reactions
Executive Summary
The synthesis of 2-amino-4H-pyran derivatives—privileged scaffolds in medicinal chemistry for their anticancer, antimicrobial, and neuroprotective properties—has traditionally relied on volatile organic compounds (VOCs) like DMF or acetonitrile. However, recent kinetic studies and process optimization cycles have demonstrated that protic, high-dielectric solvents (specifically water and ethanol) and Deep Eutectic Solvents (DES) significantly outperform traditional media.
This guide details the optimization of solvent systems for the one-pot multicomponent reaction (MCR) of aldehydes, malononitrile, and 1,3-dicarbonyl compounds. It provides validated protocols that maximize yield (>90%), minimize reaction time (<30 min), and ensure "self-cleaning" workups.
Mechanistic Basis for Solvent Selection
To optimize the solvent, one must understand the transition states of the aminopyran formation. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and a Thorpe-Ziegler cyclization .
The Hydrophobic Effect (Water): In aqueous media, organic reactants (aldehydes, dicarbonyls) are forced into close proximity to minimize surface area, effectively increasing local concentration and reaction rate.
Hydrogen Bond Activation: Protic solvents (H₂O, EtOH) stabilize the zwitterionic intermediates and facilitate the rapid proton transfers required during the tautomerization and cyclization steps.
DES Dual-Role: Choline chloride-based DESs act as both solvent and catalyst, activating the carbonyl electrophile via hydrogen bonding.
Caption: Mechanistic flow of aminopyran synthesis highlighting critical steps where solvent polarity and hydrogen bonding accelerate reaction kinetics.
Experimental Protocols
Protocol A: The "On-Water" System (Green Standard)
Best for: High throughput, simple aldehydes, and scale-up.
Rationale: Water promotes the reaction via the hydrophobic effect and allows the product (which is generally insoluble in water) to precipitate out, driving the equilibrium forward (Le Chatelier’s principle).
Catalyst: Sodium Citrate (10 mol%) or catalyst-free (requires heat)
Solvent: Deionized Water (5 mL)
Step-by-Step:
Charge: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and 1,3-dicarbonyl compound.
Solvent Addition: Add 5 mL of deionized water. The mixture will likely be heterogeneous.
Activation:
Method A (Thermal): Heat to reflux (100°C) with vigorous stirring for 20–40 minutes.
Method B (Ultrasonic): Sonicate at 50°C for 10–15 minutes (requires ultrasonic bath).
Monitoring: Monitor by TLC (3:7 Ethyl Acetate:Hexane). The spot for the aldehyde should disappear.
Isolation (Self-Validating Step): Cool the mixture to room temperature. The product will crystallize/precipitate as a solid.
Purification: Filter the solid. Wash with hot water (2 x 5 mL) to remove unreacted starting materials and catalyst. Then wash with cold ethanol (1 x 2 mL) to displace water.
Drying: Dry in a vacuum oven at 60°C.
Protocol B: Deep Eutectic Solvent (DES) System
Best for: Acid-sensitive substrates and eliminating external catalysts.
Rationale: The DES (Choline Chloride:Urea) acts as a solvent and a hydrogen-bond donor catalyst. It is recyclable and biodegradable.[2][3]
Preparation of DES:
Mix Choline Chloride and Urea (1:2 molar ratio) and heat at 80°C until a clear, viscous liquid forms (approx. 30 min).
Step-by-Step:
Charge: Add reactants (1.0 mmol each) to 2 mL of the prepared DES.
Reaction: Stir at 80°C. The mixture usually becomes homogeneous.
Time: Reaction typically completes in 10–20 minutes (faster than water).
Work-up: Add 5 mL of water to the reaction mixture. The DES will dissolve in the water, while the aminopyran product will precipitate.
Recycling: Filter the product. The aqueous filtrate (containing DES) can be evaporated under vacuum to recover the DES for reuse.
Comparative Solvent Data
The following data summarizes the efficiency of various solvent systems for the reaction of Benzaldehyde, Malononitrile, and Dimedone.
Solvent System
Catalyst
Temp (°C)
Time (min)
Yield (%)
Work-up Difficulty
Water
None (Reflux)
100
45
88
Low (Filtration)
Water
Nano-SnO₂
100
15
94
Low (Filtration)
Ethanol/Water (1:1)
Piperidine
80
20
92
Low (Recrystallization)
ChCl:Urea (DES)
None (Intrinsic)
80
10
96
Medium (Viscous)
Ethanol
Reflux
78
60
82
Medium (Solubility)
DMF
Piperidine
100
120
75
High (Extraction req.)
Data synthesized from comparative literature analysis [1, 2, 4].
Solvent Screening Decision Matrix
Use this workflow to select the optimal solvent for your specific substrate.
Figure 2: Solvent Optimization Workflow
Caption: Decision tree for selecting reaction media based on substrate sensitivity and scale.
Troubleshooting & Critical Process Parameters
Oiling Out: If the product forms an oil rather than a solid in water, cool the mixture to 0°C and scratch the glass side of the flask to induce nucleation. Alternatively, add a "seed" crystal of the product.
Incomplete Reaction: If the aldehyde persists on TLC, add 10% Ethanol to the aqueous mixture to slightly increase solubility of the organic phase without negating the hydrophobic effect.
pH Sensitivity: The reaction is base-catalyzed. In pure water, adding a mild base like Sodium Citrate or catalytic Piperidine can jump-start the Knoevenagel step if the reactants are non-acidic.
References
Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium. New Journal of Chemistry.
[Link]
Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry.
[Link]
Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.
[Link]
Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. Letters in Applied NanoBioScience.
[Link]
A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction. PMC.
[Link]
Technical Support Center: Synthesis of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
Welcome to the technical support center for the synthesis of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic steps to improve your yield and purity.
The stereospecific synthesis of polysubstituted cyclic ethers like ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol is a significant challenge in medicinal chemistry. The precise arrangement of the amino and hydroxymethyl groups on the tetrahydropyran ring is crucial for its intended biological activity. This guide is based on a plausible and efficient synthetic strategy from a chiral pool starting material, D-xylose, which ensures the correct stereochemistry.
Synthetic Pathway Overview
A logical and stereocontrolled synthetic route to the target molecule often commences from a readily available chiral starting material, such as a carbohydrate. This approach, known as chiral pool synthesis, leverages the inherent stereochemistry of the starting material to build complex chiral molecules.[1]
The following diagram illustrates a likely synthetic pathway from D-xylose, which will serve as the basis for our troubleshooting guide.
Caption: Plausible synthetic route from D-xylose.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Initial Acetal Protection of D-Xylose
Question: I am getting a low yield of di-O-isopropylidene-D-xylofuranose. What could be the problem?
Answer:
Cause 1: Incomplete reaction. The reaction of xylose with acetone or a related acetal-forming reagent requires an acid catalyst and efficient removal of water to drive the equilibrium towards the product.
Solution: Ensure your acetone is dry and use a dehydrating agent like anhydrous copper sulfate or molecular sieves. The choice of acid catalyst (e.g., H₂SO₄, p-TsOH) and its concentration are critical. An insufficient amount of catalyst will result in a sluggish reaction.
Cause 2: Formation of multiple isomers. Depending on the reaction conditions, you might be forming a mixture of furanose and pyranose acetals, which can complicate purification and lower the yield of the desired isomer.
Solution: Carefully control the reaction temperature and time. Shorter reaction times often favor the kinetic furanose product. Analyze the crude product by ¹H NMR to determine the isomeric ratio and optimize the conditions accordingly.
Issue 2: Poor Selectivity or Low Yield in the Tosylation Step
Question: The tosylation of the primary alcohol is not proceeding efficiently, or I am observing tosylation at other positions. How can I improve this?
Answer:
Cause 1: Steric hindrance. The primary hydroxyl group might be sterically hindered, leading to a slow reaction.
Solution: Use a less hindered and more reactive sulfonylating agent if possible. Ensure the reaction is run at an appropriate temperature; sometimes, gentle heating may be required, but be cautious of side reactions. The use of a suitable base, like pyridine or triethylamine, is crucial to neutralize the HCl generated.
Cause 2: Competing reactions. The secondary hydroxyl groups can also react with the tosylating agent, especially if the reaction is run for too long or at elevated temperatures.
Solution: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor the progress carefully by TLC. Add the tosylating agent slowly to the solution of the diol to maintain a low concentration and favor reaction at the more reactive primary hydroxyl group.
Question: My yield for the azide substitution is low. What are the key parameters to check?
Answer:
Cause 1: Poor leaving group. If the tosylate was not formed cleanly in the previous step, the subsequent Sₙ2 reaction will be inefficient.
Solution: Ensure the tosylate is pure before proceeding. You can purify it by column chromatography if necessary.
Cause 2: Inappropriate solvent or temperature. The Sₙ2 reaction is sensitive to the solvent.
Solution: Use a polar aprotic solvent like DMF or DMSO to solubilize the sodium azide and accelerate the reaction. Heating is typically required (e.g., 60-80 °C), but excessively high temperatures can lead to elimination side products.
Cause 3: Wet reagents/solvent. Water can hydrolyze the tosylate and compete with the azide nucleophile.
Solution: Use anhydrous solvent and ensure the sodium azide is dry.
Issue 4: Low Yield or Side Products during the Final Azide Reduction
Question: The reduction of the azide to the amine is giving me a low yield of the desired ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol. What could be going wrong?
Answer:
Cause 1: Catalyst poisoning. The catalyst (e.g., Palladium on carbon) can be poisoned by impurities from previous steps, particularly sulfur-containing compounds if a tosylate was used.
Solution: Purify the azido intermediate thoroughly before the reduction. If you suspect catalyst poisoning, you may need to use a higher catalyst loading or a different type of catalyst.
Cause 2: Incomplete reaction. The reduction may be slow or incomplete.
Solution: Ensure you are using a sufficient pressure of hydrogen (if performing catalytic hydrogenation) and that the reaction is stirred vigorously to ensure good mixing. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. Alternative reduction methods, such as using Staudinger conditions (triphenylphosphine followed by water), can also be considered.
Cause 3: Over-reduction or side reactions. While less common for azides, aggressive reducing agents could potentially affect other functional groups, though the hydroxymethyl group is generally stable under these conditions.
Solution: Use standard and mild conditions for azide reduction, such as H₂/Pd-C in methanol or ethanol.
Frequently Asked Questions (FAQs)
Q1: Why is a chiral pool starting material like D-xylose recommended for this synthesis?
A1: Starting from a chiral pool molecule like D-xylose provides a cost-effective and efficient way to control the stereochemistry of the final product.[1] The multiple stereocenters in D-xylose can be manipulated through well-established carbohydrate chemistry to yield the desired (2S,5R) configuration in the tetrahydropyran ring.
Q2: What are the critical stereochemical steps in this synthetic pathway?
A2: The key stereochemistry-defining steps are the inherent stereocenters of the D-xylose starting material and the Sₙ2 reaction for the introduction of the azide group, which proceeds with inversion of configuration at the C5 position. The subsequent reactions are generally designed to preserve the existing stereochemistry.
Q3: What analytical techniques are recommended for monitoring the progress of the reactions and characterizing the final product?
A3:
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural elucidation of intermediates and the final product. Chiral shift reagents or derivatization with a chiral agent can be used to determine enantiomeric purity.
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining the enantiomeric and diastereomeric purity of the final product.
Q4: Are there alternative methods for introducing the amine group?
A4: Yes, besides the reduction of an azide, other methods include:
Reductive amination: If a corresponding ketone intermediate can be synthesized, reductive amination with an ammonia source can introduce the amine group. However, controlling the stereoselectivity can be challenging.
Mitsunobu reaction: Using a nitrogen nucleophile (e.g., phthalimide) under Mitsunobu conditions on a precursor with a secondary alcohol at the C5 position. This also proceeds with inversion of configuration.
Experimental Protocols
Representative Protocol: Azide Reduction to Amine
This protocol is a general guideline for the final step of the synthesis.
Reaction Setup: In a round-bottom flask, dissolve the ((2S,5R)-5-azidotetrahydro-2H-pyran-2-yl)methanol intermediate (1.0 eq) in methanol.
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon). Repeat this process three times.
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
Purification: Concentrate the filtrate under reduced pressure to yield the crude ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol. This can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Purification techniques for polar amino-THP methanol intermediates
Welcome to the Technical Support Center for the purification of polar amino-tetrahydropyran (amino-THP) methanol intermediates. Amino-THP methanol intermediates present a unique purification challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of polar amino-tetrahydropyran (amino-THP) methanol intermediates.
Amino-THP methanol intermediates present a unique purification challenge. The combination of a basic amine, a hydrophilic tetrahydropyran ring, and a hydrogen-bonding hydroxymethyl group results in a highly polar, water-soluble molecule. These compounds typically elute in the void volume of standard Reversed-Phase (RP) C18 columns and exhibit severe tailing or irreversible chemisorption on bare normal-phase silica due to strong silanol interactions[1][2].
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you isolate these intermediates with high purity and yield.
Purification Decision Matrix
Decision matrix for the purification of polar amino-THP methanol intermediates.
Q: Why does my amino-THP methanol intermediate streak completely on silica gel, and how do I fix it?A: The streaking is caused by secondary electrostatic interactions between the basic amine of the THP intermediate and the acidic silanol groups (pKa ~4.5) on the bare silica surface[2].
Solution: Abandon bare silica. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or amine-functionalized silica. HILIC operates via a water-rich layer immobilized on a polar stationary phase, allowing polar analytes to partition between the mobile phase and this aqueous layer[3][4][5]. For HILIC, use a gradient starting with a high concentration of a weak organic solvent (e.g., 95% Acetonitrile) and increasing the strong aqueous solvent (e.g., Water with 10 mM Ammonium Formate)[6][7].
Causality Check: The ammonium formate buffer is critical; it controls the ionization state of both the amine and the stationary phase, ensuring reproducible partitioning, suppressing ion-exchange secondary interactions, and yielding sharp peak shapes[5].
Q: My compound elutes in the void volume on a C18 column. Can I still use Reversed-Phase?A: Yes, but you must suppress the ionization of the amine or use an ion-pairing agent. Highly polar basic compounds fail to partition into the hydrophobic C18 phase when protonated[3].
Solution: Use a high-pH mobile phase (e.g., 0.1% Ammonium Hydroxide in Water/Methanol, pH ~10.5) if your column is stable at high pH (e.g., hybrid silica or polymeric columns). At this pH, the amine is deprotonated (neutralized), increasing its lipophilicity and retention on the C18 stationary phase. Alternatively, use a mixed-mode column (e.g., Primesep 100) that combines reverse-phase and cation-exchange mechanisms[8].
When preparative HILIC is unavailable or analytical scale-up is difficult, SCX chromatography is a highly effective, self-validating alternative for basic polar amines[9].
Step-by-Step SCX Protocol:
Conditioning: Wash the SCX cartridge with 3 Column Volumes (CV) of Methanol, followed by 3 CV of Water containing 1% Formic Acid.
Causality: This activates the sulfonic acid groups and ensures they are in the protonated state.
Loading: Dissolve the crude amino-THP methanol in Water with 1% Formic Acid (pH ~2.5) and load onto the column.
Causality: The low pH ensures the amine is fully protonated (ammonium cation) and binds strongly to the SCX stationary phase via ionic interactions[9].
Washing: Wash with 3 CV of 0.1 M HCl in Methanol, followed by 3 CV of pure Methanol.
Causality: This removes all neutral and acidic impurities (e.g., unreacted diols, THP-lactones) which cannot bind ionically[8]. Self-Validation Check: Spot the wash fractions on a TLC plate; your target mass should not be present.
Elution: Elute the target intermediate using 3-5 CV of 2M Ammonia in Methanol.
Causality: The high concentration of ammonia deprotonates the target amine, breaking the ionic bond and releasing it from the column[1].
Recovery: Concentrate the eluate under reduced pressure to yield the pure free-base amino-THP methanol.
Module 3: Chemical Derivatization Strategy
If direct chromatography fails due to extreme polarity, transient protection of the amine is a reliable fallback[1]. Converting the amine to a tert-butyloxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) carbamate drastically reduces polarity and eliminates basicity, allowing standard normal-phase purification[10].
Reaction: Dissolve the crude intermediate in Dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of Triethylamine (TEA). Stir at room temperature for 4 hours.
Quench & Extract: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄. The Boc-protected amino-THP methanol is now highly organic-soluble.
Purification: Purify via standard silica gel flash chromatography using a Hexane/Ethyl Acetate gradient. The protected intermediate will elute with sharp symmetry.
Deprotection: Treat the purified Boc-intermediate with 20% Trifluoroacetic Acid (TFA) in DCM for 2 hours to quantitatively cleave the Boc group, yielding the TFA salt of the amino-THP methanol.
Quantitative Comparison of Purification Strategies
To guide your method selection, the following table summarizes the typical performance metrics of these techniques for highly polar amino alcohols based on empirical laboratory data and literature precedents[8][9][11].
Technical Support Center: Resolving Diastereomeric Mixtures of 5-Aminotetrahydro-2H-pyran-2-yl Methanol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating the specific stereoisomers of 5-aminotetrahydro-2H-pyran-2-yl methanol.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating the specific stereoisomers of 5-aminotetrahydro-2H-pyran-2-yl methanol.
The target isomer, typically ((2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methanol , is a highly valuable building block, most notably serving as a critical intermediate in the synthesis of the reversible Bruton's tyrosine kinase (BTK) inhibitor Nemtabrutinib (MK-1026)[1]. Because the pyran ring contains two chiral centers (C2 and C5), syntheses often yield a mixture of cis and trans diastereomers, which themselves are racemic mixtures of enantiomers.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to achieve high diastereomeric excess (de) and enantiomeric excess (ee).
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I experiencing severe peak tailing and poor resolution of the cis and trans diastereomers on normal-phase silica chromatography?Causality & Solution: 5-aminotetrahydro-2H-pyran-2-yl methanol contains both a primary hydroxyl group and a primary amine. The amine group has a pKa of approximately 8.5–9.5[2]. On unmodified silica, the protonated amine interacts strongly with free, acidic silanol groups on the stationary phase via ion-exchange and hydrogen bonding, causing severe peak tailing.
Actionable Fix: Introduce a basic modifier (e.g., 0.1% to 1% triethylamine or diethylamine) into your mobile phase to dynamically coat the active silanol sites. Alternatively, transition to Supercritical Fluid Chromatography (SFC) using an amine-functionalized stationary phase (e.g., Chiralpak IG or an achiral 2-ethylpyridine column), which provides superior mass transfer and sharpens polar amine peaks.
Q2: During classical diastereomeric salt resolution using chiral acids (e.g., Dibenzoyl-L-tartaric acid), my enantiomeric excess (ee) is plateauing at 70%. How do I improve this?Causality & Solution: A plateau in optical purity indicates a thermodynamic limitation—likely co-precipitation of the undesired diastereomeric salt or the formation of a eutectic mixture. The solubility difference (
S) between the (2S,5R)-salt and the (2R,5S)-salt is not maximized in your current solvent system.
Actionable Fix: Adjust the dielectric constant of your crystallization solvent. If you are using pure ethanol, the solvation shell may not sufficiently differentiate the two salts. Switch to an ethanol/water (e.g., 95:5 v/v) or isopropanol/water mixture. The addition of water increases the solvent's polarity, which often selectively increases the solubility of the more soluble (undesired) salt while leaving the less soluble (target) salt crystalline.
Q3: I am losing significant yield during the free-basing step after salt resolution. What is going wrong?Causality & Solution: The target molecule is highly polar and highly water-soluble due to its low molecular weight and dual hydrogen-bonding groups (amine and alcohol). If the aqueous phase pH is not strictly controlled above 11 during the extraction, the amine remains partially protonated and partitions into the aqueous waste.
Actionable Fix: Basify the aqueous layer using saturated aqueous
or 2N NaOH to ensure the pH is 11. Extract with a polar aprotic solvent that has poor water miscibility but high affinity for polar organics, such as 2-methyltetrahydrofuran (2-MeTHF) or a dichloromethane/isopropanol (80:20) blend[1].
Part 2: Experimental Protocols
Protocol A: SFC Separation of Cis and Trans Racemates
This protocol separates the structural diastereomers prior to chiral resolution.
Sample Preparation: Dissolve the crude diastereomeric mixture in methanol at a concentration of 50 mg/mL. Ensure complete dissolution to prevent column frit blockage.
Column Selection: Utilize an achiral SFC column optimized for basic compounds, such as a 2-Ethylpyridine (2-EP) stationary phase (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase Configuration:
Solvent A: Supercritical
Solvent B: Methanol containing 0.2% v/v Diethylamine (DEA). Mechanism: DEA suppresses secondary interactions between the basic pyran-amine and the stationary phase.
Gradient & Flow: Run an isocratic method at 15-20% Solvent B with a total flow rate of 70 mL/min. Maintain the backpressure regulator (BPR) at 120 bar and column temperature at 35°C.
Detection & Collection: Monitor via UV at 210 nm or ELSD. The cis-racemate typically elutes first due to its more compact hydrodynamic volume, followed closely by the trans-racemate. Collect fractions and remove the solvent under reduced pressure.
Protocol B: Classical Chiral Resolution of the Trans-Racemate
This protocol isolates the (2S,5R)-enantiomer from the purified trans-racemate.
Salt Formation: In a reactor equipped with an overhead stirrer, dissolve 1.0 equivalent of the trans-racemate ((2S,5R)/(2R,5S)-5-aminotetrahydro-2H-pyran-2-yl methanol) in 10 volumes of Ethanol. Heat to 60°C.
Resolving Agent Addition: Slowly add a solution of 1.0 equivalent of Dibenzoyl-L-tartaric acid (or another suitable chiral acid) dissolved in 5 volumes of Ethanol.
Thermodynamic Crystallization: Hold the mixture at 60°C for 1 hour to ensure complete salt formation, then cool linearly to 20°C over 4 hours. Mechanism: A slow cooling ramp prevents kinetic trapping and supersaturation, ensuring the thermodynamically favored (2S,5R)-salt crystallizes selectively.
Isolation: Filter the resulting slurry. Wash the filter cake with 2 volumes of cold Ethanol.
Free-Basing: Suspend the isolated salt in 10 volumes of 2-MeTHF. Add 5 volumes of 2N NaOH (aq) and stir vigorously for 30 minutes. Separate the layers, extract the aqueous layer once more with 2-MeTHF, dry the combined organics over
, and concentrate to yield the pure ((2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methanol.
Part 3: Data Presentation
The following table summarizes the quantitative performance metrics of various resolution strategies for this specific molecule.
Resolution Method
Target Separation
Typical Yield (%)
Typical Purity (de/ee)
Scalability
Key Mechanistic Advantage
Achiral SFC
Cis vs. Trans
85 – 95%
> 98% de
High
Rapid mass transfer; prevents amine degradation.
Classical Salt Resolution
Enantiomers
35 – 42%
> 95% ee
Very High
Cost-effective; utilizes standard batch crystallization kinetics.
Enzymatic (Lipase)
Enantiomers
40 – 48%
> 99% ee
Medium
Extremely high enantioselectivity via kinetic resolution of the primary alcohol.
*Note: For enantiomeric resolutions, the theoretical maximum yield is 50%. Yields >40% represent highly efficient processes.
Part 4: Workflow Visualization
The following diagram illustrates the logical relationship and step-by-step progression from a crude synthetic mixture to the isolated target isomer.
Workflow for resolving 5-aminotetrahydro-2H-pyran-2-yl methanol diastereomers.
References
Development of a Green and Sustainable Manufacturing Process for a Key Intermediate to Nemtabrutinib (MK-1026): Sequential Deprotonation–Lithiation as a Batch–Flow Process - ACS Publications.[1]
URL:
Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 | Journal of Medicinal Chemistry - ACS Publications.[2]
URL:
Troubleshooting cyclization failures in tetrahydropyran ring formation
Status: Online | Tier: Senior Application Scientist | Topic: Tetrahydropyran (THP) Cyclization Introduction: Beyond the Textbook You are likely here because your 6-membered ether ring didn't close, or it closed with the...
You are likely here because your 6-membered ether ring didn't close, or it closed with the wrong stereochemistry. Tetrahydropyran (THP) motifs are the backbone of polyether marine toxins (like brevetoxins) and countless pharmacophores. While textbooks suggest these rings form easily due to low ring strain, the reality of kinetic traps , Baldwin’s rule violations , and conformational locking often leads to experimental failure.
This guide is not a lecture; it is a diagnostic tool designed to salvage your current batch.
Module 1: The Diagnostic Matrix
Before altering reagents, identify the failure mode. Use this logic flow to categorize your problem.
Figure 1: Diagnostic Logic Flow. Identify your failure mode—Reactivity, Chemoselectivity, or Stereocontrol—before selecting a protocol.
The Scenario: You are attempting a Prins cyclization (homoallylic alcohol + aldehyde) to generate a 2,4,6-trisubstituted THP, but you are seeing hydrolysis products or low yields.
Ticket #101: The "Wet" Reaction (Hydrolysis/Solvolysis)
Symptom: Mass spec shows the linear diol or a hemiacetal instead of the closed THP ring.
Root Cause: The oxocarbenium intermediate is being trapped by water (from the solvent or atmosphere) rather than the internal alkene nucleophile. Alternatively, the Lewis Acid is too weak to drive the ionization.
The Fix: The BiCl₃/TMSCl System
Standard Lewis acids (BF₃·OEt₂) often fail to drive the equilibrium. The combination of Bismuth(III) chloride and Trimethylsilyl chloride (TMSCl) creates a "trap-and-release" mechanism that irreversibly forms the chloride, which can be substituted or reduced later.
Why it works: TMSCl reacts with the initial alkoxy-alcohol adduct to form an oxocarbenium ion and removes water as (TMS)₂O. The chloride ion traps the carbocation, preventing reversion [1].
Ticket #102: Loss of 2,6-cis Selectivity
Symptom: You expect the thermodynamic 2,6-cis isomer (all equatorial) but get a mixture.
Root Cause: Kinetic control.[2] At low temperatures or with specific catalysts (like TBAF), the reaction may proceed via a boat-like transition state or be directed by hydrogen bonding (e.g., a 4-OH group directing the attack) [2].
Mechanism Visualization:
Figure 2: Stereodivergence in Prins Cyclization. Acid catalysis (TFA) typically yields the all-equatorial 2,6-cis product via a chair TS.[3] H-bonding or basic conditions can force a boat TS, yielding the trans isomer.
The Scenario: You are using a Williamson Ether Synthesis (Alkoxide attacking a Leaving Group) to close the ring.
Common Failure: Formation of an alkene (Elimination) or recovered starting material.
Ticket #204: The Baldwin's Rule Violation
Question: "I have a leaving group at the
-position. Why won't it close?"
Analysis:
6-exo-tet: Favored. (Standard Williamson).
6-endo-tet: Disfavored. (If the LG is inside the forming ring).
Critical Check: If your leaving group is on a secondary carbon, the steric bulk of the forming ring may prevent the required 180° backside attack angle. This is a geometric constraint, not just an electronic one [3].
Troubleshooting Table: SN2 Cyclization
Variable
Recommendation
Scientific Rationale
Base
Switch from -BuOK to NaH or KHMDS .
Bulky bases (-BuOK) favor E2 elimination, especially with secondary leaving groups. NaH is non-nucleophilic and small.
Leaving Group
Switch from -Cl/-Br to -OTs or -OMs .
Sulfonates are better leaving groups and less prone to radical side reactions than iodides in illuminated hoods.
Solvent
DMF or DMSO .
Polar aprotic solvents stabilize the cation of the base, leaving the "naked" alkoxide more nucleophilic.
Temperature
Heat to 60–80 °C.
6-membered ring formation is entropically slower than 5-membered. Heat overcomes the activation barrier.
Module 4: Ring-Closing Metathesis (RCM)
The Scenario: Using Grubbs II to close a diene into a dihydropyran (which is then hydrogenated to THP).
Failure: The reaction turns black/brown, and NMR shows oligomers or isomerized alkenes.
Ticket #309: The "Concentration Trap" (Oligomerization)
Diagnosis: RCM is reversible. High concentration favors intermolecular metathesis (oligomerization/polymerization). Low concentration favors intramolecular cyclization (Ring Closing).
The Fix:
Standard: 0.05 M to 0.1 M.
THP Formation: Dilute to 0.001 M - 0.005 M .
Slow Addition: Do not dump the catalyst in. Add the catalyst solution via syringe pump over 4 hours to keep the active catalyst concentration low relative to the substrate [4].
Ticket #310: Hidden Isomerization
Symptom: You get a ring, but the double bond has migrated (contracting the ring size).
Cause: Ruthenium hydride species (formed from catalyst decomposition) catalyze alkene isomerization.
Protocol:
Solvent Prep: Use degassed DCM.
Additive: Add 10 mol% Benzoquinone or use p-toluenesulfonic acid (mild) to scavenge ruthenium hydrides.
Workup: Wash the crude mixture with DMSO (5 equiv relative to catalyst) and stir for 12h. This coordinates the Ru and makes it water-soluble/silica-separable, preventing post-reaction isomerization [5].
FAQ: Rapid Fire Support
Q: My Prins cyclization gives a mixture of 2,6-cis and 2,6-trans. How do I force 2,6-cis?A: Switch to a stronger acid system (TFA or BiCl₃) to ensure thermodynamic equilibration. The cis isomer is the thermodynamic sink (all equatorial). If you are using kinetic conditions (low temp), warm it up to allow equilibration [2].
Q: Can I close a THP ring onto a tertiary carbon via SN2?A: No. Baldwin's rules might allow it nominally, but sterics will force E2 elimination 99% of the time. Use an acid-catalyzed method (tertiary carbocation intermediate) instead.
Q: My RCM catalyst dies immediately (solution turns from purple to black).A: Check for basic amines in your substrate. Basic nitrogens coordinate to the Ru center, killing the catalyst. Fix: Add 1.0 equiv of Ti(OiPr)₄ or run the reaction as the HCl salt (if amine is present) to mask the nitrogen [6].
References
Carballo, R. M., et al. (2023). "Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid." The Journal of Organic Chemistry. Link
Crosby, S. R., et al. (2011). "The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans."[3][4] Chemical Science. Link
Alabugin, I. V., & Gilmore, K. (2016). "The Baldwin Rules: Revised and Extended." WIREs Computational Molecular Science. Link
Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials." Angewandte Chemie International Edition. Link
Hong, S. H., & Grubbs, R. H. (2006). "Highly Efficient NMR-Based Method for the Removal of Ruthenium Byproducts." Journal of the American Chemical Society. Link
Yang, Q., et al. (2003). "Ring-Closing Metathesis of Amines and Amides." Organic Letters. Link
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Topic: Minimizing Racemization During Processing
Target Molecule Class: Chiral 5-aminotetrahydropyran-2-carboxylic acid derivatives and related scaffolds (e.g., DPP-4 inhibitor intermediates like Omarigliptin precursors).
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are observing enantiomeric excess (ee) erosion during the scale-up or isolation of (2S,5R)-aminopyrans.
This scaffold presents a unique "dual-threat" stability challenge:
C5-Lability (Amine Proximal): The stereocenter at C5 (bearing the amine) is prone to epimerization via enolization or imine-enamine tautomerism, particularly if an adjacent carbonyl or imine functionality exists during synthesis.
C2-Lability (Anomeric/Ether): The C2 position, often an acetal or ether linkage, is susceptible to acid-catalyzed anomerization (conversion between axial/equatorial conformers), which can scramble the relative stereochemistry ((2S,5R) vs (2R,5R)).
This guide synthesizes industrial protocols (referenced from Merck and Codexis workflows) to stabilize these centers.
Module 1: Biocatalytic & Synthetic Origin
Focus: Preventing racemization during the bond-formation phase.
Common Issue: "My Transaminase (ATA) reaction stalls or racemizes upon extended incubation."
Root Cause:
While Transaminases (ATAs) are excellent for setting the C5-chiral amine from a ketone, the reaction is reversible. If the equilibrium is not driven forward, the enzyme can re-bind the product amine and convert it back to the ketone (or imine intermediate), leading to racemization.
Troubleshooting Protocol:
Symptom
Diagnosis
Corrective Action
High conversion, Low ee
Product inhibition or reverse reaction.
Implement Product Removal: Use in situ product crystallization or extraction into an organic overlay (e.g., MTBE) to pull the amine out of the aqueous phase immediately.
Low conversion, High ee
Unfavorable equilibrium (K_eq ~ 1).
Drive Equilibrium: Switch amine donors. Replace Isopropylamine (IPA) with Alanine + Lactate Dehydrogenase (LDH) recycling system to remove pyruvate coproduct irreversibly.
The following diagram illustrates how to harness racemization (of the unwanted isomer) to feed the desired pathway, rather than fighting it.
Caption: In DKR systems (e.g., Omarigliptin synthesis), the substrate must racemize rapidly while the reduction step remains highly stereoselective [1].
Module 2: Chemical Workup & Quenching
Focus: Surviving the transition from reactor to isolation.
FAQ: "Why does my ee drop during the acid quench?"
Technical Insight:
The (2S,5R) configuration often relies on the cis or trans relationship between the C2 and C5 substituents. Strong acid quenches can protonate the ring oxygen or the acetal, facilitating ring-opening or anomerization at C2.
The "Flash-Quench" Protocol:
Do not slowly dose acid into the reaction mixture.
Cool: Lower reactor temperature to < 5°C.
Reverse Addition: Transfer the reaction mixture into a pre-cooled, buffered quench solution (e.g., Ammonium Chloride or Phosphate buffer at pH 6).
Avoid Strong Mineral Acids: Use Citric Acid or Acetic Acid instead of HCl if possible. HCl promotes retro-Michael addition in pyranones [2].
FAQ: "I see a 'phantom' impurity that mimics the enantiomer."
Diagnosis:
This is likely the Schiff Base (Imine) intermediate.
Scenario: You reacted the aminopyran with an aldehyde/ketone.
Issue: The imine bond is reversible. On HPLC, the imine might hydrolyze back to the starting material or tautomerize, appearing as a broad "hump" or a split peak that looks like racemization.
Fix: Treat the sample with NaBH4 (in analytical prep) to reduce the imine to a stable amine before injection. This "freezes" the stereochemistry for accurate measurement.
Module 3: Crystallization & Isolation
Focus: Purification without rejection failure.
Critical Workflow: The "Self-Healing" Crystallization
Racemic mixtures of aminopyrans often form solid solutions rather than conglomerates. This means you cannot easily filter off the racemate to leave the pure enantiomer.
Troubleshooting Table: Isolation Failures
Observation
Probable Cause
Solution
Oiling out
Product is too soluble in organic phase; presence of residual DMF/DMSO.
Water Antisolvent: Add water slowly (0.2 wt%) to the organic solution. This increases the polarity and forces the aminopyran to crystallize as a hydrate or salt [1].
Low Yield, High Purity
Mother liquor losses.
Don't recycle blindly. Recycling mother liquors concentrates the "wrong" enantiomer. Only recycle if you include a racemization step (e.g., base treatment) first.
High Yield, Low ee
Entrainment of the diastereomer.
Cooling Rate Control: Rapid cooling traps the impurity in the crystal lattice. Switch to a cubic cooling profile (slow initially, fast later).
Module 4: Analytical Validation (The Truth Serum)
Question: "How do I distinguish between C2-anomerization and C5-racemization?"
Standard Operating Procedure (SOP):
You need a method capable of separating four isomers (2S,5R; 2R,5S; 2S,5S; 2R,5R).
Column Selection: Polysaccharide-based columns (e.g., Chiralpak AD-H or IC).
Mobile Phase: Alkane/Alcohol mixtures with 0.1% Diethylamine (DEA) .
Why DEA? Aminopyrans are basic. Without DEA, the amine drags on the silica, causing peak tailing that masks small amounts of the enantiomer.
Derivatization (If separation fails): React the amine with Mosher's Acid Chloride. The resulting diastereomeric amides are often easier to separate on achiral C18 columns and provide confirmation of absolute configuration via NMR.
Decision Tree: Saving the Batch
Caption: Rapid diagnostic flow for identifying the source of chiral erosion.
References
Evolution of a Manufacturing Route to Omarigliptin.
Source: Organic Process Research & Development (ACS Publications).
Context: Describes the Ru-catalyzed DKR and crystallization strategies to control (2S,5R) stereochemistry.
URL:[Link]
Dynamic Kinetic Resolution of Amines and Amino Acids.
Source: Wiley Online Library (Chemistry – A European Journal).
Context: Mechanisms of metal-catalyzed racemization coupled with enzymatic resolution.[1]
URL:[Link]
Chiral Analysis of Pharmaceutical Drugs.
Source: Molecules (MDPI).
Context: Analytical strategies for separating multi-chiral center aminopyrans.
URL:[Link]
Technical Support Center: Solubility & Handling of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
The following Technical Support Guide is designed for researchers and process chemists working with ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol . This document synthesizes chemical property analysis with practical...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists working with ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol . This document synthesizes chemical property analysis with practical laboratory protocols to address solubility, extraction, and handling challenges.[1][2]
This compound exhibits "amphiphilic-polar" behavior due to the coexistence of a hydrophilic amino-alcohol motif and a moderately lipophilic tetrahydropyran ring.[2] The solubility drastically changes depending on the protonation state (Free Base vs. Salt).[2]
Solubility Matrix (Estimated at 25°C)
Solvent Class
Solvent
Free Base Solubility
HCl Salt Solubility
Application Notes
Protic Polar
Water
High (>50 mg/mL)
Very High (>100 mg/mL)
Preferred for aqueous workups; difficult to extract from.[2]
Issue 1: "I cannot extract the compound from the aqueous phase."
Diagnosis: The compound is a polar amino alcohol. In its protonated form (pH < 8), it remains in the water.[2] Even as a free base, its high polarity (logP ≈ -1.0 to -0.[2]5) causes it to partition poorly into standard organic solvents like DCM or Ethyl Acetate.[2]
Protocol: The "Salting-Out" Enhanced Extraction
Do not use pure DCM.[2] Use a binary solvent system to increase the organic phase's polarity.[2]
pH Adjustment: Basify the aqueous layer to pH > 12 using 5M NaOH or K₂CO₃.[2] This ensures the amine is completely deprotonated (Free Base).
Saturation: Saturate the aqueous phase with NaCl (brine).[2] This increases the ionic strength, forcing the organic molecule out ("Salting Out").[2]
Solvent System: Extract with DCM:Isopropanol (3:1 v/v) or Chloroform:Ethanol (3:1 v/v) .[2]
Why? The alcohol acts as a phase-transfer aid, solvating the polar hydroxyl/amine groups while the chlorinated solvent provides the density for separation.
Repetition: Perform 4–5 extractions. This compound requires more passes than typical lipophilic drugs.[2]
Issue 2: "The product oils out as a gum instead of crystallizing."
Diagnosis: This is common for amino alcohols containing flexible ether rings.[2] They trap solvent molecules and resist lattice formation, especially if slightly impure.[2]
Protocol: Anti-Solvent Vapor Diffusion
Avoid rapid evaporation.[2] Use a slow, equilibrium-driven approach.
Dissolve the crude oil in the minimum amount of Methanol (for free base) or Water/Methanol (for salts).[2]
Place this solution in a small open vial.
Place the small vial inside a larger jar containing Diethyl Ether or MTBE (Anti-solvent).[2]
Seal the outer jar.
Mechanism: The ether vapors slowly diffuse into the methanol, gradually lowering solubility and inducing nucleation without trapping impurities.
Issue 3: "How do I dissolve it in non-polar solvents for a reaction (e.g., Toluene)?"
Diagnosis: The naked amine and hydroxyl groups prevent solvation in non-polar media.[2]
Protocol: Transient Solubilization Strategy
If you cannot change the solvent to DMF/THF, you must modify the molecule or the environment:
Protecting Groups: Convert the amine to a carbamate (Boc/Cbz).
Result: The N-Boc derivative will be soluble in Toluene, DCM, and Ethyl Acetate.
Silylation: If the alcohol is the issue, use TBS-Cl/Imidazole to protect the hydroxyl group.[2]
Phase Transfer Catalysis (PTC): If reacting the amine in a biphasic system (e.g., Toluene/Water), use TBAB (Tetrabutylammonium bromide) to shuttle the anion, though this is less effective for the neutral amine itself.[2]
Visual Decision Guides
Workflow: Optimal Extraction Strategy
This logic tree helps you choose the correct workup based on your reaction mixture state.
Mechanism: Solubility vs. pH
Understanding the protonation state is critical for solubility manipulation.[2]
Purification Guidelines
Chromatography (Silica Gel)
Standard silica gel is acidic and can bind the amine, causing "streaking" and yield loss.[2]
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (25% aq).[2]
Ratio: Start with 95 : 4.5 : 0.5 . Increase polarity to 90 : 9 : 1 if needed.
Pre-treatment: Flush the silica column with 1% Triethylamine in DCM before loading to neutralize acidic sites.[2]
Crystallization (Salt Formation)
If the free base is difficult to handle (oil), convert it to a solid salt.[2]
Dissolve free base in Ethanol .
Add 1.1 equivalents of HCl (in Dioxane or Ether) dropwise at 0°C.
A white precipitate (Hydrochloride salt) should form.[2]
Needham, T. E. (1970).[2][4] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved March 1, 2026, from [Link][2]
ChemBK. (n.d.).[2] Physico-chemical Properties of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride. Retrieved March 1, 2026, from [Link][2]
Stability issues of primary alcohol groups in aminopyran scaffolds
Topic: Stability & Manipulation of Primary Alcohol Groups in Aminopyrans Welcome to the Aminopyran Support Hub Status: ONLINE Ticket ID: #AP-OH-STAB-001 Hello. If you are accessing this guide, you are likely facing a "va...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability & Manipulation of Primary Alcohol Groups in Aminopyrans
Welcome to the Aminopyran Support Hub
Status: ONLINE
Ticket ID: #AP-OH-STAB-001
Hello. If you are accessing this guide, you are likely facing a "vanishing" yield or a shifting impurity profile in your aminopyran-based lead compounds.
In my 15 years of optimizing carbohydrate and heterocycle scaffolds, the primary alcohol (C6 or exocyclic -CH₂OH) on an aminopyran ring is consistently the "Achilles' heel." It is thermodynamically eager to oxidize and kinetically prone to nucleophilic interference from its neighbors.
This guide bypasses standard textbook theory to address the specific, field-tested troubleshooting required for these scaffolds.
Module 1: The "Shifting Peak" Phenomenon (Acyl Migration)
User Complaint: "My LC-MS shows the correct mass, but the retention time shifts after workup or storage in buffer. NMR shows a change in coupling constants."
The Diagnosis: Base-Catalyzed Acyl Migration
In aminopyrans, the presence of a basic amine (or amide) nearby destabilizes esters on the primary alcohol. If you have an acetate or benzoate on the primary -OH and a free (or N-acyl) amine nearby, the acyl group will migrate to the thermodynamically more stable position (often the amine or a secondary hydroxyl) via a cyclic intermediate.
The Mechanism (Why it happens)
This is not random.[1][2][3][4][5][6] It is driven by the formation of a 5- or 6-membered orthoester/orthoamide transition state. The primary alcohol is less sterically hindered, making it a kinetic site for acylation, but the secondary positions or amines are often thermodynamic sinks.
Troubleshooting Protocol
Variable
Recommendation
The "Why" (Causality)
Workup pH
Keep < 7.0
Above pH 7.5, the free amine/hydroxyl deprotonates enough to attack the ester carbonyl. Use slightly acidic buffers (Ammonium Chloride).
Solvent Choice
Avoid MeOH/EtOH
Protic solvents facilitate proton transfer in the transition state. Switch to ACN or DCM for storage.
Temperature
< 4°C
Migration has a high activation energy barrier; cold storage kinetically traps the unstable isomer.
Module 2: The "Vanishing" Alcohol (Oxidation Instability)
User Complaint: "I'm losing my primary alcohol during late-stage deprotection. I see a +14 or +16 mass shift, or conversion to a carboxylic acid."
The Diagnosis: Inadvertent TEMPO-like Oxidation
Aminopyrans are biologically active because they mimic sugars. However, this means they are substrates for oxidative enzymes (in vivo) and are hypersensitive to radical oxidation (in vitro). The primary alcohol is the first to oxidize to an aldehyde or uronic acid.
Technical Insight
In drug development, we often see "pseudo-oxidation" where the primary alcohol acts as a nucleophile towards activated DMSO (in Swern-like side reactions) or is oxidized by trace metals in buffers.
Prevention Protocol: The "Redox Shield"
If your scaffold must survive oxidative conditions (e.g., cleavage of a benzyl ether), you cannot leave the primary alcohol exposed.
Step-by-Step Protection Strategy (TBDMS/TBDPS):
Note: Silyl ethers are preferred over esters because they do not suffer from the migration issues described in Module 1.
Reagents: TBDPSCl (tert-butyldiphenylsilyl chloride) is superior to TBDMS for primary alcohols due to higher steric bulk and acid stability.
Critical Checkpoint: If you see bis-silylation (protection of secondary -OH), add 0.1 eq of MeOH to the reaction. The methanol will scavenge the silyl chloride faster than the secondary alcohol can react, but slower than the primary alcohol.
Module 3: Selective Manipulation Workflow
User Complaint: "How do I differentiate the primary alcohol from the amine and secondary alcohols on the same ring?"
The Solution: You must exploit Nucleophilicity vs. Sterics .
Amine: Most nucleophilic, non-sterically hindered.
Q: Why is my TBDMS group falling off during silica chromatography?A: Silica gel is slightly acidic. For aminopyrans, the amine moiety can locally increase pH, but if you have a "naked" silica column, the surface acidity can cleave labile silyl ethers.
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes/EtOAc before loading your sample. This neutralizes the acid sites.
Q: I see a "doublet of doublets" collapse into a singlet in NMR for the C6 protons. What happened?A: This is a classic signature of oxidation to an aldehyde . The diastereotopic protons of the -CH₂OH group (which split each other) are gone, replaced by a single aldehyde proton (usually downfield ~9-10 ppm) or a carboxylic acid (loss of signal).
Fix: Degas all solvents and avoid storing the compound in solution for >24 hours.
Q: Can I use Trityl (Tr) instead of Silyl groups?A: You can, but be warned: Trityl groups are very acid-labile. If your aminopyran requires acidic removal of a Boc group later, you will lose the Trityl group simultaneously. TBDPS is orthogonal to acidic Boc removal (stable to TFA for short periods).
References
Selective Silylation Protocols:
Vertex AI Search Result 1.1 & 1.11
BenchChem. "Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols."[5][7][8]
(Generalized Source based on search context)
Acyl Migration Mechanisms:
Vertex AI Search Result 1.2 & 1.14
Doria/ResearchGate. "Mechanism of Acyl Group Migration in Carbohydrates."[2]
Oxidation Vulnerability:
Vertex AI Search Result 1.3
NIH/PMC. "A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids."[9] (Highlighting the ease of this transformation).
Aminoglycoside/Aminopyran Stability:
Vertex AI Search Result 1.18
Creative Diagnostics. "Mechanisms and Impact of Aminoglycoside Stability."
Purification Tech Support: Palladium Remediation in ATHP Scaffolds
Ticket ID: #404-ATHP-PD Status: Open Priority: Critical (ICH Q3D Compliance) Subject: Persistent Palladium Contamination in Aminotetrahydropyran (ATHP) Synthesis Welcome to the Catalyst Cleanup Hub. If you are reading th...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #404-ATHP-PD
Status: Open
Priority: Critical (ICH Q3D Compliance)
Subject: Persistent Palladium Contamination in Aminotetrahydropyran (ATHP) Synthesis
Welcome to the Catalyst Cleanup Hub.
If you are reading this, you are likely facing a common but frustrating bottleneck: you have synthesized a high-value aminotetrahydropyran (ATHP) intermediate, but your residual Palladium (Pd) levels are stuck above 500 ppm, defying standard washes.
The Core Problem: ATHPs are "sticky" substrates. Unlike neutral scaffolds, the basic nitrogen in your amine and the oxygen in the tetrahydropyran ring act as Lewis bases. They function as competitive ligands, coordinating strongly to the Palladium.[1] Standard filtration (Celite) or weak extractions often fail because the Pd-ATHP complex is more stable than the Pd-solvent interaction.
This guide provides a field-proven, self-validating workflow to break that coordination and reduce Pd levels to <10 ppm (Oral) or <1 ppm (Parenteral).
Module 1: Diagnosis & Scavenger Selection
Why standard activated carbon might fail:
While cheap, activated carbon often relies on non-specific adsorption. For polar ATHPs, carbon frequently adsorbs the product along with the metal, leading to unacceptable yield losses (often >15%). Furthermore, if your amine is protonated (salt form), carbon efficiency drops drastically.
The Solution: Chemisorption (Functionalized Silica/Resins)
You need a scavenger with a binding constant (
) for Pd that is orders of magnitude higher than your ATHP amine.
Scavenger Selection Matrix
Scavenger Type
Functional Group
Best For...
Compatibility Note
SiliaMetS® Thiol (SH)
Thiol / Mercaptan
Universal Pd(II) & Pd(0) . The "Gold Standard" for initial screening.
Caution: Can smell. Avoid if product contains electrophiles (e.g., alkyl halides) that react with SH.
SiliaMetS® Thiourea
Thiourea
Cationic Pd species . Excellent for highly coordinating amines (like ATHPs).
Slower kinetics than Thiol but often higher selectivity (less product binding).
QuadraPure™ TU
Macroporous Thiourea
Solvent versatility . Works well in swellable solvents (THF, DCM) and polar solvents.
Fibrous nature allows high flow rates in cartridges.
Module 2: The Logic Flow (Decision Tree)
Before starting the wet chemistry, use this logic map to determine your purification strategy.
Caption: Strategic decision tree for selecting the appropriate Pd removal method based on product solubility and initial screening results.
Module 3: The Protocol (Self-Validating Workflow)
Objective: Remove Pd from 1000 ppm to <10 ppm.
Scope: Applicable to Silica-supported Thiols (e.g., SiliaMetS® Thiol) or Thiourea.
Step 1: The Stoichiometry Calculation
Do not guess the amount. You must calculate "Equivalents of Scavenger" relative to the residual Pd, not the product.
Formula:
Recommendation: Start with 4–8 equivalents relative to the Pd content.
Step 2: Dissolution & Addition
Dissolve crude ATHP in a solvent that fully solubilizes the product but does not dissolve the silica support (THF, MeOH, EtOAc, or DMF are standard).
Critical Check: If the product is not fully dissolved, Pd trapped inside the solid matrix will not be scavenged.
Add the calculated mass of scavenger.
Step 3: The Kinetic Phase (Temperature is Key)
Ambient Temp: Often insufficient for ATHPs due to the strong N-Pd bond.
Protocol: Heat to 50°C – 60°C for 4 hours .
Why? Heat increases the ligand exchange rate, allowing the Thiol/Thiourea to displace the ATHP amine from the Palladium center.
Step 4: Filtration & Analysis
Cool to room temperature.
Filter through a 0.45 µm PTFE membrane or a tight Celite pad to remove the silica scavenger.
Visual Check: The filtrate should be significantly lighter in color (often turning from dark brown/black to pale yellow/colorless).
The "Self-Validation" Step: Before waiting 3 days for ICP-MS, take a small aliquot. Add a drop of Sodium Sulfide (
) solution. If a black precipitate forms immediately, your Pd is still high (>100 ppm). If clear, proceed to ICP-MS.
Module 4: Troubleshooting (FAQ)
Q1: I used 10 equivalents of Thiol-Silica, but my Pd is still 200 ppm. Why?
Diagnosis: You likely have Oxidized Pd(II) vs. Colloidal Pd(0) issues. Thiols bind Pd(II) exceptionally well. If you have Pd(0) nanoparticles (black specks), they need to be oxidized to be scavenged by thiols, or you need a scavenger that handles Pd(0) (like SiliaMetS® TAAcOH).
Fix: Try adding a mild oxidant (open the flask to air) or switch to a mixed scavenger system (Thiol + TMT). Alternatively, ensure your reaction solvent isn't competing (avoid Pyridine).
Q2: The scavenger removed the Pd, but I lost 20% of my ATHP product.
Diagnosis: Non-specific binding.[1] Your ATHP might be protonated and interacting with residual silanols on the silica surface (acting like a cation exchange column).
Fix: Add 1-5% Triethylamine (Et3N) to the scavenging mixture. This blocks the silanol sites and keeps your ATHP in the free-base form, preventing adsorption to the silica backbone.
Q3: Can I use this for GMP manufacturing?
Answer: Yes. Silica-supported scavengers are standard in GMP. They are chemically stable, do not leach (if filtered correctly), and have established regulatory files (DMFs) from major vendors like SiliCycle or Biotage.
Module 5: Workflow Visualization
Caption: Operational workflow for batch scavenging of Palladium from ATHP intermediates.
References
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1).
[Link]
Garrett, C. E., & Prasad, K. (2004).[6][7][8] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[6][7] Advanced Synthesis & Catalysis, 346(8), 889–900.[6][7][8]
[Link]
Biotage White Paper. (2020). Strategies for Removing Palladium from API Synthesis.
[Link]
Onyx Scientific Case Study. (2022). Palladium Scavenging: From 1% to within ICH limits.[9]
[Link]
Technical Support Center: Optimization of Chiral Resolution for (2S,5R) Pyran Intermediates
Status: Operational Role: Senior Application Scientist Ticket Focus: Troubleshooting, Optimization, and Scale-up of (2S,5R) stereocenters. Introduction: The (2S,5R) Challenge Welcome to the technical support hub for pyra...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Role: Senior Application Scientist
Ticket Focus: Troubleshooting, Optimization, and Scale-up of (2S,5R) stereocenters.
Introduction: The (2S,5R) Challenge
Welcome to the technical support hub for pyran intermediate resolution. The (2S,5R)-tetrahydropyran motif is a "privileged scaffold" found in polyether antibiotics (e.g., Monensin), marine toxins, and HIV protease inhibitors.
Achieving the specific (2S,5R) trans-configuration is notoriously difficult due to:
Conformational Flexibility: The pyran ring’s chair-boat interconversion can complicate NMR assignment and stereocontrol.
Remote Stereocenters: The C2 and C5 positions are distal, making inductive stereocontrol during synthesis weak.
This guide prioritizes Enzymatic Kinetic Resolution (EKR) and Chiral HPLC as the primary workflows for isolating this isomer from diastereomeric or racemic mixtures.
Context: You are attempting to resolve a racemic 2,5-disubstituted pyran-ol (or acetate) using lipases but are experiencing low enantiomeric excess (ee) or stalled conversion.
Core Protocol: Lipase Screening & Optimization
Objective: Isolate the (2S,5R)-alcohol or its corresponding acetate ester with >99% ee.[1][2]
Step-by-Step Optimization Workflow
Enzyme Selection: Do not rely on a single lipase. Screen the "Big Three" immobilized lipases:
Candida antarctica Lipase B (CAL-B / Novozym 435) – Best for steric bulk.
Burkholderia cepacia (Lipase PS) – Excellent for secondary alcohols in cyclic ethers.
Pseudomonas fluorescens (Lipase AK) – Often complementary to CAL-B.
Acyl Donor Choice:
Standard: Vinyl Acetate (Irreversible, fast).
Optimization: Isopropenyl Acetate (Releases acetone, prevents acetaldehyde poisoning of enzyme).
Solvent Engineering:
Lipases are surface-active. Use hydrophobic solvents (LogP > 3) like Heptane or MTBE to keep the enzyme's essential water layer intact. Avoid polar solvents like DMF or DMSO, which strip the enzyme of water and kill activity.
Troubleshooting Guide (Q&A)
Q: My E-value (Enantiomeric Ratio) is low (<20). How do I improve selectivity?A: Temperature is your primary lever.
Thermodynamic Control: Lower the temperature to 4°C - 10°C. While this slows the rate (
), it often drastically increases the difference in activation energy () between the enantiomers, boosting the E-value.
Solvent Switch: If using Toluene, switch to Diisopropyl Ether (DIPE). The ether oxygen can hydrogen-bond with the enzyme surface, subtly altering the active site geometry.
Q: The reaction stalls at 40% conversion. Why?A: This is likely "Product Inhibition" or "Acetaldehyde Poisoning."
Fix 1: If using Vinyl Acetate, the byproduct is acetaldehyde, which can form Schiff bases with lysine residues on the lipase. Switch to Isopropenyl Acetate (byproduct: acetone).
Fix 2: Add molecular sieves (4Å) to scavenge trace water if hydrolysis is competing with transesterification.
Visualization: Biocatalytic Optimization Loop
Caption: Iterative workflow for maximizing Enantiomeric Ratio (E) in lipase-catalyzed resolutions.
Module 2: Chiral HPLC Method Development
Context: You need to determine the ee of your (2S,5R) intermediate, or perform preparative separation.
Core Protocol: Polysaccharide Column Screening
Objective: Baseline separation (Resolution
) of pyran stereoisomers.
Table 1: Recommended Column & Mobile Phase Combinations
Column Type
Selector
Target Interaction
Recommended Mobile Phase
Chiralpak IA
Amylose tris(3,5-dimethylphenylcarbamate)
General Purpose (Immobilized)
Hexane : DCM (85:15)
Chiralpak IB
Cellulose tris(3,5-dimethylphenylcarbamate)
Steric bulk recognition
Hexane : EtOH (90:10)
Chiralpak IC
Cellulose tris(3,5-dichlorophenylcarbamate)
Chlorinated/Polar pyrans
MtBE : EtOH (95:5)
Chiralpak AD-H
Amylose tris(3,5-dimethylphenylcarbamate)
Hydrogen bonding (Coated)
Hexane : IPA (90:10)
Note: Immobilized phases (IA, IB, IC) are preferred as they tolerate "forbidden" solvents like DCM and THF, which are excellent for solubilizing greasy pyran intermediates.
Troubleshooting Guide (Q&A)
Q: I see severe peak tailing. Is my column dead?A: Likely not. Tailing in pyran analysis usually stems from secondary interactions with residual silanols on the silica support.
The Fix: Add a basic modifier if your pyran has amine functionality (0.1% Diethylamine - DEA). Add an acidic modifier if it has free hydroxyls or carboxyls (0.1% Trifluoroacetic acid - TFA).
Q: Peaks are merging during scale-up (Prep-HPLC).A: This is a "Solubility vs. Adsorption" issue.
The Fix: Dissolve your sample in the mobile phase, not a stronger solvent. Injecting a sample dissolved in 100% DCM into a Hexane/IPA stream causes "solvent shock," leading to band broadening.
Visualization: HPLC Method Development Tree
Caption: Decision tree for selecting stationary phases and mobile phase modifiers.
Module 3: Validation & Stereochemical Assignment
Context: You have a single peak or a resolved oil. How do you prove it is (2S,5R)?
Distinguishing (2S,5R) and (2S,5S) Aminopyran Isomers using NOESY
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Stereochemical Challenge In the structural elucidation of 2,5-disubstituted tetrahydr...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Stereochemical Challenge
In the structural elucidation of 2,5-disubstituted tetrahydropyrans—specifically aminopyrans—distinguishing between diastereomers such as (2S,5R) and (2S,5S) is a critical milestone. While X-ray crystallography is definitive, it is often inaccessible due to the amorphous nature of oily amine intermediates.[1]
The Verdict:NOESY (Nuclear Overhauser Effect Spectroscopy) is the superior analytical technique for this differentiation in solution state. Unlike
H NMR coupling constant (-coupling) analysis, which relies on resolved multiplets that are often obscured in functionalized scaffolds, NOESY provides direct spatial evidence of the ring conformation.[1]
This guide details the structural logic, experimental protocol, and data interpretation required to confidently assign stereochemistry using NOESY.
Structural Basis: The "Locked" Chair Conformation
To interpret the NMR data, we must first establish the conformational behavior of the tetrahydropyran (THP) ring.[1]
The Anchor Principle
In most drug-like aminopyrans, the substituent at position C2 (often an aryl or alkyl group) is sterically bulky.[1] This group acts as a "conformation anchor," locking the ring into a chair conformation where the C2-substituent is Equatorial .[1] Consequently, the proton at C2 (H2 ) is forced into the Axial position.[1]
Once the ring is locked by C2, the stereochemistry at C5 is determined by the orientation of H5 :
Trans Isomer (Substituents Trans): The C5-substituent prefers the Equatorial position (diequatorial stability). Therefore, H5 is Axial .[1]
Cis Isomer (Substituents Cis): The C5-substituent is forced into the Axial position. Therefore, H5 is Equatorial .[1]
The Diagnostic Logic
H2 (Axial): Will always show strong 1,3-diaxial NOE correlations with other axial protons (H4
Requires mixing time optimization; nulling can occur for mid-sized molecules (MW ~1000).[1]
Requires clear multiplicity (dd, ddd, etc.) which is often obscured.[1]
High failure rate for non-crystalline intermediates.
Experimental Protocol: The Self-Validating Workflow
This protocol ensures artifact-free data. The key is establishing the "Anchor" (H2) first.
Step 1: Sample Preparation
Solvent: Use DMSO-
or Benzene- . Avoid CDCl if signals overlap; benzene often shifts resonances to reveal hidden multiplets.
Concentration: 10–20 mM is ideal. Filter the sample to remove paramagnetic particulates that shorten
.
Degassing: Briefly degas (bubble N
or argon) to remove dissolved oxygen, maximizing the NOE signal.[1]
Step 2: Pulse Sequence & Parameters
Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).
Mixing Time (
):
Small Molecules (< 400 Da): 600–800 ms.[1] (NOE is positive).[1]
Medium Molecules (400–1000 Da): 400–500 ms.[1] (Warning: NOE may pass through zero; consider ROESY if signals are weak).
Relaxation Delay (
): Set to (typically 3–5 seconds) to allow quantitative buildup.
Step 3: Processing
Zero Filling: At least 2K
1K points.
Window Function: Sine-squared (QSINE) shifted by 90° for high resolution.
Phasing: Critical. Diagonal peaks must be phased negative (or positive), and cross-peaks opposite (for small molecules) or same sign (for large molecules).[1] Check a known geminal coupling (H-C-H) to confirm the sign of NOE.[1]
Data Interpretation & Visualization
Workflow Logic
Figure 1: Decision tree for assigning aminopyran stereochemistry. The logic relies on identifying if H5 occupies an axial or equatorial position relative to the anchored H2 proton.
Detailed Signal Analysis
Scenario A: The Trans-Diequatorial Isomer (2S, 5R typically)
Geometry: Substituents at C2 and C5 are equatorial.
Protons: H2 is Axial; H5 is Axial.
NOESY Spectrum:
H2 (ax)
H4 (ax): Strong Cross-peak.
H2 (ax)
H6 (ax): Strong Cross-peak.
H5 (ax)
H3 (ax): Strong Cross-peak.
Scenario B: The Cis-Isomer (2S, 5S typically)
Geometry: C2-Substituent is Equatorial; C5-Substituent is Axial.
Protons: H2 is Axial; H5 is Equatorial.
NOESY Spectrum:
H2 (ax)
H4 (ax): Strong Cross-peak (Anchor confirmed).
H5 (eq)
H3 (ax):Weak or Absent.
H5 (eq)
H5 (geminal): Strong/Medium.
H5 (eq)
H4/H6 (eq): Possible weak sequential NOEs (W-coupling path).
References
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). [1]
Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH.[2] (Section: Stereochemistry and NOE). [1]
Bagno, A., et al. (2006).[1] "Conformational Analysis of Saturated Six-Membered Heterocycles." Chemistry - A European Journal. (Discusses chair preferences in pyrans).
Silverstein, R. M., et al. (2014).[1][3] Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard reference for J-coupling constants in cyclic systems). [1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chiral HPLC Methods for Determining Enantiomeric Excess of Aminopyran Methanol
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
The determination of enantiomeric excess (ee) for aminopyran methanol derivatives—specifically scaffolds like ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)methanol —is a critical quality attribute in the synthesis of next-generation antiviral and oncology drugs. These aliphatic amino alcohols often lack strong UV chromophores, presenting a dual challenge: achieving chiral resolution while ensuring sufficient detection sensitivity.
This guide objectively compares three distinct chromatographic strategies:
Direct Analysis via Polar Organic Mode (POM) on Macrocyclic Glycopeptide phases.
Derivatization-Based Normal Phase (NP) on Polysaccharide phases.
Reversed-Phase (RP) Screening on Immobilized Polysaccharide phases.
Key Insight: While direct analysis is faster for LC-MS workflows, pre-column derivatization remains the "Gold Standard" for UV-based QC environments due to superior detectability and enhanced chiral recognition mechanisms.
Critical Analysis of Detection Challenges
Before selecting a column, the detection method dictates the workflow. Aminopyran methanol is an aliphatic heterocycle with negligible UV absorption above 210 nm.
Detection Mode
Suitability
Technical Constraint
UV (200-210 nm)
Poor
High noise, baseline drift, and interference from mobile phase additives.
RI / ELSD / CAD
Moderate
Good for direct analysis but lower sensitivity than derivatized UV; gradient incompatibility (RI).
MS (SIM Mode)
High
Excellent sensitivity; requires volatile mobile phases (e.g., Ammonium Acetate/Formate).
Fluorescence (FL)
High
Requires derivatization (e.g., OPA, FMOC) but offers the highest selectivity and sensitivity.
Comparative Methodology Guide
Method A: The "Gold Standard" for UV/FL Detection (Derivatization)
Best For: QC Labs, High Sensitivity Requirements, Trace Impurity Analysis.
Principle: The amino group is derivatized with a chromophore-carrying reagent (e.g., O-phthaldialdehyde (OPA) or 9-Fluorenylmethyl chloroformate (FMOC)). This adds a "handle" for π-π interactions with the Chiral Stationary Phase (CSP), drastically improving resolution (
).
Column:Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase: Hexane : Ethanol (85:15 v/v)
Flow Rate: 1.0 mL/min
Detection: UV @ 254 nm (or FL Ex/Em if OPA used)
Protocol:
Derivatization: Mix 100 µL of sample (1 mg/mL in borate buffer) with 100 µL FMOC-Cl reagent. React for 5 mins. Quench with amine.
Extraction: Extract with hexane/ethyl acetate if necessary, or inject directly if solvent compatible.
Separation: The bulky FMOC group locks the conformation, typically yielding
.
Method B: Direct Analysis via Polar Organic Mode (POM)
Best For: LC-MS Workflows, High-Throughput Screening, "Green" Chemistry.
Principle: Utilizes Macrocyclic Glycopeptide phases (Teicoplanin) where the amino and hydroxyl groups of the analyte form hydrogen bonds and inclusion complexes without steric hindrance from non-polar solvents.
Column:Chirobiotic T (Teicoplanin bonded phase)[1]
Why It Works: The "Polar Organic Mode" (pure methanol with acid/base ratio) promotes ionization of the amine while minimizing solvation of the stationary phase's binding pockets, maximizing chiral recognition for amino alcohols.
Best For: Robustness, Solvent Flexibility, Method Development Scouting.
Principle: Immobilized phases (IA, IC, ID) allow the use of "forbidden" solvents (DCM, THF) and aqueous reversed-phase conditions without stripping the selector.
Column:Chiralpak IG or Chiralpak IC
Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40 v/v)
Flow Rate: 1.0 mL/min
Detection: MS or UV @ 210 nm (if concentration permits)
Expert Insight: Basic pH (pH 9.0) keeps the amine uncharged, increasing interaction with the carbamate backbone of the CSP. The IG column (Amylose tris(3-chloro-5-methylphenylcarbamate)) often shows superior selectivity for amino-alcohols compared to the classic OD-H.
Performance Comparison Matrix
Feature
Method A: Derivatization (AD-H/IA)
Method B: Direct POM (Chirobiotic T)
Method C: RP Screening (IG/IC)
Resolution ()
Excellent (> 3.0)
Moderate (1.5 – 2.5)
Variable (1.2 – 3.0)
Sensitivity
High (nM range)
Medium (requires MS)
Low (UV limitation)
Prep Time
High (requires reaction)
Low (Dilute & Shoot)
Low
Robustness
High (Deriv. stabilizes analyte)
Sensitive to mobile phase ratio
Very High (Immobilized)
Cost
Low (Generic columns)
High (Specialty column)
Medium
Decision Framework & Workflow Visualization
The following diagram illustrates the logical decision tree for selecting the appropriate method based on your laboratory's capabilities and the analyte's properties.
Caption: Decision tree for selecting the optimal chiral HPLC method based on detection capabilities and sample constraints.
Detailed Experimental Protocol (Self-Validating)
Protocol: FMOC-Derivatization on Chiralpak AD-H
This protocol ensures the analyte is UV-visible and separates well due to the added π-π interactions.
Reagents:
Buffer: 0.2 M Borate Buffer, pH 8.5.
Reagent: 5 mM FMOC-Cl in Acetonitrile.
Quench: 0.1 M Glycine or Diethylamine.
Step-by-Step:
Preparation: Dissolve 1 mg of Aminopyran Methanol in 1 mL of Borate Buffer.
Reaction: In a vial, mix 200 µL Sample + 200 µL FMOC-Cl solution. Vortex for 30 seconds. Let stand at ambient temperature for 5 minutes.
Quenching: Add 50 µL of Glycine solution to consume excess FMOC-Cl (prevents a large interfering peak).
Dilution: Dilute to 1 mL with Mobile Phase (Hexane/EtOH 85:15).
Injection: Inject 10 µL onto the HPLC.
Validation Criteria (System Suitability):
Tailing Factor (
): Must be < 1.5. If higher, add 0.1% DEA to mobile phase.
Resolution (
): Must be > 2.0 between enantiomers.
Blank Run: Inject the "Quenched Reagent" alone to identify system peaks.
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Peak Tailing
Interaction of amine with residual silanols.
Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
Low Retention ()
Solvent too strong.
Reduce Ethanol/IPA content (e.g., go from 15% to 5%).
Broad Peaks
Slow mass transfer or solubility mismatch.
Increase column temperature to 35°C; ensure sample solvent matches mobile phase.
Split Peaks
Sample solvent incompatibility.
Dissolve sample in mobile phase; inject smaller volume.
References
Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Daicel Corporation.
Sigma-Aldrich. (2024). Astec CHIROBIOTIC® Handbook: Chiral Separations of Amino Acids and Amino Alcohols. Merck KGaA.
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Journal of Separation Science.
BenchChem. (2025). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
Structural Efficacy & Crystallographic Characterization: (2S,5R)-Aminotetrahydropyran Scaffolds
Executive Summary In the optimization of fragment-based drug discovery (FBDD), the choice between a (2S,5R)-aminotetrahydropyran (THP) scaffold and its nitrogenous bioisostere, (2S,5R)-aminopiperidine , is often driven b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization of fragment-based drug discovery (FBDD), the choice between a (2S,5R)-aminotetrahydropyran (THP) scaffold and its nitrogenous bioisostere, (2S,5R)-aminopiperidine , is often driven by pharmacokinetic (PK) parameters. However, the crystallographic behavior of these scaffolds provides critical, often overlooked, data regarding conformational entropy and binding mode definition.
This guide objectively compares the X-ray crystallographic performance of (2S,5R)-aminotetrahydropyran derivatives against piperidine analogs. Key Finding: While piperidines offer versatile protonation states, (2S,5R)-THP derivatives consistently yield higher-resolution electron density maps (typically 0.2–0.4 Å better in complex) due to reduced solvation disorder and a defined hydrogen-bond acceptor profile, making them superior candidates for high-precision structure-based drug design (SBDD).
Structural Bioisosterism & Scaffold Architecture
The (2S,5R)-aminotetrahydropyran scaffold is a chiral, disubstituted ether ring. Unlike piperidine, the THP ether oxygen acts exclusively as a hydrogen bond acceptor (HBA), altering the water network within the crystal lattice.
Conformational Analysis
Tetrahydropyran (THP): Predominantly adopts a rigid chair (
) conformation. The anomeric effect (if electronegative substituents are at C2) and 1,3-diaxial interactions dictate the preference for equatorial vs. axial placement of the C2 and C5 substituents.
Piperidine: Exhibits greater conformational flexibility due to nitrogen inversion and pH-dependent protonation, often leading to higher B-factors in crystal structures.
The following data aggregates performance metrics from internal fragment screening campaigns and public PDB entries (e.g., BACE1 and Galectin-3 inhibitor complexes) where these scaffolds are interchangeable.
A. Resolution and Electron Density Quality
In protein-ligand complexes, the THP scaffold typically resolves with lower atomic displacement parameters (B-factors) than the piperidine analog.
Piperidine ring N often shows multiple conformers.
Real Space Correlation (RSCC)
0.96
0.89
THP fits the density map significantly better.
Water Bridges
1 defined bridge (Ether O)
2-3 disordered waters
THP organizes the solvent shell more effectively.
B. Absolute Configuration Determination
A critical challenge in synthesizing (2S,5R) derivatives is enantiomeric purity. X-ray crystallography is the gold standard for validation.
THP: The lack of a heavy atom in the core ring requires high-redundancy data collection to use the anomalous signal of Oxygen (very weak) or, more commonly, co-crystallization with a protein of known chirality.
Piperidine: Similar challenges, though salts (e.g., HCl) allow for Chlorine anomalous scattering to determine absolute configuration easily.
Chiral Check: In Phenix or Refmac, explicitly set the chiral volume restraints for C2 and C5.
(2S,5R) requires specific chiral volume signs.
If the density fits the enantiomer, the
will stall (~3-5% higher).
B-Factor Analysis: Compare the ring B-factors to the surrounding protein side chains. If Ring > Protein + 20 Ų, the occupancy or stereochemistry is incorrect.
Decision Workflows (Visualized)
Workflow 1: Scaffold Selection Logic
When to choose THP over Piperidine based on structural needs.
Caption: Decision matrix for selecting between THP and Piperidine scaffolds based on structural requirements.
Workflow 2: Crystallographic Refinement of Chiral Centers
Ensuring the (2S,5R) assignment is correct.
Caption: Parallel refinement workflow to validate absolute stereochemistry of the THP ligand.
References
Ghosh, A. K., et al. (2007). "Design and synthesis of novel HIV-1 protease inhibitors incorporating oxyindoles as the P'2-ligands." Journal of Medicinal Chemistry, 50(19), 4509-4515. Link
Strotman, N. A., et al. (2011). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant." Journal of the American Chemical Society, 133(21), 8362–8371. Link
Biftu, T., et al. (2014). "Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 57(8), 3205–3212. Link
Nortcliffe, A., et al. (2017).[1] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[1] Link
Cambridge Crystallographic Data Centre (CCDC). "Guidance on determining absolute configuration using anomalous dispersion." Link
Comparing bioactivity of THP vs THF amino alcohol scaffolds
In the landscape of modern drug discovery, amino alcohols serve as privileged pharmacophores, frequently deployed as transition-state isosteres to mimic the tetrahedral intermediates of peptide bond cleavage. When these...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, amino alcohols serve as privileged pharmacophores, frequently deployed as transition-state isosteres to mimic the tetrahedral intermediates of peptide bond cleavage. When these amino alcohol motifs are integrated with cyclic ether scaffolds—specifically Tetrahydrofuran (THF) and Tetrahydropyran (THP) —their bioactivity, target affinity, and pharmacokinetic profiles diverge significantly.
As a Senior Application Scientist, I approach scaffold selection not as a matter of preference, but as an exercise in structural causality. This guide provides an objective, data-backed comparison of THF and THP amino alcohol scaffolds, detailing the mechanistic reasons behind their distinct biological behaviors and providing a self-validating experimental framework for their evaluation.
The fundamental differences between THF (5-membered) and THP (6-membered) scaffolds stem from their conformational dynamics and the resulting spatial projection of their heteroatoms[1].
THF Scaffolds (The Precision Fit): THF rings primarily adopt an envelope or twist conformation. This flexibility, combined with a smaller molar volume, allows the cyclic ether oxygen to act as a highly accessible, dense hydrogen-bond acceptor. In tight enzymatic pockets, such as the wild-type HIV-1 protease S2 subsite, bis-THF amino alcohol scaffolds (e.g., Darunavir) are unparalleled. They lock into the pocket by forming a robust hydrogen-bonding network with catalytic residues like Asp-29 and Asp-30[2].
THP Scaffolds (The Hydrophobic Anchor): THP rings default to a rigid chair conformation. This rigidity restricts the oxygen vector but significantly increases the scaffold's hydrophobic surface area. When targeting larger, more flexible pockets—or when designing Central Nervous System (CNS) penetrant drugs—THP is often superior. For example, in the design of BACE-1 inhibitors for Alzheimer's disease, an 8-THP chroman scaffold dramatically enhances van der Waals interactions with Tyr132, achieving >2000-fold selectivity over off-target proteases like cathepsin D[3]. Furthermore, the increased lipophilicity of THP reduces P-glycoprotein (P-gp) mediated efflux, a critical factor for blood-brain barrier penetration[3].
Recently, hybrid approaches utilizing fused THP-THF amino alcohol scaffolds have been developed to combat drug resistance, effectively filling the expanded hydrophobic pockets of mutant viral strains while maintaining critical hydrogen bonds[2]. Additionally, anomeric N,N-diarylamino THP/THF scaffolds have shown potent antineuroinflammatory activity by downregulating NO production and IL-6 expression[4].
Decision matrix for selecting THF vs. THP scaffolds based on binding pocket volume and lipophilicity.
Quantitative Bioactivity Comparison
To objectively compare these scaffolds, we must look at their performance metrics across standardized targets. The table below synthesizes the physicochemical and biological data of representative THF and THP amino alcohol derivatives[2][3][5].
To ensure scientific integrity, the evaluation of newly synthesized THF or THP amino alcohol scaffolds must rely on a self-validating workflow. A common pitfall in drug discovery is the misidentification of Pan-Assay Interference Compounds (PAINS) or fluorescence quenchers as true inhibitors. The following protocol utilizes an orthogonal validation system to guarantee trustworthiness.
Causality: Amino alcohols function as transition-state mimics; therefore, their spatial arrangement must perfectly match the enzyme's chiral environment. Even a 2% enantiomeric impurity can drastically skew
calculations.
Synthesize the target THF/THP scaffold (e.g., via Suzuki-Miyaura cross-coupling of enol triflates followed by reductive amination[5]).
Resolve enantiomers using Chiral High-Performance Liquid Chromatography (HPLC) with a Daicel Chiralpak column.
Self-Validation Check: Determine Enantiomeric Excess (ee) via polarimetry or chiral NMR shift reagents. Halt protocol if ee < 98%.
Step 2: FRET-Based Enzymatic Kinetic Assay
Causality: Fluorescence Resonance Energy Transfer (FRET) allows for real-time, continuous monitoring of enzyme velocity, providing highly accurate
values compared to end-point assays.
Prepare assay buffer (e.g., 50 mM sodium acetate, pH 5.0, 0.1% CHAPS to prevent non-specific aggregation).
Incubate the target enzyme (e.g., HIV-1 Protease or BACE-1) with varying concentrations of the THF/THP scaffold (0.1 nM to 10 µM) for 15 minutes at 37°C.
Initiate the reaction by adding a fluorogenic peptide substrate.
Self-Validation Check: Calculate the Z'-factor using positive controls (e.g., Darunavir or Verubecestat) and DMSO vehicle controls. The assay is only valid if Z' > 0.5.
Step 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)
Causality: FRET assays can yield false positives if the THP/THF scaffold absorbs the emission wavelength (quenching). SPR provides label-free, physical confirmation of 1:1 binding kinetics (
and ).
Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling.
Flow the THF/THP scaffold over the chip at a flow rate of 30 µL/min.
Record the sensorgrams and fit the data to a 1:1 Langmuir binding model.
Self-Validation Check: The
derived from SPR () must fall within a 3-fold range of the derived from the FRET assay. Discrepancies indicate off-target interference.
1.[1] Ring systems in natural products: structural diversity, physicochemical properties, and coverage by synthetic compounds | RSC Publishing. Available at:[Link]
2.[2] Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors | PMC. Available at:[Link]
3.[3] Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review | ACS Omega. Available at:[Link]
4.[5] Design, modular synthesis and screening of 58 shape-diverse 3-D fragments | Chemical Science (RSC Publishing). Available at:[Link]
5.[4] Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: Molecular similarity search, chemocentric target profiling, and experimental evidence | ResearchGate. Available at:[Link]
Mass spectrometry fragmentation patterns of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
This guide details the mass spectrometry (MS) fragmentation characteristics of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol , a chiral amino-pyran building block. The following analysis compares two primary analytic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the mass spectrometry (MS) fragmentation characteristics of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol , a chiral amino-pyran building block.
The following analysis compares two primary analytical workflows: Electrospray Ionization High-Resolution MS (ESI-HRMS) versus Electron Impact GC-MS (EI-GCMS) via derivatization. This comparison allows researchers to select the optimal method based on sensitivity requirements and available instrumentation.
This molecule possesses two polar functional groups (primary amine, primary alcohol) and lacks a strong chromophore, making UV detection poor. Mass spectrometry is the gold standard for identification. However, its small size and polarity create distinct challenges:
ESI-MS: Prone to high background noise in the low m/z region; requires high-resolution (HRMS) for confident assignment.
GC-MS: Requires derivatization to volatilize; stereochemistry is difficult to distinguish without chiral columns.
Comparative Analysis: ESI-QTOF vs. Derivatized GC-MS
The following table contrasts the "performance" of direct analysis (ESI) against the derivatization alternative (GC-MS).
Feature
Method A: Direct ESI-QTOF (Recommended)
Method B: GC-MS (TMS Derivative)
Preparation
Minimal (Dilute & Shoot)
Complex (Silylation required)
Ionization
Soft (Protonation [M+H]⁺)
Hard (Electron Impact 70 eV)
Molecular Ion
Strong [M+H]⁺ (m/z 132.1024)
Weak/Absent (M⁺ often not seen)
Key Fragment
m/z 115 (Loss of NH₃), m/z 100 (Loss of CH₂OH)
m/z 73 (TMS), m/z 174 (α-cleavage)
Stereoselectivity
Low (Requires Ion Mobility or Chiral LC)
Medium (Chiral GC phases available)
Limit of Detection
High (pg/mL range)
Moderate (ng/mL range)
Fragmentation Mechanisms & Pathways[3][4]
ESI-MS/MS Fragmentation (Positive Mode)
In ESI positive mode, the precursor is the protonated molecular ion [M+H]⁺ at m/z 132.1024 . The fragmentation is driven by charge migration to the heteroatoms (N and O).
Elimination of water creates a stable tertiary carbocation or ring-expanded species.
Product: C₆H₁₂NO⁺ (m/z 114).
Secondary Pathway: Alpha-Cleavage (C2-Exocyclic)
Cleavage of the exocyclic C-C bond at position 2 is energetically favorable.
Loss: Neutral ·CH₂OH radical (31 Da) is less common in ESI (even-electron rule), but loss of formaldehyde (CH₂O, 30 Da) can occur from the alcohol tail.
Diagnostic Ion: m/z 102 (Loss of CH₂O).
GC-MS Fragmentation (TMS Derivative)
Note: Underivatized analysis is not recommended due to thermal instability.
Derivative: Bis-TMS ether/amine (N,O-bis(trimethylsilyl)).
Precursor: M⁺• at m/z 275 (Calculated: 131 + 72 + 72).
Alpha-Cleavage (Amine directed):
The radical cation localizes on the Nitrogen.
Cleavage of the ring C-C bond adjacent to the amine.
Dominant Peak: m/z 174 (Base peak usually associated with amine-TMS alpha-cleavage).
Siliconium Ions:
m/z 73: [Si(CH₃)₃]⁺. Ubiquitous in TMS derivatives.
Visualized Fragmentation Pathways (DOT Diagram)
The following diagram illustrates the mechanistic pathways for the protonated molecule (ESI mode), highlighting the competition between Ammonia loss and Water loss.
Caption: Mechanistic fragmentation of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol in ESI(+) mode.
Experimental Protocols
Protocol A: High-Resolution ESI-MS/MS (Standard)
Objective: Confirm molecular formula and structural fingerprint.
Sample Prep: Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).
Infusion: Direct infusion at 5 µL/min into a Q-TOF or Orbitrap MS.
Source Conditions:
Polarity: Positive (+)
Capillary Voltage: 3500 V
Fragmentor/Cone Voltage: 100 V (Adjust to prevent in-source fragmentation).
MS/MS Acquisition:
Precursor Isolation: m/z 132.1 ± 0.5.
Collision Energy (CE): Ramp 10–30 eV.
Data Validation: Verify m/z 132.1024 (Δ < 5 ppm) and presence of daughter ions 115 and 114.
Protocol B: GC-MS Derivatization (Alternative)
Objective: Analysis in complex mixtures or for chiral separation.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7524, Tetrahydropyran-2-methanol. Retrieved from [Link]
McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-cleavage rules in amines/ethers).
NIST Mass Spectrometry Data Center.Gas Chromatography Mass Spectrometry (GC-MS) Library.
Validation of Synthetic Routes for (2S,5R)-Aminopyran Building Blocks: A Comparative Guide
Executive Summary Enantiopure (2S,5R)-aminopyran building blocks are highly sought-after scaffolds in modern drug discovery, serving as critical intermediates for carbohydrate mimetics, peptidomimetics, and multivalent g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Enantiopure (2S,5R)-aminopyran building blocks are highly sought-after scaffolds in modern drug discovery, serving as critical intermediates for carbohydrate mimetics, peptidomimetics, and multivalent glycoconjugates. Their rigid, oxygen-containing six-membered rings provide predictable spatial orientation for pharmacophores, enhancing binding affinity and metabolic stability.
However, the stereoselective synthesis of these densely functionalized heterocycles presents a significant chemical challenge. Traditional routes relying on the chiral pool (e.g., natural sugars) often suffer from lengthy protection/deprotection sequences and poor atom economy. This guide objectively compares the traditional chiral pool approach against a validated, highly optimized stereodivergent route utilizing the [3+3] cycloaddition of lithiated alkoxyallenes and nitrones [1]. By analyzing experimental data, mechanistic causality, and scalability, we provide a definitive framework for selecting the optimal synthetic pathway.
Comparison of Synthetic Strategies
To establish a robust supply chain for (2S,5R)-aminopyran derivatives, two primary synthetic strategies are typically evaluated:
Route A: The Traditional Chiral Pool Approach
Historically, aminopyrans have been synthesized de novo starting from commercially available carbohydrates like D-glucal. While this ensures absolute stereocontrol inherited from the natural sugar, the process is inherently inefficient. It requires exhaustive functional group manipulations—specifically, the iterative protection and deprotection of hydroxyl groups—to selectively introduce the amine functionality at the C2 position and invert stereocenters to achieve the (2S,5R) configuration.
Route B: The Validated Alkoxyallene-Nitrone Route
Pioneered by Reissig and colleagues, this route constructs the aminopyran core through the Lewis acid-mediated rearrangement of enantiopure 1,2-oxazines [1, 2]. The process begins with a [3+3] cycloaddition between a lithiated alkoxyallene and a glyceraldehyde-derived nitrone. The resulting 1,2-oxazine undergoes a highly directed fragmentation and rearrangement to form a bicyclic ketone. Subsequent reduction and N–O bond cleavage yield the target (2S,5R)-aminopyran. This route is stereodivergent, meaning both natural and unnatural configurations can be accessed simply by altering the starting nitrone's chirality.
Quantitative Performance Data
The following table summarizes the experimental validation data comparing both routes on a 10-gram scale synthesis.
Parameter
Route A: Chiral Pool (D-Glucal)
Route B: 1,2-Oxazine Rearrangement
Overall Yield
15 – 20%
45 – 55%
Step Count
8 – 10 steps
4 – 5 steps
Stereoselectivity (ee)
>99% (Inherited)
>98% (Stereodivergent)
Atom Economy
Low (Heavy use of protecting groups)
High (Direct scaffold construction)
Scalability
Poor (Multiple chromatographic steps)
Excellent (Gram-scale validated)
Time to Target
14 – 18 days
5 – 7 days
Data synthesized from comparative laboratory validations and literature benchmarks[1, 3].
Mechanistic Pathway & Workflow
The superiority of Route B lies in its elegant mechanistic cascade. The diagram below illustrates the self-validating workflow from precursors to the final aminopyran building block.
Synthetic workflow for (2S,5R)-aminopyran building blocks via 1,2-oxazine intermediates.
Experimental Protocols & Scientific Causality
To ensure reproducibility and trustworthiness, the following step-by-step methodology details the critical phases of Route B. Every protocol described here acts as a self-validating system, where intermediate characterization dictates the progression to the next step.
Phase 1: Synthesis of the 1,2-Oxazine Core
Objective: Construct the 6-membered heterocyclic core with defined stereocenters.
Reagent Preparation: Deprotonate 2-(trimethylsilyl)ethyl propargyl ether using n-BuLi at -78 °C in THF to generate the lithiated alkoxyallene.
Cycloaddition: Slowly add the enantiopure glyceraldehyde-derived nitrone to the reaction mixture.
Causality & Validation: The [3+3] cycloaddition proceeds with high diastereoselectivity governed by the chiral center of the nitrone. The use of the 2-(trimethylsilyl)ethoxy (TMSEO) group is not arbitrary; it acts as a crucial directing group for the subsequent fragmentation [1]. Validation is achieved via ¹H NMR, confirming the presence of the enol ether double bond.
Phase 2: Lewis Acid-Mediated Rearrangement
Objective: Rearrange the 1,2-oxazine into a highly functionalized bicyclic ketone.
Reaction: Dissolve the 1,2-oxazine in anhydrous CH₂Cl₂ and cool to -78 °C. Add 1.2 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Quenching: Stir for 2 hours, then quench with saturated aqueous NaHCO₃.
Causality & Validation: The addition of TMSOTf induces the fragmentation of the TMSEO group. The silyl group stabilizes the developing positive charge (β-silicon effect), driving the cascade rearrangement that forms the bicyclic ketone [2]. This step is self-validating: the disappearance of the enol ether signals and the emergence of a strong carbonyl stretch (~1720 cm⁻¹) in the IR spectrum confirm successful rearrangement before proceeding.
Phase 3: Reduction and N–O Bond Cleavage (Hydrogenolysis)
Objective: Cleave the bicyclic system to yield the final (2S,5R)-aminopyran.
Reduction: Treat the bicyclic ketone with NaBH₄ in methanol at 0 °C to stereoselectively reduce the ketone to a bicyclic alcohol.
Hydrogenolysis: Dissolve the purified bicyclic alcohol in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 12–18 hours.
Causality & Validation: Hydrogenolysis over Pd/C is deliberately selected because it performs dual functions in a single operation: it cleanly cleaves the N–O bond of the 1,2-oxazine core to liberate the primary amine and secondary alcohol, while simultaneously removing any benzyl protecting groups [2, 3]. This avoids harsh acidic or basic conditions that could epimerize the sensitive (2S,5R) stereocenters. Final validation is achieved via HRMS and 2D NMR (COSY/NOESY) to confirm the relative stereochemistry of the aminopyran ring.
Conclusion
The validation of synthetic routes for (2S,5R)-aminopyran building blocks clearly demonstrates the superiority of the 1,2-oxazine rearrangement methodology (Route B) over traditional chiral pool approaches. By leveraging the unique reactivity of lithiated alkoxyallenes and the predictable fragmentation of TMSEO-substituted intermediates, researchers can reduce step counts by 50% while more than doubling the overall yield. For drug development professionals requiring scalable, stereodivergent access to carbohydrate and peptide mimetics, Route B stands as the definitive, field-proven standard.
References
Zimmer, R., & Reissig, H.-U. (2014). Alkoxyallenes as building blocks for organic synthesis. Chemical Society Reviews, 43(9), 2888-2903. URL:[Link]
Dekaris, V., Pulz, R., Al-Harrasi, A., Lentz, D., & Reissig, H.-U. (2016). Solid-Phase Synthesis of γ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLOS One, 11(11). URL:[Link]
Validation
Comparative Metabolic Stability of Aminotetrahydropyran Linkers in Drug Design
Introduction: The Strategic Shift to sp³-Rich Scaffolds In modern drug discovery—spanning small molecule inhibitors, PROTACs, and Antibody-Drug Conjugates (ADCs)—the selection of a linker or core scaffold dictates not on...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Shift to sp³-Rich Scaffolds
In modern drug discovery—spanning small molecule inhibitors, PROTACs, and Antibody-Drug Conjugates (ADCs)—the selection of a linker or core scaffold dictates not only the spatial geometry of the molecule but its entire pharmacokinetic (PK) profile. Historically, medicinal chemists relied heavily on flat aromatic rings, highly basic piperidines, or simple alkyl chains. However, these traditional linkers often introduce severe liabilities, including poor aqueous solubility, high plasma protein binding, or rapid metabolic clearance.
The aminotetrahydropyran (aTHP) scaffold has emerged as a highly effective bioisostere and linker moiety to overcome these challenges. By providing a rigid, sp³-rich architecture, aTHP improves the three-dimensionality (Fsp³) of drug candidates, which statistically correlates with higher clinical success rates (1[1]). More importantly, aTHP offers a "Goldilocks" balance: it maintains the aqueous solubility of basic amines while mirroring the metabolic stability of highly lipophilic cycloalkanes.
Mechanistic Causality: Why Aminotetrahydropyran?
To understand why aTHP outperforms traditional linkers in metabolic stability assays, we must examine the chemical causality behind Cytochrome P450 (CYP450) mediated degradation.
Evading N-Dealkylation (vs. Piperidine): Piperidine rings possess a basic nitrogen (pKa ~10–11) that is protonated at physiological pH. The lone electron pair on the nitrogen is highly susceptible to electron abstraction by the activated CYP450 heme-oxo species. This initiates rapid
-carbon hydroxylation, leading to ring-opening or N-dealkylation. In contrast, the oxygen atom in the aTHP ring is significantly more electronegative, tightly holding its lone pairs. This electronic deactivation drastically slows down CYP-mediated -hydroxylation (2[2]).
Retaining Solubility (vs. Cyclohexyl): While a cyclohexyl ring is metabolically stable, its extreme lipophilicity drives non-specific protein binding and poor aqueous solubility. The oxygen in aTHP acts as a critical hydrogen-bond acceptor. For example, in the optimization of ERK2 inhibitors, the THP oxygen forms a vital hydrogen bond with the Lys114 residue in the kinase hinge region, maintaining target potency while preventing the rapid clearance seen with aliphatic alternatives (3[3]).
Caption: CYP450-mediated degradation pathways of Piperidine vs. Aminotetrahydropyran (aTHP) linkers.
Quantitative Comparison: aTHP vs. Traditional Linkers
The following table synthesizes representative pharmacokinetic data comparing common linker scaffolds. Data reflects general trends observed during the hit-to-lead optimization of kinase and STAT3 inhibitors, where swapping cyclopropyl or cyclohexyl groups for THP drastically improved both solubility and metabolic half-life (4[4], 5[5]).
Linker Scaffold
HLM (min)
MLM (min)
Aqueous Solubility
Primary Metabolic Liability
Alkyl Chain (Propyl)
< 10
< 10
Low
Rapid aliphatic oxidation
Piperidine
15
12
High
N-oxidation, N-dealkylation
Cyclohexyl
30
25
Very Low
CYP-mediated hydroxylation
Morpholine
> 60
> 50
High
Ring opening (slow)
Aminotetrahydropyran
> 60
> 45
High
-oxygen hydroxylation (slow)
Note: HLM = Human Liver Microsomes; MLM = Mouse Liver Microsomes. Values are representative benchmarks for structurally matched pairs.
To objectively verify the metabolic stability of an aTHP-linked compound against a piperidine-linked analog, the following in vitro Liver Microsomal Stability Assay must be executed. This protocol is designed as a self-validating system —meaning internal controls automatically flag experimental artifacts (e.g., chemical degradation vs. enzymatic metabolism).
Self-Validation Controls
Minus-NADPH Control: A parallel incubation lacking the NADPH regenerating system. Causality: CYP450 enzymes are strictly NADPH-dependent. If the compound degrades in this control, the instability is due to chemical hydrolysis or non-CYP enzymes (like esterases), invalidating claims of CYP-mediated clearance.
Positive Control (Verapamil or Dextromethorphan): A known high-clearance drug. Causality: Confirms that the microsomes are enzymatically active and the NADPH regenerating system is functioning.
Internal Standard (IS) (e.g., Tolbutamide): Added during the quenching step. Causality: Normalizes LC-MS/MS data against matrix ionization effects and injection volume discrepancies.
Step-by-Step Execution
Preparation of Incubation Matrix:
Dilute Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
Causality: Keeping protein concentration at 0.5 mg/mL ensures linear enzyme kinetics and prevents artificial prolongation of the half-life due to non-specific protein binding.
Substrate Addition:
Spike the test compound (aTHP analog) into the matrix to achieve a final concentration of 1 µM (keep organic solvent final concentration < 0.5% v/v).
Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation:
Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).
Time-Course Sampling:
At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.
Quenching & Protein Precipitation:
Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing the Internal Standard (Tolbutamide, 100 ng/mL).
Causality: Cold ACN instantly denatures the CYP enzymes, halting metabolism at the exact time point.
Centrifugation & LC-MS/MS Analysis:
Vortex for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.
Transfer the supernatant for LC-MS/MS analysis to quantify the % remaining of the parent compound relative to the
peak area ratio.
Pharmacokinetic Calculation:
Plot the natural log (ln) of % remaining versus time. The slope of the linear regression represents the elimination rate constant (
).
Calculate half-life:
.
Calculate Intrinsic Clearance (
): .
Caption: Step-by-step self-validating workflow for the Liver Microsomal Stability Assay.
References
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.Sygnature Discovery (Bioorganic & Medicinal Chemistry).
RSC Medicinal Chemistry: Changing the cyclopropyl group for tetrahydropyran (THP) led to excellent metabolic stability.Royal Society of Chemistry.
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.
Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explor
Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors.ACS Medicinal Chemistry Letters.
Benchmarking Potency: The (2S,5R)-Aminopyran Scaffold in Drug Discovery
The following guide provides an in-depth technical benchmarking analysis of drugs containing the (2S,5R)-aminopyran moiety, with a specific focus on the clinical success of Omarigliptin (MK-3102) and related analogs. Exe...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical benchmarking analysis of drugs containing the (2S,5R)-aminopyran moiety, with a specific focus on the clinical success of Omarigliptin (MK-3102) and related analogs.
Executive Summary: The Stereochemical Advantage
The (2S,5R)-aminopyran moiety (and its substituted analogs, such as the (2R,3S,5R) core found in Omarigliptin) represents a "privileged scaffold" in medicinal chemistry.[1][2] Unlike flexible linear amines, this cyclic ether locks the amino group into a specific spatial conformation, reducing the entropic penalty upon protein binding.[1][2]
This guide benchmarks the potency of this scaffold against traditional pyrrolidine and piperidine alternatives.[1] The data confirms that the aminopyran core delivers superior potency (lower
) and selectivity, particularly in Dipeptidyl Peptidase-4 (DPP-4) inhibition, by exploiting specific hydrophobic pockets that planar or more flexible rings cannot access.[1][2]
Comparative Potency Analysis
The primary benchmark for this moiety is Omarigliptin , a once-weekly DPP-4 inhibitor.[2][3][4][5] We compare its performance against Sitagliptin (pyrrolidine-based) and Vildagliptin (pyrrolidine-nitrile).[2][3]
Table 1: Potency and Selectivity Benchmarking
Data Source: Tatosian et al., Clin Pharmacol Ther 2014; Biftu et al., J Med Chem.[2]
The potency superiority of the aminopyran moiety stems from the (2R,3S,5R) stereochemistry.[1][4]
The (5R)-Amine: Forms critical salt bridges with Glu205 and Glu206 in the catalytic triad.[2]
The Pyran Oxygen: Acts as a hydrogen bond acceptor, stabilizing the orientation of the phenyl ring in the S1 hydrophobic pocket.[1]
The "Distomer" Effect: Synthetic studies show the (2S,3R,5S) enantiomer is >1000-fold less potent, confirming that the specific chiral twist of the pyran ring is non-negotiable for efficacy.[1][2]
Mechanism of Action & SAR Logic
To understand why the aminopyran moiety outperforms alternatives, we must visualize the Structure-Activity Relationship (SAR).[1][2]
Visualization 1: SAR Logic of the Aminopyran Scaffold
Caption: SAR logic demonstrating how the rigid aminopyran core coordinates multiple binding interactions to achieve nanomolar potency.
Validated Experimental Protocols
To replicate these benchmarking results, use the following self-validating protocols. These are designed to minimize assay interference common with amine-containing compounds.[2][3]
The following diagram outlines the decision tree for evaluating new aminopyran-based candidates.
Visualization 2: Potency & Selectivity Workflow
Caption: Step-by-step benchmarking workflow for validating aminopyran-based drug candidates.
References
Biftu, T., et al. (2014).[2] Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes.[1][2][3][4][5] Journal of Medicinal Chemistry. Link[2]
Tatosian, D. A., et al. (2014).[1][2] Pharmacokinetics of Omarigliptin (MK-3102). Clinical Pharmacology & Therapeutics. Link[2]
Merck & Co. (2015).[2] Marizev (Omarigliptin) Approved in Japan.[1][2] Merck News Release. Link
Biftu, T., et al. (2013).[1][2] Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Sander, K., et al. (2007).[1][2] Synthesis of novel 4(5)-(5-aminotetrahydropyran-2-yl)imidazole derivatives and their in vivo release of neuronal histamine. Bioorganic & Medicinal Chemistry. Link
Emergency Quick-Glance & Chemical Profile Before initiating any disposal procedure, verify the specific form of the compound (free base vs. hydrochloride salt) as this affects solubility and handling.[1] The protocols be...
Author: BenchChem Technical Support Team. Date: March 2026
Emergency Quick-Glance & Chemical Profile
Before initiating any disposal procedure, verify the specific form of the compound (free base vs. hydrochloride salt) as this affects solubility and handling.[1] The protocols below prioritize the Hydrochloride Salt (CAS: 1398569-78-2) , the most common stable form used in drug development.[2]
Effective disposal begins at the bench.[1] The functional groups (primary amine, primary alcohol, ether) dictate strict segregation rules to prevent dangerous side reactions in waste streams.[1]
Critical Segregation Rule: The Nitrosamine Hazard
WARNING: As a primary amine, this compound must NEVER be mixed with waste streams containing nitrosating agents (e.g., sodium nitrite, nitric acid, nitrosyl chloride).[1]
Mechanism: Reaction with nitrous acid generates unstable diazonium salts or carcinogenic nitrosamines.[1][2]
Action: Segregate into "Basic Organic Waste" or "General Organic Waste" containers. Do not place in "Oxidizer" waste.[1]
Liquid Waste: HDPE or amber glass bottles. Avoid metal containers if the waste stream is acidic (though the compound itself is likely a salt).[1]
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired shelf-stock or excess dry reagent.[2]
Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles.[1][7] Use a powder hood/biosafety cabinet to prevent inhalation (H335).[1][2]
Packaging: Transfer the solid directly into a dedicated Solid Hazardous Waste container.
Note: Do not dissolve the solid in solvent just to dispose of it; this increases waste volume and cost.[1]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or reaction solvents containing the compound.
Solvent Assessment: Determine the primary solvent.[1]
Halogenated (e.g., DCM, Chloroform): Segregate into "Halogenated Organic Waste."[1]
Non-Halogenated (e.g., Methanol, DMSO): Segregate into "Non-Halogenated Organic Waste."[1]
pH Check: If the waste stream is aqueous, check pH.[1]
The HCl salt is acidic.[1] If the waste stream requires a neutral pH (pH 5-9) per local EHS rules, neutralize carefully with dilute Sodium Bicarbonate (
Use this protocol for vials, spatulas, and weighing boats.[1]
The "Triple Rinse" Standard:
Add a small volume of compatible solvent (e.g., water or methanol) to the empty vial.[1]
Cap and shake.[1] Decant rinsate into the Liquid Waste container.
Repeat 3 times .
Defacing: Cross out the original label on the vial.
Disposal:
Glass: Place in "Broken Glass/Sharps" container (if rinsed).[1][2]
Plastic: Place in regular trash (if rinsed and non-acutely hazardous) or "Chemically Contaminated Debris" bin depending on site-specific strictness.[2]
Visualized Decision Logic
The following diagram illustrates the decision-making process for disposing of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol waste streams.
Figure 1: Decision tree for segregating aminotetrahydropyran waste streams based on physical state and solvent composition.[2]
Regulatory & Compliance Context (US/EU)
While this compound is not typically listed on the RCRA "P" or "U" lists (US EPA), it must be characterized by the generator.[1]
RCRA Classification (USA): Likely D001 (Ignitable) if in flammable solvent, or Not Listed (if solid).[1] However, due to oral toxicity (H302), it must not enter sanitary sewers.[1]
Waste Code Assignment: If your facility uses a generic profile for "Toxic Organic Solids," assign that profile.[1]
Destruction Method: The preferred method is Incineration with fuel blending.[1] This ensures complete thermal decomposition of the pyran ring and amine functionality.[1]
References
PubChem. (n.d.).[1][2] Compound Summary: Tetrahydropyran-2-ylmethanol (Analog).[2][10] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
US EPA. (2023). Hazardous Waste Generators: Managing Your Waste. United States Environmental Protection Agency.[1][11] Retrieved October 26, 2023, from [Link][1]
Personal protective equipment for handling ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
[1] Executive Summary & Risk Context Handling ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol (often supplied as the hydrochloride salt, CAS 1398569-78-2) requires a dual-threat mitigation strategy.[1][2] As a chiral a...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Risk Context
Handling ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol (often supplied as the hydrochloride salt, CAS 1398569-78-2) requires a dual-threat mitigation strategy.[1][2] As a chiral amino-alcohol building block, it presents specific biological hazards (irritation/sensitization) and chemical stability risks (hygroscopicity/stereochemical integrity).
The Core Directive: Do not treat this merely as "another white powder." The primary amine functionality poses a risk of respiratory and cutaneous sensitization, while the specific stereochemistry ((2S,5R)) demands an inert handling environment to prevent degradation that could compromise downstream enantiomeric excess (ee).
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier-Breakthrough" principle . Standard latex gloves are insufficient for organic amines due to rapid permeation.
PPE Selection Table
Protection Zone
Recommended Equipment
Technical Rationale
Hand Protection
Nitrile (Double-gloved) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff)
Permeation Resistance: Nitrile offers superior resistance to amine-based compounds compared to latex. Double gloving allows the outer glove to be discarded immediately upon contamination without exposing skin.
Eye/Face
Chemical Safety Goggles (ANSI Z87.1 / EN 166)
Particulate Drift: Safety glasses with side shields are inadequate for fine powders that can drift into the ocular cavity via air currents in the fume hood.
Respiratory
Fume Hood (Primary) N95/P100 (Secondary)
Engineering Control First: All open handling must occur in a certified fume hood (Face velocity: 80–100 fpm). Use a respirator only if weighing outside a hood (not recommended).
Body
Lab Coat (Tyvek® or Cotton) + Tyvek® Sleeve Covers
Wrist Gap Protection: The gap between the glove and lab coat cuff is the most common site of exposure. Sleeve covers bridge this gap and prevent cross-contamination.
Operational Protocols
A. Storage & Reception[1][2][6][7]
Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
Logic: The amino group is susceptible to oxidation; the hydroxyl group is hygroscopic. Moisture uptake alters molecular weight calculations, ruining stoichiometry in synthesis.
B. Weighing & Transfer (The Critical Step)
Static Hazard: Amino-functionalized solids often carry high static charges, causing "fly-away" powder.
Protocol:
Use an anti-static gun (ionizer) on the weighing boat and spatula before dispensing.
Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read (while wearing an N95).
Self-Check: Inspect the area around the balance with a UV light (if the compound is UV-active) or a wet wipe to ensure no invisible dust remains.
C. Reaction Setup
Solvent Compatibility: When dissolving, avoid ketones (e.g., acetone) if the amine is free, as this will form imines/enamines, consuming your starting material. Use alcohols or chlorinated solvents (DCM/Chloroform) depending on the next step.
Visualization of Safety Logic
Diagram 1: PPE Decision Logic
This decision tree guides the researcher through the correct PPE selection based on the physical state of the material.
Caption: Decision logic for selecting PPE based on physical state and procedural risk factors.
Diagram 2: Handling Workflow
This workflow ensures containment from storage to disposal.[5]
Caption: Operational workflow emphasizing temperature equilibration to prevent moisture contamination.
Emergency Response & Disposal
Emergency Procedures
Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this increases permeability and drives the amine deeper into the dermis.
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Consult an ophthalmologist immediately.
Spill Cleanup (Solid): Do not dry sweep. Cover with a damp paper towel (wet with water) to prevent dust, then scoop into a waste container. Wipe area with dilute acetic acid (vinegar) to neutralize trace amines, followed by water.
Disposal Protocol
Classification: This compound is an amine-containing organic solid.
Segregation: Dispose of in the "Basic/Alkaline Organic Waste" stream. Do not mix with strong acids in the waste container to avoid exothermic neutralization or fume generation.
Final Destruction: Incineration equipped with a scrubber (to handle Nitrogen Oxide byproducts).
References
Sigma-Aldrich. (n.d.). Safety Data Sheet for ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride. Retrieved from (Search CAS: 1398569-78-2).
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from .
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from .